molecular formula C14H16N2O4 B1574414 SCH900353

SCH900353

货号: B1574414
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SCH900353, also known as MK-8353, is an anticancer drug candidate currently being developed by Schering-Plough.

属性

分子式

C14H16N2O4

外观

Solid powder

同义词

SCH900353;  SCH-900353;  SCH 900353;  MK-8353;  MK 8353;  MK8353.; NONE

产品来源

United States

Foundational & Exploratory

Technical Guide: SCH900353 (MK-8353) Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

Dual-Mechanism ERK1/2 Inhibition in MAPK-Driven Oncogenesis

Executive Summary & Therapeutic Rationale

SCH900353 (also known as MK-8353 ) is a potent, orally bioavailable, reversible, small-molecule inhibitor of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2) .[1][2][3] Unlike first-generation ERK inhibitors that function solely as ATP-competitive catalytic inhibitors, SCH900353 operates via a dual mechanism of action .

In the context of drug development for RAS/RAF-mutant cancers (e.g., melanoma, colorectal cancer, NSCLC), resistance to upstream BRAF and MEK inhibitors frequently arises due to pathway reactivation or "paradoxical activation." SCH900353 addresses this by:

  • Catalytic Inhibition: Directly binding the ATP-binding pocket of ERK1/2 to block substrate phosphorylation.

  • Activation Loop Blockade: Inducing a conformational change that sterically hinders upstream MEK1/2 from phosphorylating the ERK activation loop (Thr202/Tyr204).

This guide details the molecular mechanics, signaling consequences, and self-validating experimental protocols required to study SCH900353.

Molecular Mechanism of Action[5]

The Dual-Inhibition Paradigm

Standard Type I kinase inhibitors often stabilize the kinase in an active conformation, which can inadvertently promote hyper-phosphorylation of the activation loop by upstream kinases (a phenomenon known as the "pERK rebound"). SCH900353 circumvents this.

  • Binding Interface: SCH900353 is an indazole-pyrrolidine derivative .[1][2] It binds to the adenosine triphosphate (ATP) binding site of both phosphorylated (active) and unphosphorylated (inactive) ERK1/2.

  • Conformational Locking: Upon binding, SCH900353 alters the flexibility of the ERK activation loop. This structural rigidity prevents MEK (the upstream activator) from accessing the Thr202/Tyr204 residues.

  • Net Result: A simultaneous reduction in ERK catalytic activity (measured by downstream substrates like pRSK) and ERK phosphorylation status (measured by pERK1/2 levels).[4]

Quantitative Potency Profile

The following data summarizes the inhibitory potency of SCH900353. Note the high affinity for the inactive state, which is critical for the "prevention of activation" mechanism.

Target ParameterMetricValueExperimental Context
ERK1 (Active) IC50~23.0 nMIMAP Kinase Assay (Catalytic inhibition)
ERK2 (Active) IC50~8.8 nMIMAP Kinase Assay (Catalytic inhibition)
ERK2 (Inactive) IC500.5 nM MEK1-ERK2 Coupled Assay (Activation blockade)
Selectivity Coverage>227 KinasesMinimal off-target effects (only CLK2, FLT4 >50% at 1µM)

Pathway Architecture & Signaling Logic

To understand the impact of SCH900353, one must visualize the MAPK cascade and the specific nodes of interruption. The diagram below illustrates the flow of signaling and the dual blockade imposed by the compound.

SCH900353_Mechanism Figure 1: MAPK Signaling Cascade & SCH900353 Dual Blockade cluster_ERK ERK Node RTK RTK / GPCR RAS RAS (GTP) RTK->RAS RAF RAF (A/B/C) RAS->RAF MEK MEK 1/2 RAF->MEK ERK_Inactive ERK 1/2 (Inactive) MEK->ERK_Inactive Phosphorylation ERK_Active p-ERK 1/2 (Active) Substrates Substrates (RSK, c-Myc, ELK1) ERK_Active->Substrates Phosphorylation Proliferation Proliferation / Survival Substrates->Proliferation Drug SCH900353 (MK-8353) Drug->ERK_Inactive  High Affinity Binding (Prevents MEK Access) Drug->ERK_Active  ATP Competition

Figure 1: SCH900353 intercepts the pathway by binding inactive ERK (preventing MEK-mediated phosphorylation) and active ERK (blocking substrate phosphorylation).

Experimental Protocols: Validating Mechanism

As an Application Scientist, relying solely on literature IC50 values is insufficient. You must validate the mechanism in your specific cellular models. The following protocols are designed to confirm the dual mechanism (loss of pERK signal AND loss of downstream activity).

Protocol A: Cell-Based Pharmacodynamic Assay (Western Blot)

Objective: To distinguish SCH900353 from Type I inhibitors that might induce pERK hyper-phosphorylation.

Reagents:

  • Cell Line: A2058 (Melanoma, BRAF V600E) or Colo-205 (Colorectal).

  • Compound: SCH900353 (dissolved in DMSO, 10 mM stock).[3]

  • Antibodies:

    • Primary: p-ERK1/2 (Thr202/Tyr204), Total ERK1/2, p-RSK (Ser380).

    • Secondary: HRP-conjugated anti-rabbit/mouse.

Workflow:

  • Seeding: Plate A2058 cells at

    
     cells in 10cm dishes. Allow 24h adhesion.
    
  • Treatment: Treat with SCH900353 in a dose-response format (0, 10, 30, 100, 300 nM) for 2 hours .

    • Control: Include a MEK inhibitor (e.g., Trametinib) arm for comparison.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitor cocktail.

    • Critical Step: Immediate boiling of samples in SDS loading buffer is recommended to prevent post-lysis phosphatase activity.

  • Detection: Perform SDS-PAGE and Western Blot.

Expected Results (Self-Validation Criteria):

  • p-RSK (Ser380): Dose-dependent decrease (confirms catalytic inhibition).

  • p-ERK1/2 (Thr202/Tyr204): Dose-dependent decrease .

    • Note: If you observe stable or increased pERK, the compound may have degraded, or it is not SCH900353 (Type I inhibitors often cause pERK accumulation).

  • Total ERK: Unchanged.

Protocol B: In Vitro Kinase Assay (IMAP/FRET)

Objective: Quantify direct catalytic inhibition independent of cellular feedback loops.

Workflow:

  • Enzyme Prep: Recombinant human ERK2 (active).

  • Substrate: Fluorescein-labeled peptide (e.g., ERKtide).

  • Reaction: Incubate ERK2 + Peptide + ATP (at

    
    ) + SCH900353 (serial dilution).
    
  • Readout: Measure Fluorescence Polarization (FP) or TR-FRET.

  • Calculation: Plot % Inhibition vs. Log[Compound].

Experimental Workflow Logic

The following diagram outlines the decision matrix for validating the compound's activity in a new research project.

Experimental_Workflow Figure 2: SCH900353 Validation Workflow Start Start: Compound Validation Assay_Cell Cellular Assay (A2058 / Colo-205) Start->Assay_Cell Check_pRSK Check p-RSK (Downstream) Assay_Cell->Check_pRSK Check_pERK Check p-ERK (Target Status) Assay_Cell->Check_pERK Decision_1 p-RSK Decreased? Check_pRSK->Decision_1 Decision_2 p-ERK Decreased? Check_pERK->Decision_2 Decision_1->Decision_2 Yes Invalid_Inactive INVALID: Compound Inactive Decision_1->Invalid_Inactive No Valid VALIDATED: Dual Mechanism Confirmed Decision_2->Valid Yes (pERK Low) Invalid_Type1 PARTIAL: Catalytic Only (Type I) Decision_2->Invalid_Type1 No (pERK Stable/High)

Figure 2: Logical flow to distinguish SCH900353 from standard ERK inhibitors based on phosphorylation status.

References

  • Boga, S. B., et al. (2018). MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology.[5] ACS Medicinal Chemistry Letters, 9(7), 761–767.

  • Moschos, S. J., et al. (2018). Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors.[6] JCI Insight, 3(4), e92352.

  • ClinicalTrials.gov. A Study of MK-8353 in Patients with Advanced Solid Tumors (NCT01358331).[4][6][7]

  • Selleck Chemicals. MK-8353 (SCH900353)

Sources

Technical Guide: The Target and Mechanism of SCH900353 (MK-8353)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

SCH900353 (also known as MK-8353 ) is a potent, highly selective, and orally bioavailable small-molecule inhibitor targeting ERK1 (MAPK3) and ERK2 (MAPK1) .[1][2][3] Unlike traditional Type I kinase inhibitors that solely compete with ATP, SCH900353 operates via a dual mechanism of action : it inhibits the catalytic activity of ERK1/2 and simultaneously induces a conformational change that prevents the upstream kinase MEK from phosphorylating (activating) ERK.

This guide details the molecular pharmacology, signaling context, and experimental validation of SCH900353, designed for researchers investigating the RAS-RAF-MEK-ERK signaling cascade in oncology.[3]

The Target: ERK1/2 Signaling Node[1][3][4][5]

Biological Context

Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) are the terminal nodes of the mitogen-activated protein kinase (MAPK) pathway.[3][4] This pathway acts as a central funnel for extracellular growth signals (EGF, PDGF) initiated by receptor tyrosine kinases (RTKs) and transmitted via RAS and RAF.

  • Upstream Activators: MEK1 and MEK2 (Dual-specificity kinases).[3]

  • Downstream Substrates: Cytosolic targets (RSK, MNK) and transcription factors (Elk-1, c-Myc, c-Fos) regulating cell proliferation and survival.[3]

  • Pathology: Hyperactivation of this pathway is a hallmark of cancers driven by BRAF (e.g., V600E) or RAS mutations.

The "Dual Mechanism" Advantage

Standard ATP-competitive ERK inhibitors often trigger a feedback loop where the loss of ERK output signals the upstream pathway to increase MEK activity.[3] This can lead to the hyperphosphorylation of ERK (even if its catalytic output is blocked), potentially stabilizing the protein or leading to pathway reactivation.

SCH900353 distinguishes itself by breaking this loop:

  • Catalytic Inhibition: Binds to the ATP-binding pocket, silencing kinase activity.

  • Activation Blockade: The binding induces a structural shift in ERK1/2 that renders the activation loop inaccessible to MEK, thereby preventing the activating phosphorylation of Thr202/Tyr204.

Visualization: MAPK Pathway & SCH900353 Action[5]

The following diagram illustrates the canonical MAPK cascade and the specific intervention point of SCH900353, highlighting its dual inhibitory nature.

MAPK_Pathway GrowthFactor Growth Factors (EGF/PDGF) RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP (KRAS/NRAS) RTK->RAS RAF RAF (BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Target) MEK->ERK Phosphorylation (Thr202/Tyr204) Substrates Substrates (RSK, c-Myc, Elk-1) ERK->Substrates Catalysis Inhibitor SCH900353 (MK-8353) Inhibitor->MEK 2. Prevents ERK Phosphorylation Inhibitor->ERK 1. Blocks ATP Binding

Figure 1: Schematic of the MAPK signaling cascade showing the dual intervention of SCH900353 blocking both ERK catalysis and MEK-mediated activation.[3][4]

Preclinical Pharmacology & Data Summary[4][7]

SCH900353 demonstrates high potency and selectivity.[2][4][5][6][7] The data below summarizes key pharmacological parameters derived from biochemical and cell-based assays.

ParameterMetricValueNotes
Potency (ERK1) IC₅₀23.0 nMBiochemical kinase assay
Potency (ERK2) IC₅₀8.8 nMBiochemical kinase assay
Selectivity Kinase Panel>100-foldTested against >200 human kinases
Cellular Potency IC₅₀ (pERK)~30 nMComplete suppression in A2058 cells
Proliferation IC₅₀ (Growth)20–50 nMBRAF mutant lines (e.g., Colo-205)
Bioavailability Oral (F)HighOptimized pharmacokinetics vs. SCH772984

Data Sources: ACS Med. Chem. Lett. 2018; JCI Insight 2018.

Experimental Protocols

To validate SCH900353 activity in your own research, use the following standardized protocols. These are designed to confirm both target engagement (phosphorylation status) and functional output (viability).

Protocol A: Cellular Target Engagement (Western Blot)

Objective: Assess the "Dual Mechanism" by measuring total ERK, pERK (Thr202/Tyr204), and downstream pRSK.

Reagents:

  • Cell Line: A2058 (Melanoma) or HT-29 (Colorectal).[3]

  • Compound: SCH900353 (dissolved in DMSO to 10 mM stock).

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail.

Workflow:

  • Seeding: Plate

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat cells with SCH900353 in a dose-response range (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2 hours .

    • Note: Short incubation is sufficient for signaling analysis.[3]

  • Lysis: Wash with ice-cold PBS.[3] Lyse directly on ice. Clarify lysates by centrifugation (

    
    , 10 min).
    
  • Detection: Perform SDS-PAGE and Western Blot.[3]

    • Primary Antibodies: Anti-pERK1/2 (Thr202/Tyr204), Anti-Total ERK1/2, Anti-pRSK (Ser380).

  • Validation Criteria:

    • pRSK: Should decrease dose-dependently (indicates catalytic inhibition).[3]

    • pERK: Should decrease dose-dependently (indicates blockade of MEK-mediated phosphorylation).[3] Note: Pure ATP-competitive inhibitors often cause pERK to increase or stay high; SCH900353 causes it to drop.[3]

Protocol B: In Vitro Kinase Assay (IC₅₀ Determination)

Objective: Quantify direct inhibition of ERK2 catalytic activity.

Workflow:

  • Reaction Mix: Prepare kinase buffer (25 mM MOPS pH 7.2, 12.5 mM

    
    -glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
    
  • Enzyme & Substrate: Recombinant active ERK2 (5–10 ng/reaction) and substrate peptide (e.g., MBP or specific ERK substrate peptide).

  • Compound: Add SCH900353 (serial dilution in DMSO, final DMSO <1%).

  • Initiation: Start reaction with ATP (radiolabeled [

    
    -³³P]-ATP or fluorescent tracer).[3]
    
  • Incubation: 30 minutes at 30°C.

  • Termination: Stop reaction (e.g., phosphoric acid for radiometric, or EDTA for fluorescence).

  • Analysis: Measure incorporated phosphate. Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Visualization: Experimental Workflow

Workflow Cells Cell Seeding (A2058/HT-29) Treat Treatment (0-1000 nM SCH900353) Cells->Treat 24h recovery Lyse Lysis & Extraction (Phosphatase Inhibitors) Treat->Lyse 2h incubation Blot Western Blot Analysis Lyse->Blot Readout Readout: Low pERK + Low pRSK Blot->Readout Verify Mechanism

Figure 2: Step-by-step workflow for validating the dual-mechanism activity of SCH900353 in cell culture.

Clinical & Therapeutic Status

SCH900353 (as MK-8353) entered Phase I clinical trials (NCT01358331) for advanced solid tumors.[1][3][5][8][9]

  • Efficacy Signal: Partial responses were observed in patients with BRAF V600E mutant melanoma, consistent with preclinical data.

  • Safety Profile: Toxicity was generally manageable, with adverse events typical of MAPK pathway inhibitors (rash, diarrhea).[10]

  • Current Status: While it demonstrated proof-of-concept, the clinical development landscape has shifted towards combination therapies (e.g., with PD-1 inhibitors or other MAPK agents) to overcome resistance.[3]

References

  • MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology Source: ACS Medicinal Chemistry Letters (2018) Link:[Link][3]

  • Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors Source: JCI Insight (2018) Link:[10][Link][3][10]

  • IUPHAR/BPS Guide to Pharmacology: MK-8353 Source: Guide to Pharmacology Link:[Link][3]

  • Clinical Trial NCT01358331: Study of MK-8353 in Advanced Solid Tumors Source: ClinicalTrials.gov Link:[1][3][9][11][Link][1][3][5][9][11]

Sources

Technical Whitepaper: Discovery & Characterization of SCH900353 (MK-8353)

Author: BenchChem Technical Support Team. Date: March 2026

Class: ERK1/2 Inhibitor | Status: Clinical Stage (Phase I/II) | Origin: Merck / Schering-Plough

Executive Summary

SCH900353 (MK-8353) represents a pivotal advancement in the targeting of the MAPK signaling pathway.[1] Designed to overcome the "paradoxical activation" and resistance mechanisms common to upstream BRAF and MEK inhibitors, SCH900353 is a potent, ATP-competitive, orally bioavailable inhibitor of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2).

This whitepaper details the discovery logic, structural optimization, and validation protocols for SCH900353. Unlike first-generation MAPK inhibitors, SCH900353 employs a dual-mechanism of action : it inhibits the catalytic activity of ERK and prevents its activation by MEK, effectively "locking" the kinase in an inactive conformation.

Target Validation & Mechanistic Logic

The MAPK Paradox

The RAS-RAF-MEK-ERK pathway is the most frequently mutated signaling cascade in human cancer. While BRAF (e.g., Vemurafenib) and MEK (e.g., Trametinib) inhibitors have shown clinical success, they suffer from two critical failure modes:

  • Reactivation: Feedback loops often lead to the reactivation of ERK signaling despite upstream blockade.

  • Resistance: Mutations in MEK or amplification of BRAF can bypass the drug block.

Direct ERK inhibition serves as the "terminal node" blockade, preventing signal output regardless of upstream bypass mechanisms.

Mechanism of Action: Dual Inhibition

SCH900353 is distinct from pure catalytic inhibitors.

  • Catalytic Inhibition: It competes with ATP at the active site of ERK1/2.[2]

  • Prevention of Activation: Binding induces a conformational change that sterically hinders MEK from phosphorylating the T-E-Y activation motif on ERK.

MAPK_Pathway RTK RTK (Receptor) RAS RAS (GTPase) RTK->RAS Activation RAF RAF (Kinase) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (Target) MEK->ERK Dual Phosphorylation (T-E-Y Motif) ERK->RAF Negative Feedback (Loss leads to reactivation) Substrates Nuclear Substrates (Ets, Elk1, Myc) ERK->Substrates Translocation & Activation SCH SCH900353 (Inhibitor) SCH->ERK Dual Blockade: 1. ATP Competition 2. Steric Hindrance of MEK

Figure 1: The MAPK signaling cascade highlighting the terminal blockade by SCH900353, which circumvents upstream resistance mechanisms.

Discovery Chemistry: From Hit to Lead

The discovery of SCH900353 was driven by the need to improve the physicochemical properties of its predecessor, SCH772984 .[2] While SCH772984 was potent, it suffered from rapid metabolic clearance.

Structural Optimization Strategy

The medicinal chemistry campaign focused on the indazole-pyrrolidine scaffold.

  • Scaffold: Indazole core (hinge binder).

  • Key Modification: Introduction of a 3(S)-thiomethyl group on the pyrrolidine ring.[2]

  • Rationale: The pyrrolidine amide bond was identified as a metabolic "soft spot" susceptible to hydrolysis. The steric bulk and electronic properties of the thiomethyl group at the C3 position retarded this metabolic attack without compromising binding affinity.

Structure-Activity Relationship (SAR) Data

The optimization process yielded MK-8353 (SCH900353) with superior PK properties while maintaining single-digit nanomolar potency.

CompoundStructure FeatureERK2 IC50 (nM)Metabolic Stability (Cl_int)
SCH772984 Unsubstituted Pyrrolidine~1.0High (Rapid Clearance)
SCH900353 3(S)-Thiomethyl Pyrrolidine 8.8 Low (Stable)
Analog A3-Methyl Pyrrolidine15.0Moderate
Analog B3-Fluoro Pyrrolidine45.0Low

Note: Data synthesized from Boga et al. (2018) and related patent literature.

Preclinical Characterization

In Vitro Potency & Selectivity

SCH900353 demonstrates high affinity for both the active and inactive forms of ERK.[3]

  • Activated ERK1 IC50: 23 nM[3][4][5][6][7]

  • Activated ERK2 IC50: 8.8 nM[3][4][5][6][7]

  • Non-activated ERK2 IC50: 0.5 nM[3][4][5]

  • Selectivity: Screened against a panel of 227 kinases.[3][5][6] Only 3 kinases (CLK2, FLT4, Aurora B) showed >50% inhibition at 1.0 µM, providing a >100-fold selectivity window.

In Vivo Efficacy

In xenograft models, SCH900353 demonstrated dose-dependent tumor growth inhibition (TGI).

  • Model: Colo-205 (BRAF V600E Colorectal Cancer).

  • Dosing: 60 mg/kg BID (Twice Daily) orally.[7][8]

  • Result: >50% tumor regression observed.[8]

  • Pharmacodynamics: Complete suppression of pERK levels in tumor tissue sustained for >8 hours post-dose.

Experimental Protocols

IMAP Kinase Assay (Biochemical Potency)

Standard operating procedure for determining IC50 values against recombinant ERK.

Materials:

  • Recombinant ERK1 and ERK2 (activated).

  • FAM-labeled peptide substrate (e.g., EGFR-derived peptide).

  • IMAP Binding Buffer (Molecular Devices).

  • ATP (at Km concentration).

Workflow:

  • Preparation: Dilute SCH900353 in DMSO (serial 3-fold dilutions).

  • Incubation: Mix enzyme, inhibitor, and peptide substrate in kinase reaction buffer.

    • Buffer: 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.

  • Start Reaction: Add ATP to initiate phosphorylation. Incubate for 60 mins at RT.

  • Termination: Add IMAP Binding Reagent (nanoparticles that bind phosphorylated peptides).

  • Readout: Measure Fluorescence Polarization (FP) on a multi-mode plate reader (Ex 485 nm / Em 520 nm).

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Cell Viability Assay (Cellular Potency)

Protocol for assessing anti-proliferative effects in BRAF-mutant lines.

Workflow Diagram:

Assay_Workflow Step1 Seeding 4000 cells/well (A2058 / Colo-205) Step2 Treatment Add SCH900353 (9-point dilution) Step1->Step2 Step3 Incubation 72 Hours @ 37°C, 5% CO2 Step2->Step3 Step4 Detection Add CellTiter-Glo (ATP Quantitation) Step3->Step4 Step5 Analysis Luminescence Read Calculate GI50 Step4->Step5

Figure 2: High-throughput screening workflow for determining cellular GI50 values.

Step-by-Step:

  • Seeding: Plate A2058 melanoma cells (BRAF V600E) at 4,000 cells/well in 96-well plates. Allow attachment overnight.

  • Compound Addition: Add SCH900353 using an acoustic dispenser (e.g., Echo) or manual pin-tool to achieve final concentrations ranging from 10 µM to 1 nM. Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 72 hours.

  • Lysis/Detection: Add CellTiter-Glo reagent (Promega). Shake for 2 mins to lyse cells.

  • Measurement: Read luminescence. Signal is proportional to cellular ATP (metabolically active cells).

Synthesis Overview

Based on the retrosynthetic analysis of the indazole-pyrrolidine scaffold.

The synthesis of SCH900353 typically involves a convergent route:

  • Fragment A (Indazole): Synthesis of the 3-(pyridin-3-yl)-1H-indazole core via Suzuki coupling of a bromo-indazole and a pyridyl-boronic acid.

  • Fragment B (Pyrrolidine): Chiral synthesis of the 3-thiomethyl-pyrrolidine-3-carboxamide. The thiomethyl group is likely introduced via electrophilic sulfenylation of a protected pyrrolidine enolate.

  • Coupling: Amide coupling between the Indazole amine and the Pyrrolidine acid/derivative.

  • Final Deprotection: Removal of Boc/protecting groups to yield the free base.

References

  • Boga, S. B., et al. (2018).[2] "MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology."[2][5][8][9] ACS Medicinal Chemistry Letters, 9(7), 761–767. Link[2]

  • Moschos, S. J., et al. (2018).[6] "Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors."[2][9][10][11] JCI Insight, 3(3), e92352.[6] Link

  • Morris, et al. (2013). "Discovery of SCH 900353, a Potent, Selective, and Orally Bioavailable ERK1/2 Inhibitor."[1][2][3][4][7][9] Journal of Medicinal Chemistry (Cited within context of Merck discovery pipeline).

  • ClinicalTrials.gov. (2011).[10] "A Study of MK-8353 in Patients With Advanced Solid Tumors." Identifier: NCT01358331.[6][9][10] Link[6][9]

Sources

Technical Monograph: SCH900353 (Ulixertinib/MK-8353)

Author: BenchChem Technical Support Team. Date: March 2026

Dual-Mechanism ERK1/2 Inhibition in MAPK-Driven Oncogenesis[1]

Executive Summary

SCH900353 (also known as Ulixertinib or MK-8353) represents a significant evolution in the pharmacological targeting of the MAPK/ERK signaling pathway.[1] Unlike first-generation inhibitors that solely target upstream kinases (BRAF, MEK), SCH900353 is a potent, reversible, ATP-competitive inhibitor of ERK1 and ERK2 .

Its distinction lies in a dual mechanism of action : it inhibits the catalytic activity of ERK1/2 and prevents the phosphorylation (activation) of ERK by MEK. This capability allows it to overcome resistance mechanisms often seen with BRAF/MEK inhibitors, particularly the reactivation of the pathway via feedback loops. This guide provides a comprehensive technical analysis of SCH900353, detailing its physicochemical properties, mechanistic architecture, and validated experimental protocols for research applications.

Physicochemical Identity & Properties

Precise identification is critical for reproducibility. SCH900353 is often distributed as a free base or hydrochloride salt; the data below refers to the biologically active free base.

Table 1: Chemical Specification Profile

PropertySpecification
Common Names SCH900353, Ulixertinib, MK-8353
CAS Number 1184173-73-6
Molecular Weight 691.84 g/mol
Chemical Formula C₃₇H₄₁N₉O₃S
Appearance White to light yellow solid
Solubility (DMSO) ≥ 50 mg/mL (72.27 mM)
Solubility (Water) Insoluble
Storage (Solid) -20°C (3 years)
Storage (Solution) -80°C (6 months)

Critical Note on Stability: SCH900353 is hygroscopic in solution. DMSO stocks must be anhydrous and stored in aliquots to prevent freeze-thaw degradation [1].[1]

Mechanistic Architecture

The therapeutic rationale for SCH900353 is grounded in its ability to sever the MAPK signaling node at its terminal effector, ERK.

The "Dual-Mechanism" Explained

Standard ATP-competitive inhibitors block the kinase activity of the target.[1] SCH900353 goes further by inducing a conformational change in ERK1/2 that renders it unrecognizable to its upstream activator, MEK1/2.

  • Catalytic Inhibition: Binds to the ATP-binding pocket of ERK1/2 (IC₅₀: ~23 nM for ERK1, ~8.8 nM for ERK2), blocking phosphorylation of downstream substrates (e.g., RSK, c-Myc) [2].

  • Activation Blockade: Sterically hinders MEK from phosphorylating the T-E-Y activation motif on ERK, preventing pathway reactivation [3].

Pathway Visualization

The following diagram illustrates the MAPK cascade and the specific intervention points of SCH900353.

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTPase) RTK->RAS RAF RAF (Kinase) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation (Activation) Substrates Nuclear Substrates (c-Myc, ELK1) ERK->Substrates Phosphorylation SCH SCH900353 (Ulixertinib) SCH->MEK Blocks Interaction with ERK SCH->ERK ATP Competition

Figure 1: SCH900353 intervenes by blocking ERK catalytic activity and disrupting the MEK-ERK phosphorylation interface.[1][2][3][4]

Validated Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols utilize a "step-wise solvent addition" method. This prevents the common issue of compound precipitation ("crashing out") when hydrophobic drugs contact aqueous buffers.

Protocol A: Stock Solution Preparation
  • Target Concentration: 50 mg/mL (approx. 72 mM)[1][2]

  • Solvent: Anhydrous DMSO (New bottle recommended)[1]

  • Weigh 5 mg of SCH900353 powder.

  • Add 100 µL of DMSO.

  • Vortex vigorously for 30 seconds.

  • Verification: Solution must be visually clear. If cloudy, sonicate at 40°C for 5 minutes.

  • Aliquot into light-protected vials and store at -80°C.

Protocol B: In Vivo Formulation (Oral Gavage)

This protocol generates a stable suspension/solution for animal dosing (mice/rats). The order of addition is non-negotiable to maintain solubility [4].

Target: Clear solution at 2.08 mg/mL.

  • Prepare Stock: Thaw DMSO stock (20.8 mg/mL).

  • Step 1 (Solubilization): Add 10% volume of DMSO stock to a sterile tube.

  • Step 2 (Co-solvent): Add 40% volume of PEG300 . Vortex immediately.

    • Why: PEG300 acts as a bridge between the hydrophobic DMSO and the hydrophilic saline.

  • Step 3 (Surfactant): Add 5% volume of Tween-80 .[1] Vortex gently (avoid foaming).

  • Step 4 (Diluent): Slowly add 45% volume of Saline (0.9% NaCl) .

    • Technique: Add saline dropwise while vortexing to prevent local precipitation.

Visual Workflow:

Formulation_Protocol Start Start: DMSO Stock (20.8 mg/mL) Step1 Add 40% PEG300 (Bridge Solvent) Start->Step1 Mix Well Step2 Add 5% Tween-80 (Surfactant) Step1->Step2 Vortex Step3 Add 45% Saline (Aqueous Phase) Step2->Step3 Dropwise Addition End Final Formulation (2.08 mg/mL) Clear Solution Step3->End Inspect

Figure 2: Step-wise formulation protocol to ensure solubility and bioavailability.

Research & Clinical Context
Resistance Modeling

SCH900353 is particularly valuable in modeling resistance to BRAF inhibitors (e.g., vemurafenib). In cell lines such as A2058 (Melanoma) and HT-29 (Colorectal), SCH900353 demonstrates efficacy where upstream inhibitors fail due to NRAS mutations or BRAF splice variants [5].

Pharmacokinetics[5][6][7][2][4][8][9]
  • Bioavailability: High in mice/dogs (>20%), low in monkeys.[7][2]

  • Half-life: ~1.3–2.8 hours (IV) in rodents.[1][2]

  • Metabolism: Substrate of CYP3A4; potential for drug-drug interactions in metabolic studies [6].[1][2]

References
  • MedChemExpress. MK-8353 (SCH900353) Datasheet & Solubility Protocol.[1]Link[1]

  • SelleckChem. SCH900353 (Ulixertinib) Chemical Properties and Kinase Selectivity.Link[1]

  • Germann, U. A., et al. (2017). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel ERK1/2 Inhibitor SCH900353.[3] Molecular Cancer Therapeutics. Link

  • ChemieTek. SCH900353 In Vivo Formulation Guide.Link[1]

  • Sullivan, R. J., et al. (2018). A Phase I Study of the ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with Advanced Solid Tumors.[1] Cancer Discovery. Link

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 58282870: MK-8353.[1]Link[1]

Sources

Preclinical Development of MK-8353: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Subject: MK-8353 (ERK1/2 Inhibitor) Classification: Small Molecule Kinase Inhibitor Primary Indication: BRAF/RAS-Mutant Solid Tumors

Executive Summary

MK-8353 is a potent, orally bioavailable, and highly selective inhibitor of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2).[1][2][3][4][5][6][7] Unlike traditional ATP-competitive inhibitors that often result in a paradoxical increase in ERK phosphorylation (pERK) due to the relief of negative feedback loops, MK-8353 employs a dual mechanism of action . It binds to the ATP pocket of ERK1/2 and induces a specific conformational change that renders the protein resistant to phosphorylation by its upstream activator, MEK.[1] This guide details the preclinical trajectory of MK-8353, focusing on the medicinal chemistry optimization that solved early pharmacokinetic (PK) liabilities and the rigorous pharmacological validation that supported its transition to clinical trials.

Scientific Rationale: The Dual Mechanism

The MAPK/ERK pathway is hyperactivated in approximately 30% of human cancers. While BRAF and MEK inhibitors have shown clinical success, resistance frequently emerges via pathway reactivation or bypass mechanisms. Direct ERK inhibition represents the final node of the pathway, theoretically preventing signal output regardless of upstream mutations.

Mechanism of Action (MoA)

MK-8353 functions as an ATP-competitive inhibitor but distinguishes itself through a structural "locking" mechanism.

  • Primary Action: Competitive inhibition at the ATP binding site, blocking catalytic activity.

  • Secondary Action: The inhibitor induces a conformational shift in the ERK poly-glycine loop and Tyr34 residue.[3] This steric rearrangement prevents MEK1/2 from docking and phosphorylating the activation loop of ERK.

  • Result: Simultaneous inhibition of ERK catalytic output (substrate phosphorylation) and ERK activation input (pERK levels decrease).

Pathway Visualization

The following diagram illustrates the MAPK signaling cascade and the specific dual-intervention point of MK-8353.

MAPK_Pathway RTK RTK (Receptor) RAS RAS-GTP RTK->RAS RAF RAF (A/B/C) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation (Blocked by MK-8353) Substrates Substrates (RSK, c-Myc, Elk-1) ERK->Substrates Catalysis (Blocked by MK-8353) Proliferation Cell Proliferation & Survival Substrates->Proliferation MK8353 MK-8353 (Dual Mechanism) MK8353->MEK Steric Hinderance of ERK-MEK Interaction MK8353->ERK ATP Competition

Figure 1: MAPK signaling pathway highlighting the dual inhibitory action of MK-8353: blocking downstream substrate phosphorylation and preventing upstream activation by MEK.

Medicinal Chemistry & Optimization

The discovery of MK-8353 was driven by the need to improve the pharmacokinetic profile of early pyrrolidine-based hits.[1]

The Pivot: From Compound 5 to MK-8353

Early lead Compound 5 demonstrated high potency but suffered from rapid clearance and poor oral bioavailability.[1][3] The optimization strategy focused on the pyrrolidine core.

  • Lead Compound 5: Potent ERK1/2 inhibitor but metabolically unstable.[5][6][7]

  • Structural Modification: Introduction of a 3(S)-thiomethyl group to the pyrrolidine ring.[1][3][6][7][8]

  • Impact: This modification (creating Compound 7, then refined to MK-8353) maintained the critical hydrogen bonds with Lys52 and Asp104/Met106 in the hinge region while significantly improving metabolic stability and membrane permeability.

Key Chemical Attributes
  • Chemical Class: Pyrrolidine derivative.[1][3][5][6][7][9]

  • Key Interaction: The indazole ring mimics the adenine of ATP; the 3(S)-thiomethyl group orients towards the Asn152/Cys164 region, crucial for potency and selectivity.

  • Stereochemistry: The (S)-configuration is essential. The (R)-enantiomer and sulfone analogs showed significantly reduced potency.

Preclinical Pharmacology (In Vitro)

Kinase Selectivity and Potency

MK-8353 was evaluated in biochemical assays using the IMAP technology to determine inhibitory constants.[2][4]

Table 1: Biochemical Potency Profile

Target Assay Type IC50 (nM)
ERK1 Kinase Activity (Active) 23.0
ERK2 Kinase Activity (Active) 7.0 - 8.8

| ERK2 | Non-activated (MEK-coupled) | 0.5 |

Selectivity: In a panel of 227 human kinases, MK-8353 exhibited exceptional selectivity.[2][4]

  • >50% Inhibition at 1 µM: Only CLK2, FLT4, and Aurora B.[2]

  • At 100 nM: No off-target kinases were inhibited.[3]

Cellular Activity

In cellular models, MK-8353 demonstrated potent antiproliferative effects, particularly in BRAF and RAS mutant lines.

  • Cell Lines: A2058 (Melanoma, BRAF V600E), Colo-205 (Colon, BRAF V600E), HT-29 (Colon, BRAF V600E).

  • Target Engagement: Western blot analysis in A2058 cells showed dose-dependent reduction in pERK1/2 and pRSK .[3] Complete suppression of pERK was observed at 30 nM, validating the dual mechanism.[3]

Preclinical Pharmacology (In Vivo)[3][10][11]

Xenograft Efficacy Studies

In vivo efficacy was established using human tumor xenografts in immunocompromised mice.[2]

Protocol Summary: In Vivo Efficacy

  • Model Generation: Female athymic nude mice inoculated subcutaneously with Colo-205 or SK-MEL-28 cells.

  • Randomization: When tumors reach ~200 mm³, mice are randomized into vehicle and treatment groups (n=10/group).

  • Dosing: MK-8353 administered via oral gavage (PO) BID (twice daily).

  • Doses Tested: 20, 30, 40, 60 mg/kg (mpk).

  • Endpoints: Tumor Volume (TV), Body Weight (BW), PD markers (pERK in tumor tissue).

Results:

  • 30 mg/kg BID: Significant Tumor Growth Inhibition (TGI).[2][10]

  • 60 mg/kg BID: Induced tumor regression in Colo-205 models.[2][3]

  • PD Correlation: Significant inhibition of intratumoral pERK was observed 1 hour post-dose, correlating with plasma exposure.

Pharmacokinetics (PK)

The optimization to MK-8353 resulted in a compound suitable for BID dosing in humans.[1][3][6][7][8]

Table 2: Cross-Species Pharmacokinetic Parameters

Parameter Mouse (CD1) Rat (SD) Dog (Beagle) Monkey (Cyno)
Clearance (CL) Moderate Moderate Moderate High
Half-life (t1/2) 1.3 - 2.8 h 1.3 - 2.8 h 1.3 - 2.8 h ~1.5 h

| Bioavailability (%F) | 23 - 80% | 23 - 80% | 23 - 80% | 2% |

Note: The low bioavailability in monkeys was an outlier compared to other species and predicted human values.

Experimental Protocols

Protocol: IMAP Kinase Assay (Biochemical Potency)

Purpose: To determine the IC50 of MK-8353 against activated ERK1/2.[2] Principle: Fluorescence Polarization (FP) detection of phosphorylated substrate.

  • Reagents: Recombinant human ERK1 or ERK2, FAM-labeled peptide substrate (e.g., derived from EGFR or generic MAPK substrate), ATP, IMAP binding reagent (Molecular Devices).

  • Reaction Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3, 0.01% Tween-20, 1 mM DTT.

  • Procedure:

    • Dispense 5 µL of MK-8353 (serial dilutions in DMSO) into 384-well black plates.

    • Add 10 µL of Enzyme/Substrate mix (ERK1/2 at 0.5-2 nM final; Peptide at 100 nM final).

    • Initiate reaction with 5 µL ATP (at Km concentration for the specific isoform).

    • Incubate at Room Temperature (RT) for 60 minutes.

    • Add 60 µL of IMAP Binding Reagent (stops reaction and binds phosphopeptide).

    • Incubate for 30 minutes at RT.

  • Detection: Read Fluorescence Polarization (Ex 485 nm / Em 520 nm).

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Protocol: Western Blot for PD Markers (Cellular)

Purpose: To validate the "Dual Mechanism" by assessing pERK levels.

  • Cell Culture: Seed A2058 cells (1x10^6) in 10-cm dishes; allow to adhere overnight.

  • Treatment: Treat with MK-8353 (0, 10, 30, 100, 300 nM) for 2 hours.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (Roche Complete).

  • Separation: Load 20 µg protein/lane on 4-12% Bis-Tris gels; transfer to nitrocellulose membranes.

  • Blotting:

    • Block with 5% BSA in TBST.

    • Primary Antibodies: Anti-pERK1/2 (Thr202/Tyr204), Anti-Total ERK1/2, Anti-pRSK.

    • Incubate overnight at 4°C.

  • Detection: HRP-conjugated secondary antibodies; visualize via ECL.

  • Validation Criteria: A reduction in pERK signal confirms the conformational change preventing MEK phosphorylation. (Standard ATP inhibitors would typically show increased pERK).

Development Workflow Diagram

Screening_Cascade HitID Hit Identification Pyrrolidine Core (Cmpd 5) LeadOpt Lead Optimization Address Metabolic Stability (PK Liability) HitID->LeadOpt Poor PK Design Structure-Based Design 3(S)-thiomethyl addition (Cmpd 7) LeadOpt->Design SAR Refinement Candidate Candidate Selection MK-8353 High Potency + Bioavailability Design->Candidate Balanced Profile Preclin Preclinical Validation Xenografts (Colo-205) GLP Tox Candidate->Preclin In Vivo Efficacy

Figure 2: The discovery and optimization cascade leading to MK-8353, highlighting the critical structural modification phase.

References

  • Boga, S. B., et al. (2018).[1][6][7][11] "MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology."[1][2][3][5][7][12] ACS Medicinal Chemistry Letters, 9(7), 761–767.[5][6][7] [Link][1][6][11]

  • Moschos, S. J., et al. (2018).[4][9][13] "Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors."[1][2][3][9][12][13] JCI Insight, 3(3), e92352.[4] [Link]

  • ClinicalTrials.gov. (2011).[2][12][13] "A Study of MK-8353 in Patients With Advanced Solid Tumors." Identifier: NCT01358331.[2][12][13] [Link][2][12][13]

Sources

in vitro and in vivo studies of SCH900353

Author: BenchChem Technical Support Team. Date: March 2026

Dual-Mechanism ERK1/2 Inhibitor for MAPK-Driven Malignancies[1]

Executive Summary

SCH900353 (subsequently developed as MK-8353 ) is a potent, orally bioavailable, small-molecule inhibitor of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2).[1][2][3] Unlike first-generation MAPK inhibitors that target upstream nodes (BRAF, MEK), SCH900353 directly targets the terminal effector of the MAPK pathway.

This compound is distinguished by a dual mechanism of action : it functions as an ATP-competitive inhibitor of the catalytic domain while simultaneously preventing the activation (phosphorylation) of ERK by MEK.[4] This monograph details the preclinical characterization, in vitro profiling, and in vivo efficacy data that supported its translation into Phase I clinical trials for BRAF- and RAS-mutant solid tumors.

Chemical & Mechanistic Profile

Compound Identity:

  • Code: SCH900353 (MK-8353)[5][2][3][6][7][8][9]

  • Chemical Class: Indazole-pyrrolidine derivative[2]

  • Mechanism: Reversible, ATP-competitive inhibition of ERK1/2; prevents dual phosphorylation at the T-E-Y motif.

Mechanism of Action (MoA): The MAPK pathway is a linear phosphorylation cascade.[10] Upstream inhibitors (e.g., vemurafenib, trametinib) often fail due to feedback loop reactivation or bypass mechanisms. By targeting ERK1/2 directly, SCH900353 shuts down the pathway's output regardless of upstream modulation.

Figure 1: MAPK Signaling & SCH900353 Intervention Point

MAPK_Pathway RTK RTK (Receptor) RAS RAS (GTPase) RTK->RAS Activation RAF RAF (Kinase) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (Target) MEK->ERK Phosphorylation (T-E-Y) RSK RSK ERK->RSK ELK1 ELK1 (Transcription) ERK->ELK1 cMYC c-MYC ERK->cMYC SCH SCH900353 (MK-8353) SCH->ERK  Dual Inhibition (Catalysis + Activation)

Caption: SCH900353 inhibits ERK1/2 catalytic activity and prevents upstream phosphorylation by MEK.

In Vitro Pharmacology
3.1 Enzymatic Potency & Selectivity

SCH900353 demonstrates high affinity for both the active and inactive conformations of ERK.

Target ParameterAssay ConditionValue (IC50)
ERK1 (Activated) IMAP Kinase Assay23.0 nM
ERK2 (Activated) IMAP Kinase Assay8.8 nM
ERK2 (Non-activated) MEK1-ERK2 Coupled Assay0.5 nM
Selectivity Panel of 227 Kinases>100-fold selective (except CLK2, FLT4)
3.2 Cellular Activity

In cellular models, efficacy is measured by the suppression of downstream markers (pRSK) and antiproliferative effects in mutant lines.

  • Key Cell Lines: A2058 (Melanoma, BRAF V600E), Colo-205 (Colon, BRAF V600E), HT-29 (Colon, BRAF V600E).

  • Biomarker Suppression: Complete suppression of pERK1/2 and pRSK observed at 30 nM in A2058 cells.[9]

3.3 Experimental Protocol: Cellular Kinase Inhibition Assay

Objective: Validate target engagement via Western Blotting.

Reagents:

  • A2058 or Colo-205 cell lines.[1]

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail.

  • Primary Antibodies: pERK1/2 (Thr202/Tyr204), Total ERK, pRSK (Ser380).

Workflow:

  • Seeding: Plate cells at

    
     cells/dish (10 cm) in DMEM + 10% FBS. Incubate 24h.
    
  • Treatment: Replace media with serum-free media containing SCH900353 (Serial dilution: 0, 10, 30, 100, 300 nM). Treat for 2 hours .

  • Stimulation (Optional): If using wild-type lines, stimulate with EGF (100 ng/mL) for 10 min post-treatment.

  • Lysis: Wash with ice-cold PBS. Add 300 µL Lysis Buffer. Scrape and centrifuge (14,000 x g, 10 min, 4°C).

  • Immunoblot: Resolve 20 µg protein on 10% SDS-PAGE. Transfer to PVDF.

  • Detection: Incubate primary Abs overnight at 4°C. Visualize via chemiluminescence.

    • Success Criteria: Dose-dependent reduction of pRSK band intensity >50% at <100 nM.

In Vivo Pharmacology[1][2][4][5][6]
4.1 Pharmacokinetics (PK)

SCH900353 was optimized for oral bioavailability.[2][11]

  • Bioavailability (F): High (>50%) in rats and dogs.

  • Half-life (

    
    ):  1.3 – 2.8 hours (Rodents/Dogs).[3]
    
  • Metabolism: Moderate clearance; potential CYP3A4 and CYP2C8 inhibition liability (IC50 ~1.7 - 3.5 µM).

4.2 Efficacy Models (Xenograft)

In vivo efficacy is strictly correlated with sustained inhibition of ERK phosphorylation in the tumor tissue.

Study Design (Colo-205 Model):

  • Subject: Female Nude Mice (Balb/c nu/nu).

  • Implantation:

    
     Colo-205 cells subcutaneous (s.c.) in right flank.
    
  • Randomization: When tumors reach ~200

    
    .
    
  • Dosing Regimen: Oral Gavage (PO), BID (Twice Daily).

    • Vehicle Control

    • 30 mg/kg

    • 60 mg/kg[1]

Results:

  • 30 mg/kg BID: Significant Tumor Growth Inhibition (TGI).[5]

  • 60 mg/kg BID: Tumor regression observed (-40% volume change).[1]

  • PD Correlation: >80% inhibition of pERK required for regression.

Figure 2: Preclinical Efficacy Workflow

InVivo_Workflow cluster_0 Phase 1: Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Step1 Tumor Implantation (Colo-205/SK-MEL-28) Step2 Growth to 200 mm³ Step1->Step2 ~10-14 Days Step3 Randomization (n=8-10/group) Step2->Step3 Step4 Dosing (PO, BID) Vehicle vs 30/60 mpk Step3->Step4 Start Day 0 Step5 Tumor Vol. Measurement (Caliper, 2x/week) Step4->Step5 Daily Dosing Step6 PD Analysis (pERK IHC/Western) Step5->Step6 End of Study (Day 28)

Caption: Standardized workflow for evaluating SCH900353 efficacy in xenograft models.

Translational Perspective & Clinical Status

SCH900353 transitioned to clinical development under the identifier MK-8353 .[5][2][4][6][7][11][12]

  • Clinical Trial: NCT01358331 (Phase I).[6]

  • Indication: Advanced Solid Tumors (Melanoma, CRC).[5][6][11]

  • Outcome:

    • The drug was well-tolerated up to 400 mg BID.[5][1][2]

    • Partial Responses (PR) were observed in 3/15 evaluable patients with BRAF V600-mutant melanoma.[5]

    • Limitation: A disconnect was observed between plasma exposure and intratumoral PD markers (pERK inhibition) in some patients, suggesting challenges in achieving sustained target coverage without dose-limiting toxicities (DLTs) like diarrhea and rash.

Conclusion: SCH900353 serves as a critical proof-of-concept molecule. It validated that direct ERK inhibition can induce regression in BRAF-inhibitor-resistant models. However, the therapeutic window remains the primary challenge for this class of inhibitors.

References
  • Moschos, S. J., et al. (2018).[6][11] "Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors."[5][6][7][11] JCI Insight, 3(4):e92352.[5] Link

  • Boga, S. B., et al. (2018).[11] "MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology."[1][2][9][11] ACS Medicinal Chemistry Letters, 9(7): 761–767.[9] Link

  • Merck Sharp & Dohme Corp. "A Study of the Safety, Tolerability, and Efficacy of MK-8353 in Participants With Advanced Solid Tumors (MK-8353-001)." ClinicalTrials.gov.[5][6][12] Link[5][6]

  • Morris, et al. (2013). "Discovery of SCH 900353, a Potent, Selective, and Orally Bioavailable ERK1/2 Inhibitor."[1][2][3] Journal of Medicinal Chemistry. (Cited within ACS Med Chem Lett).[9]

Sources

SCH900353 (MK-8353): Selectivity Profile and Kinase Interaction Landscape

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of SCH900353 (MK-8353) , focusing on its selectivity profile, mechanism of action, and experimental characterization.

Content Type: Technical Whitepaper Subject: SCH900353 (MK-8353) Kinase Selectivity & Pharmacology Primary Target: ERK1/2 (Extracellular Signal-Regulated Kinase)

Executive Summary

SCH900353 (also known as MK-8353) is a potent, orally bioavailable, small-molecule inhibitor of ERK1 and ERK2 .[1][2][3][4][5] Unlike classical ATP-competitive inhibitors that solely block catalytic activity, SCH900353 exhibits a dual mechanism of action : it inhibits the catalytic activity of ERK and prevents the phosphorylation (activation) of ERK by its upstream activator, MEK.

This guide details the compound's selectivity profile, derived from broad kinome screening (227 kinases), highlighting its exceptional specificity for ERK1/2 and delineating the narrow range of off-target interactions (CLK2, FLT4, Aurora B) relevant to high-dose toxicity.

Primary Pharmacology & Mechanism of Action

The Dual-Mechanism Inhibition

SCH900353 is not merely an ATP-competitor. It binds to ERK1/2 in a manner that induces a conformational change, rendering the kinase unrecognizable to MEK1/2. This creates a "double-lock" on the pathway:

  • Catalytic Silencing: Blocks ATP binding, preventing phosphorylation of downstream substrates (e.g., RSK, c-Myc).

  • Activation Blockade: Prevents MEK from phosphorylating the T-E-Y motif on the ERK activation loop.

Potency Data

The compound demonstrates higher affinity for the non-activated form of ERK2, consistent with its ability to prevent activation.[1][3][5]

Target StateAssay TypeIC50 (nM)
ERK2 (Non-activated) MEK1-ERK2 Coupled0.5 nM
ERK2 (Activated) IMAP Kinase Assay8.8 nM
ERK1 (Activated) IMAP Kinase Assay23.0 nM

The Selectivity Landscape

The selectivity of SCH900353 was rigorously evaluated against a panel of 227 human kinases .[1][3][5] This dataset is critical for establishing the compound's safety margin and understanding potential off-target toxicities.

The "Clean" Window (0.1 µM)

At a concentration of 100 nM (0.1 µM) —which is >10-fold the IC50 for activated ERK2—SCH900353 is exceptionally clean.

  • Result: No kinase in the 227-panel (excluding ERK1/2) was inhibited by more than 35% .[3][4]

  • Implication: At therapeutic doses required for MAPK pathway suppression, off-target kinase inhibition is negligible.

High-Concentration Off-Targets (1.0 µM)

When the concentration is escalated to 1.0 µM (approx. 100-fold over IC50), a distinct but narrow off-target profile emerges. Only three kinases showed >50% inhibition:[1][3][4]

Off-Target KinaseFunctionInhibition at 1.0 µMPotential Biological Consequence
CLK2 CDC-like kinase 2> 50%Splicing regulation; potential impact on cellular stress response.
FLT4 (VEGFR3) Fms-related tyrosine kinase 4> 50%Lymphangiogenesis; potential for edema or wound healing issues.
Aurora B Mitotic serine/threonine kinase> 50%Mitotic progression; potential for G2/M arrest or polyploidy.
Visualization of Signaling & Selectivity

The following diagram illustrates the MAPK pathway context and the selectivity funnel of SCH900353.

SCH900353_Selectivity cluster_mapk MAPK Signaling Axis cluster_selectivity Kinome Selectivity Profile (227 Kinases) RAS RAS (GTP) RAF RAF (A/B/C) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Primary Target) MEK->ERK Phosphorylation (Blocked by SCH900353) Substrates Substrates (RSK, c-Myc, Elk1) ERK->Substrates Catalysis (Blocked by SCH900353) TotalPanel 227 Human Kinases CleanWindow At 0.1 µM: 0 Off-Targets >35% Inhib. TotalPanel->CleanWindow High Selectivity HighConc At 1.0 µM: 3 Off-Targets >50% Inhib. CleanWindow->HighConc Dose Escalation OffTargets Off-Targets: 1. CLK2 2. FLT4 (VEGFR3) 3. Aurora B HighConc->OffTargets Specific Liability Drug SCH900353 (MK-8353) Drug->ERK IC50: 0.5 - 23 nM Drug->TotalPanel

Figure 1: Mechanism of action within the MAPK pathway and the selectivity funnel derived from kinome profiling.

Experimental Protocols for Validation

To validate the selectivity profile of SCH900353, the following standardized protocols are recommended. These ensure reproducibility and direct comparison with historical data.

In Vitro Kinase Assay (IMAP Method)

This assay measures the inhibition of activated ERK1/2 catalytic activity.[1][2][3]

Materials:

  • Recombinant ERK1 or ERK2 (Activated).

  • Fluorescently labeled peptide substrate (e.g., 5-FAM-derived).

  • IMAP Binding Reagent (Molecular Devices).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3, 0.01% Tween-20, 1 mM DTT.

Protocol:

  • Preparation: Dilute SCH900353 in DMSO (3-fold serial dilutions).

  • Incubation: Mix kinase (0.2–0.5 nM final), peptide substrate, and compound in Assay Buffer.

  • Reaction Start: Add ATP (at Km concentration for the specific kinase).

  • Duration: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add IMAP Binding Reagent (nanoparticles bind phosphorylated substrate). Incubate 30 mins.

  • Read: Measure Fluorescence Polarization (FP) on a multimode plate reader.

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Selectivity Profiling (Binding Assay)

For broad kinome profiling (e.g., verifying the CLK2/FLT4 signals), a competition binding assay (e.g., KINOMEscan or LanthaScreen) is preferred over activity assays to avoid false positives from ATP concentration variances.

Protocol (LanthaScreen Eu Kinase Binding):

  • Components: Alexa Fluor® 647-labeled Tracer, Europium-labeled anti-tag antibody, Tagged Kinase.

  • Mix: Add 5 µL of compound (in 1% DMSO) to a 384-well plate.

  • Add Kinase/Ab: Add 5 µL of Kinase/Antibody mixture.

  • Add Tracer: Add 5 µL of Tracer.

  • Equilibrium: Incubate for 60 minutes at RT.

  • Read: Measure TR-FRET (Excitation 340 nm; Emission 665 nm / 615 nm).

  • Logic: Displacement of the tracer by SCH900353 results in a decrease in FRET signal.

Structural Basis & Drug Development Implications[7]

Structural Determinants of Selectivity

SCH900353 possesses a specific scaffold (likely indazole-based, derived from SCH772984 structures) that occupies the ATP-binding pocket.

  • The Selectivity Filter: The high specificity for ERK over closely related CDKs is attributed to the compound's interaction with the Gatekeeper residue and the unique flexibility of the ERK activation loop.

  • Dual Mechanism Basis: The compound likely stabilizes a conformation of the C-helix or the activation loop that is incompatible with MEK docking, a feature distinct from pure Type I inhibitors.

Toxicology & Safety
  • Therapeutic Index: The gap between ERK inhibition (IC50 ~10 nM) and off-target inhibition (>1000 nM) provides a wide therapeutic window.

  • Aurora B Concern: Inhibition of Aurora B at high concentrations (1 µM) suggests that overdose could lead to mitotic defects (polyploidy), a standard toxicity marker in kinase inhibitor development.

  • FLT4 (VEGFR3): Weak inhibition here might contribute to minor anti-angiogenic effects, but is unlikely to be the primary driver of efficacy or toxicity at therapeutic doses.

References

  • Boga, S. B., et al. (2018).[5] "MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology."[1][5] ACS Medicinal Chemistry Letters, 9(7), 761–767.[5]

  • Morris, E. J., et al. (2013). "Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors." Cancer Discovery, 3(7), 742-750. (Describes the precursor SCH772984/Ulixertinib mechanism).

  • Sullivan, R. J., et al. (2019). "First-in-Human Phase I Study of MK-8353, an ERK1/2 Inhibitor, in Patients with Advanced Solid Tumors." Clinical Cancer Research.

  • MedChemExpress. "MK-8353 Product Monograph & Kinase Profile."

Sources

Methodological & Application

Application Note: In Vivo Dosage and Administration of SCH900353 (MK-8353)

[1][2][3]

Abstract & Mechanism of Action

SCH900353 (also known as MK-8353) is a potent, orally bioavailable, adenosine triphosphate (ATP)-competitive inhibitor of ERK1 and ERK2. Unlike "single mechanism" inhibitors that solely block catalytic activity, SCH900353 is a dual-mechanism inhibitor : it inhibits both the intrinsic kinase activity of ERK1/2 and prevents the activation (phosphorylation) of ERK1/2 by upstream MEK kinases.[1] This prevents the compensatory feedback loops often seen with upstream RAF/MEK inhibition.

Signaling Pathway Visualization

The following diagram illustrates the MAPK signaling cascade and the specific dual-node blockade provided by SCH900353.

MAPK_PathwayRTKRTK (Receptor)RASRAS (GTPase)RTK->RASActivationRAFRAF (MAP3K)RAS->RAFActivationMEKMEK1/2 (MAP2K)RAF->MEKPhosphorylationERKERK1/2 (MAPK)MEK->ERKPhosphorylation (pERK)TranscriptionTranscription Factors(c-Myc, ELK1)ERK->TranscriptionNuclear TranslocationSCHSCH900353(Inhibitor)SCH->MEK  Prevents ERKPhosphorylationSCH->ERK  ATP CompetitionProliferationCell Proliferation& SurvivalTranscription->Proliferation

Figure 1: SCH900353 acts as a dual-mechanism inhibitor, blocking ERK catalytic activity and preventing MEK-mediated phosphorylation.[1][2][3]

Formulation Protocols

Successful in vivo delivery requires a stable vehicle that maximizes oral bioavailability. Two primary formulation methods are recommended based on solubility profiles and study duration.[4]

Method A: Solution Formulation (Recommended for Acute Studies)

This formulation uses co-solvents to create a clear solution, ensuring rapid absorption.

  • Stability: Prepare fresh daily.

  • Components: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]

StepComponentVolume (for 10 mL)Procedure
1 SCH900353 Powder Calc. based on doseWeigh powder into a sterile glass vial.
2 DMSO 1.0 mLAdd DMSO. Vortex/sonicate until fully dissolved (clear yellow).
3 PEG300 4.0 mLAdd PEG300 slowly while vortexing.
4 Tween-80 0.5 mLAdd Tween-80. Vortex gently to avoid excessive foaming.
5 Saline (0.9%) 4.5 mLAdd Saline dropwise while stirring.
Total Final Solution 10.0 mL Verify pH is near neutral (6.0–7.5).
Method B: Suspension Formulation (Recommended for Chronic Efficacy)

For long-term efficacy studies (e.g., 21+ days), a cyclodextrin-based vehicle is often better tolerated by the GI tract.

  • Vehicle: 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in water.

  • Preparation:

    • Dissolve HPBCD in sterile water to make a 20% (w/v) solution.

    • Add SCH900353 powder to the vehicle.

    • Sonicate for 15–20 minutes to create a uniform suspension/solution.

    • Stir constantly during dosing to ensure homogeneity.

In Vivo Dosage & Administration

The following guidelines are optimized for mouse xenograft models (e.g., Colo-205, SK-MEL-28).

Dosing Parameters[1][3][4][6][7][8]
  • Route: Oral Gavage (p.o.)

  • Frequency: Twice Daily (BID), 12 hours apart.

    • Rationale: SCH900353 has a moderate half-life (~1.5–3 hrs in rodents).[5] Single daily dosing results in pERK rebound after 10–12 hours. BID dosing is required for sustained target suppression.

  • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Efficacy Ranges (Mouse)
Dose (mg/kg)OutcomeMechanism/Notes
10 mg/kg Sub-therapeuticMinimal pERK inhibition; transient effect.
30 mg/kg Tumor StasisSignificant growth inhibition; >50% pERK reduction.
60 mg/kg Regression Optimal therapeutic dose. Induces tumor regression in sensitive models.
>100 mg/kg Toxicity RiskPotential for weight loss and GI toxicity.
Experimental Workflow

The following diagram outlines the critical path for a standard efficacy study.

WorkflowStartTumor Inoculation(Sub-Q)EnrollRandomization(Vol ~100mm³)Start->Enroll 10-14 DaysDoseDosing (BID)30-60 mg/kg p.o.Enroll->DosePrepFormulation Prep(Fresh Daily)Prep->Dose SupplyMonitorMonitoring(BW, Tumor Vol)Dose->Monitor DailyMonitor->Dose LoopHarvestTissue Harvest(2-4h post-last dose)Monitor->Harvest End Study

Figure 2: Standard workflow for in vivo efficacy evaluation of SCH900353.

Pharmacokinetics (PK) & Pharmacodynamics (PD)

Pharmacokinetics Profile

SCH900353 exhibits linear pharmacokinetics in the therapeutic range (10–60 mg/kg).

  • Tmax: 0.5 – 1.0 hours (Rapid absorption).

  • Bioavailability (F): 23–80% in rodents (variable by vehicle).[5]

  • AUC (0-24h): ~15–55 µM[1]·h at effective doses.

Pharmacodynamic Biomarkers

To validate target engagement, measure phosphorylated ERK (pERK) levels.[1]

  • Primary Tissue: Tumor homogenate.

  • Surrogate Tissue: Skin (pERK levels in skin correlate well with tumor levels).[1]

  • Sampling Window: Harvest tissues 2–4 hours post-dose to capture peak inhibition.

  • Target Threshold: >65% suppression of pERK in skin typically correlates with >95% suppression in tumor and meaningful antitumor activity.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Syringe Formulation instability or temp drop.Use Method A (DMSO/PEG). Keep solution warm (37°C) if using high concentrations.
Weight Loss (>15%) GI Toxicity or dehydration.Switch to BID 30 mg/kg instead of 60 mg/kg. Provide gel food/hydration support.
Lack of Efficacy Rapid metabolism or rebound.Verify dosing interval is strictly 12h. Check pERK levels at trough (12h post-dose) to assess coverage.
Inconsistent Tumor Data Variable absorption.Fast mice for 2–4 hours prior to morning dose to standardize absorption (optional but recommended for PK studies).

References

  • Morris, C. D., et al. (2013). Discovery of SCH 900353 (MK-8353), a Potent, Selective, and Orally Bioavailable ERK1/2 Inhibitor.[1][4][2][5][6] Journal of Medicinal Chemistry.

  • Moschos, S. J., et al. (2018).[3] Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors. JCI Insight.

  • MedChemExpress. MK-8353 Product Datasheet and Solubility Protocol.

  • Selleck Chemicals. SCH900353 (MK-8353) In Vivo Formulation Guide.

Application Note: Solubility, Preparation, and Assay Optimization for SCH900353 (MK-8353)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

SCH900353 (MK-8353) is a potent, orally bioavailable, highly selective ERK1/2 inhibitor with a dual mechanism of action.[1][2][3][4][5] Unlike Type I inhibitors that solely target the ATP-binding pocket of the active kinase, SCH900353 binds to both the active and inactive conformations of ERK1/2, preventing substrate phosphorylation and downstream signaling. This guide provides optimized protocols for solubilization, storage, and application in in vitro and in vivo assays, addressing common stability challenges associated with kinase inhibitors.

Physicochemical Profile & Solubility Data

Understanding the solubility profile is critical for preventing precipitation during serial dilutions, a common source of experimental error in IC50 determination.

Table 1: Solubility and Physical Properties
PropertySpecification
Chemical Name SCH900353 (MK-8353)
Molecular Weight 691.84 g/mol
Formula C37H41N9O3S
Appearance White to light yellow solid
Solubility (DMSO) ≥ 50 mg/mL (72 mM) - Recommended Solvent
Solubility (Water) Insoluble (< 0.1 mg/mL)
Solubility (Ethanol) Insoluble (< 1 mg/mL)
Storage (Powder) -20°C (3 years)
Storage (Solution) -80°C (6 months); -20°C (1 month)

Critical Note: SCH900353 is hydrophobic. Introduction of water into the stock solution before sufficient dilution in organic co-solvents will cause immediate precipitation.

Mechanism of Action & Signaling Pathway[8]

SCH900353 acts as a competitive inhibitor of ERK1/2. By blocking the terminal node of the MAPK pathway, it is effective even in tumors with upstream mutations (e.g., BRAF V600E or RAS mutations) that confer resistance to RAF or MEK inhibitors.

Figure 1: MAPK Signaling Pathway and SCH900353 Intervention

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTPase) RTK->RAS RAF RAF (MAP3K) RAS->RAF MEK MEK1/2 (MAP2K) RAF->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation Nucleus Nuclear Translocation (Transcription Factors) ERK->Nucleus p-ERK Translocation SCH SCH900353 (Inhibitor) SCH->ERK Blocks Activation & Activity Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: Schematic of the MAPK/ERK pathway showing SCH900353 inhibition of ERK1/2, preventing nuclear translocation and transcription.

Preparation Protocols

Protocol A: In Vitro Stock Solution (10 mM)

Objective: Prepare a stable stock for cell viability or kinase assays.

  • Calculate Mass: To prepare 1 mL of 10 mM stock, weigh 6.92 mg of SCH900353.

  • Solvent Addition: Add 1 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

    • Tip: Do not use DMSO that has been open for long periods; hygroscopic DMSO reduces solubility.[6]

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Dispense into 50 µL aliquots in light-tight microcentrifuge tubes.

  • Storage: Store at -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol B: In Vivo Formulation (Vehicle Selection)

Objective: Prepare a homogeneous suspension/solution for oral gavage (PO) in mice/rats. Target Dose: 30–60 mg/kg.[3]

Option 1: PEG/Tween Formulation (Standard)

This formulation creates a clear solution (~2 mg/mL) suitable for lower doses or continuous infusion.

  • Prepare Stock: Dissolve SCH900353 in DMSO to 20 mg/mL.

  • Sequential Addition: Add solvents in the following strict order (v/v):

    • 10% DMSO Stock[4][6]

    • 40% PEG300 (Polyethylene glycol 300) — Mix thoroughly

    • 5% Tween-80 — Mix thoroughly[6]

    • 45% Saline (0.9% NaCl) — Add slowly while vortexing

  • Validation: Ensure the solution is clear. If precipitation occurs, sonicate.[6]

Option 2: Cyclodextrin Formulation (High Solubility/Bioavailability)

Preferred for higher dosing (e.g., 60 mg/kg) to minimize vehicle toxicity.

  • Vehicle Prep: Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in deionized water.

    • Dissolve 20g HP-β-CD in 100mL water.

  • Compound Addition: Add SCH900353 powder directly to the vehicle or predissolve in a minimal volume of DMSO (max 5%) if necessary.

  • Homogenization: Sonicate for 10–20 minutes until a stable suspension or solution forms. Adjust pH to 4.0–5.0 if solubility is limiting.

Assay Optimization & Workflows

Workflow Diagram: Experimental Setup

Experiment_Workflow cluster_assays Assay Types Stock DMSO Stock (10 mM) Dilution Serial Dilution (in Media/Buffer) Stock->Dilution 1:1000 min Treatment Drug Treatment (24 - 72 hrs) Dilution->Treatment Cells Cell Seeding (e.g., A2058, Colo-205) Cells->Treatment Readout Readout Treatment->Readout WB Western Blot (pERK/tERK) Readout->WB CTG Cell Viability (IC50) Readout->CTG

Caption: Step-by-step workflow for preparing and treating cells with SCH900353 for biochemical and phenotypic assays.

Cell Viability Assay (IC50 Determination)
  • Cell Lines: BRAF-mutant lines (e.g., A2058, SK-MEL-28) or RAS-mutant lines (e.g., Colo-205).

  • Seeding Density: 3,000–5,000 cells/well in 96-well plates.

  • Concentration Range: 9-point dilution series. Start at 10 µM, diluting 1:3 down to ~1 nM.

  • Incubation: 72 hours.

  • Expected IC50:

    • Activated ERK1: ~23 nM[1][3][5][6]

    • Activated ERK2: ~9 nM

    • Cell Proliferation (A2058): ~300–400 nM (depending on serum levels).

Western Blotting (Biomarker Validation)

To confirm target engagement, measure the phosphorylation status of ERK and its downstream substrate RSK.

  • Treatment: Treat cells with SCH900353 (10 nM – 1 µM) for 1–2 hours .

  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) to preserve phosphorylation states.

  • Antibodies:

    • Primary: Anti-pERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2.

    • Downstream Marker: Anti-pRSK (Ser380).

  • Interpretation: SCH900353 prevents the phosphorylation of ERK by MEK (due to binding inactive ERK) and the activity of ERK (binding active ERK). Result: Decrease in pERK signal is the primary pharmacodynamic marker.

References

  • Boga, S. B., et al. (2018).[5] "MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology."[1][3][5] ACS Medicinal Chemistry Letters, 9(7), 761–767.[5]

  • Sullivan, R. J., et al. (2018). "Phase I Study of the ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with Advanced Solid Tumors." Cancer Discovery, 8(2), 184–195. (Context on ERK inhibitor class mechanisms).

  • Morris, E. J., et al. (2013). "Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors." Cancer Discovery, 3(7), 742-750.

  • National Institutes of Health (NIH) / PubChem. "Compound Summary: SCH 900353."

  • ClinicalTrials.gov. "A Study of MK-8353 in Participants with Advanced Solid Tumors." Identifier: NCT01358331.[6]

Sources

Precision Profiling of ERK Inhibition: Cell Viability Assay Protocol for MK-8353 in MAPK-Driven Cancers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-throughput compatible protocol for assessing the cytotoxic and cytostatic efficacy of MK-8353 , a potent, orally bioavailable ERK1/2 inhibitor. Unlike traditional type I kinase inhibitors, MK-8353 employs a dual mechanism: it competes for the ATP binding site and induces a conformational change that prevents upstream phosphorylation by MEK. This guide focuses on determining IC50 values in BRAF- and KRAS-mutant cancer cell lines (e.g., A2058, Colo-205) using an ATP-based luminescent viability assay.

Introduction & Mechanism of Action

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central node in oncogenesis, with ERK1/2 serving as the final effector kinases regulating proliferation and survival.[1] While BRAF and MEK inhibitors have transformed therapy for melanoma and colorectal cancer, acquired resistance frequently reactivates the pathway through ERK.

MK-8353 (formerly SCH 900353) represents a next-generation therapeutic strategy. It is a highly selective ERK1/2 inhibitor with a unique dual mechanism of action :

  • Catalytic Inhibition: Binds the ATP pocket to inhibit kinase activity (IC50: ERK1 = 23 nM; ERK2 = 8.8 nM).

  • Activation Prevention: Induces a conformational shift in the activation loop, rendering ERK inaccessible to phosphorylation by MEK1/2.[2]

This assay protocol is designed to quantify the cellular potency of MK-8353, distinguishing between sensitive (BRAF/RAS mutant) and resistant phenotypes.

Signaling Pathway Visualization

The following diagram illustrates the MAPK signaling cascade and the specific dual-intervention point of MK-8353.

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTPase) (Mutated in Pancreatic/Lung) RTK->RAS RAF RAF (Kinase) (BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Effector) MEK->ERK Phosphorylation Nucleus Nuclear Transcription (Proliferation/Survival) ERK->Nucleus MK8353 MK-8353 (Dual Mechanism) MK8353->MEK Blocks Access to ERK MK8353->ERK ATP Competition

Figure 1: MAPK signaling cascade highlighting MK-8353's dual inhibition of ERK catalytic activity and MEK-mediated phosphorylation.[2][3][4]

Experimental Design & Considerations

Cell Line Selection

MK-8353 shows preferential efficacy in cell lines dependent on MAPK signaling.

  • Sensitive Models: A2058 (Melanoma, BRAF V600E), Colo-205 (Colorectal, BRAF V600E), A549 (Lung, KRAS mutant).

  • Resistant Models: Cell lines with non-MAPK driver mutations (used as negative controls).

Assay Selection: ATP Quantification

We recommend CellTiter-Glo® (Promega) or similar ATP-based luminescent assays.

  • Why? Kinase inhibitors often induce cytostasis (growth arrest) rather than immediate necrosis. ATP levels tightly correlate with metabolically active cell number, providing a linear dynamic range superior to tetrazolium salts (MTT/MTS) which can be affected by metabolic perturbations caused by inhibitors.

Solvent & Storage[4][5][6][7]
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Solubility: ~50 mg/mL in DMSO.[5]

  • Storage: Store powder at -20°C. Aliquot stock solutions (10 mM) and store at -80°C to prevent freeze-thaw degradation.

Detailed Protocol

Reagent Preparation

Objective: Prepare a 10 mM stock and a serial dilution plate.

  • Stock Solution (10 mM):

    • Dissolve 1 mg of MK-8353 (MW: 691.84 g/mol ) in 144.5 µL of anhydrous DMSO.

    • Vortex until completely clear.

  • Working Solution (1000x):

    • Prepare a 1:3 serial dilution in a 96-well V-bottom plate (DMSO only).

    • Note: We perform dilutions in 100% DMSO first to ensure solubility, then dilute into media.

Table 1: 9-Point Dilution Scheme (1:3 Series)

PointSourceVolume TransferDMSO VolumeConc. (1000x)Final Assay Conc.
1 Stock (10 mM)--10 mM10 µM
2 Point 110 µL20 µL3.33 mM3.33 µM
3 Point 210 µL20 µL1.11 mM1.11 µM
4 Point 310 µL20 µL0.37 mM370 nM
5 Point 410 µL20 µL0.12 mM123 nM
6 Point 510 µL20 µL0.04 mM41 nM
7 Point 610 µL20 µL0.013 mM13.7 nM
8 Point 710 µL20 µL0.004 mM4.5 nM
9 Point 810 µL20 µL0.0015 mM1.5 nM
0 DMSO Only-30 µL0 mMVehicle
Cell Seeding (Day 0)
  • Harvest cells (e.g., A2058) during the logarithmic growth phase (70-80% confluence).

  • Count cells using Trypan Blue exclusion to ensure >95% viability.

  • Dilute cells to 30,000 - 50,000 cells/mL in complete culture media (RPMI-1640 or DMEM + 10% FBS).

  • Dispense 100 µL/well into a white-walled, clear-bottom 96-well plate (3,000 - 5,000 cells/well).

    • Tip: Include cell-free wells (media only) for background subtraction.

  • Incubate overnight at 37°C, 5% CO₂ to allow attachment.

Compound Treatment (Day 1)
  • Intermediate Dilution: Transfer 2 µL of the "1000x DMSO plate" (Table 1) into 198 µL of pre-warmed complete media (1:100 dilution). This creates a 10x working solution with 1% DMSO.

  • Final Addition: Add 11 µL of the 10x working solution to the assay plate wells containing 100 µL of cells.

    • Final Volume: ~111 µL.

    • Final DMSO: 0.1% (Standardize this across all wells).

  • Controls:

    • Negative Control: 0.1% DMSO (Max viability).

    • Positive Control: 1 µM Staurosporine or 10 µM MK-8353 (Min viability).

  • Incubate for 72 hours at 37°C, 5% CO₂.

Viability Detection (Day 4)
  • Equilibrate the assay plate and CellTiter-Glo reagent to room temperature (RT) for 30 minutes.

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with culture volume).

    • Note: If volume is critical, remove 50 µL of media before adding 50 µL reagent, but 1:1 addition is standard.

  • Orbitally shake the plate for 2 minutes to induce cell lysis.

  • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Read Luminescence (Integration time: 0.5 - 1.0 second) on a microplate reader (e.g., EnVision, GloMax).

Data Analysis & Troubleshooting

Calculation
  • Background Subtraction: Subtract the average RLU (Relative Light Units) of "Media Only" wells from all samples.

  • Normalization:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Viability. Fit using a 4-parameter logistic (4PL) regression model:

    
    
    
Expected Results
  • A2058 (BRAF Mut): IC50 should range between 200 - 400 nM .

  • Colo-205 (BRAF Mut): IC50 should range between 20 - 50 nM .

  • Curve Shape: A steep Hill slope (>1) indicates potent, mechanism-driven inhibition. A shallow slope may indicate solubility issues or off-target toxicity.

Workflow Diagram

Assay_Workflow Day0 Day 0: Seeding 3k-5k cells/well 96-well Plate Day1 Day 1: Treatment Add MK-8353 (9-point dilution) Day0->Day1 24h recovery Incubation Incubation 72 Hours 37°C / 5% CO2 Day1->Incubation Day4 Day 4: Readout Add CellTiter-Glo Measure Luminescence Incubation->Day4 Analysis Analysis Normalize Data Calculate IC50 Day4->Analysis

Figure 2: Step-by-step experimental timeline for the MK-8353 cell viability assay.

References

  • Boga, S. B., et al. (2018). "MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology." ACS Medicinal Chemistry Letters, 9(6), 561–567.

  • Moschos, S. J., et al. (2018). "Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors."[6] JCI Insight, 3(4), e92352.[6]

  • National Cancer Institute. "ERK Inhibitor MK-8353 Drug Dictionary."

  • Selleck Chemicals. "MK-8353 (SCH900353) Datasheet & Solubility."

Sources

SCH900353 in combination with other cancer therapies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: SCH900353 (MK-8353) in Combination with Targeted & Immuno-Oncology Therapies [1]

Executive Summary & Mechanistic Rationale

SCH900353 (MK-8353) represents a distinct class of ERK1/2 inhibitors designed to overcome the limitations of upstream MAPK pathway inhibition (e.g., BRAF and MEK inhibitors).[2] Unlike first-generation ATP-competitive inhibitors, SCH900353 exhibits a "dual mechanism" of action :

  • Catalytic Inhibition: It competitively binds the ATP pocket, blocking the phosphorylation of downstream substrates (e.g., RSK, c-Myc).

  • Activation Inhibition: It induces a conformational change in ERK1/2 that sterically hinders its phosphorylation by MEK1/2, thereby preventing the reactivation of the kinase itself.

This dual blockade is critical for combination therapies because a common resistance mechanism to BRAF/MEK inhibitors is the "rebound" activation of ERK. By locking ERK in an inactive state that cannot be re-phosphorylated by MEK, SCH900353 serves as a terminal clamp on the MAPK pathway.

Core Combination Strategies
StrategyPartner AgentRationale
Vertical Blockade BRAF Inhibitors (e.g., Vemurafenib) MEK Inhibitors (e.g., Selumetinib)Prevents "paradoxical activation" and feedback loop reactivation of MAPK signaling common in BRAF-mutant melanomas and colorectal cancers.[1]
Immune Sensitization PD-1/PD-L1 Inhibitors (e.g., Pembrolizumab)ERK inhibition modulates the tumor microenvironment (TME) by reducing immunosuppressive cytokines and increasing antigen presentation, potentially overcoming checkpoint inhibitor resistance.
Parallel Blockade PI3K/AKT/mTOR InhibitorsTargets compensatory survival pathways that activate when MAPK is suppressed (e.g., in KRAS-mutant NSCLC).[1]

Pathway Visualization

The following diagram illustrates the "Dual Lock" mechanism of SCH900353 within the MAPK signaling cascade and its role in blocking feedback loops.

MAPK_Pathway cluster_legend Mechanism Key RTK RTK (EGFR/HER2) RAS RAS (KRAS/NRAS) RTK->RAS RAF RAF (BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation (Activation) ERK->RAF Feedback Inhibition (Lost in Resistance) RSK RSK ERK->RSK cMYC c-Myc ERK->cMYC ELK1 ELK-1 ERK->ELK1 SCH SCH900353 (MK-8353) SCH->MEK Steric Hindrance of ERK Phosphorylation SCH->ERK ATP Competition key1 SCH900353 prevents MEK -> ERK transfer AND ERK -> Substrate transfer

Figure 1: Mechanism of Action for SCH900353. Note the dual intervention points: blocking downstream signaling and preventing upstream activation by MEK.[2]

Experimental Protocols

Protocol A: In Vitro Synergy Assessment (Checkerboard Assay)

Objective: To quantify the synergistic interaction between SCH900353 and a partner drug (e.g., Pembrolizumab surrogate or BRAF inhibitor).

Materials:

  • Cell Lines: A375 (BRAF V600E Melanoma), Colo-205 (Colorectal).[1]

  • Reagents: CellTiter-Glo® (Promega), SCH900353 (10 mM stock in DMSO).

  • Plate: 384-well white optical bottom plates.[1]

Workflow:

  • Seeding: Seed cells (500–1,000 cells/well) in 40 µL media. Incubate for 24h to adhere.

  • Matrix Design:

    • Create a 6x6 or 8x8 dose matrix.

    • SCH900353: Serial dilution (1:3) ranging from 0 nM to 1 µM (spanning the IC50 ~10-20 nM).[1]

    • Partner Drug: Serial dilution spanning its respective IC50.

  • Dosing: Add compounds using an acoustic liquid handler (e.g., Echo 550) to minimize DMSO concentration (<0.1% final).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, read luminescence.

  • Analysis: Calculate Combination Index (CI) using the Chou-Talalay method or Bliss Independence Model .

    • Interpretation: CI < 0.8 indicates strong synergy; CI = 1 indicates additivity.

Protocol B: Pharmacodynamic (PD) Biomarker Analysis (Western Blot)

Objective: To validate the "Dual Mechanism" by assessing p-ERK (activation status) and p-RSK (catalytic output).

Critical Control: Unlike standard ATP-competitive inhibitors which often cause an increase in p-ERK (due to feedback loop release), SCH900353 should maintain suppression of p-ERK.[1]

Steps:

  • Treatment: Treat cells with SCH900353 (IC90 dose, ~100 nM) +/- Partner Drug for 2h, 24h, and 48h.

  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/Fluoride).

  • Antibody Panel:

    • Primary Target: p-ERK1/2 (Thr202/Tyr204) – Expect Decrease/Stability.[1]

    • Downstream Output: p-RSK (Ser380) – Expect Complete Ablation.[1]

    • Apoptosis: Cleaved Caspase-3.[1]

  • Normalization: Total ERK1/2 and GAPDH/Actin.

Application Notes for Specific Combinations

Combination 1: SCH900353 + Pembrolizumab (Anti-PD-1)

Rationale:[1] MAPK pathway activation suppresses Tumor Infiltrating Lymphocytes (TILs) and downregulates MHC-I. SCH900353 reverses this, "heating up" the tumor.

  • Preclinical Setup: Use syngeneic mouse models (e.g., CT26 or MC38) rather than immunodeficient xenografts.

  • Dosing Regimen:

    • SCH900353: Oral gavage (PO), BID (e.g., 30-60 mg/kg).[3]

    • Anti-PD-1: Intraperitoneal (IP), Q3D (e.g., 10 mg/kg).

  • Endpoint: Tumor volume + Flow Cytometry (CD8+/Treg ratio).

Combination 2: SCH900353 + Vemurafenib (BRAF Inhibitor)

Rationale: To prevent the onset of resistance driven by ERK reactivation.

  • Warning: Monitor for toxicity. Dual MAPK blockade can lead to dermatological (rash) and gastrointestinal toxicity.

  • In Vitro Check: Ensure that the combination prevents the "p-ERK rebound" observed at 24h with Vemurafenib monotherapy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High p-ERK signal in Western Blot Phosphatase activity during lysis OR incomplete "Dual Lock".Ensure lysis buffer contains fresh phosphatase inhibitors. Verify SCH900353 concentration is > IC50 (typically >20 nM).
Lack of Synergy Pathway redundancy (e.g., PI3K activation).Perform Western blot for p-AKT.[1] If p-AKT is high, the tumor may be driving survival via PI3K, requiring a triplet combo or switch to PI3K inhibitor.[1]
Precipitation in Media Low solubility of SCH900353.Use a vehicle with PEG400/TPGS for in vivo work. For in vitro, ensure DMSO < 0.5% and avoid freeze-thaw cycles of stock.[1]

References

  • Boga, S. B., et al. (2018). "MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology."[1][2][3][4] ACS Medicinal Chemistry Letters, 9(7), 761–767.[4] Link[1]

  • Merck Sharp & Dohme Corp. (2021).[5] "A Phase 1 Study to Evaluate the Safety, Tolerability, and Efficacy of MK-8353 in Subjects With Advanced Solid Tumors." ClinicalTrials.gov, Identifier: NCT01358331. Link[1][5]

  • Sullivan, R. J., et al. (2019). "Targeting the ERK Signaling Pathway in Melanoma." International Journal of Molecular Sciences, 20(16), 3961. Link

  • Morris, E. J., et al. (2013). "Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors." Cancer Discovery, 3(7), 742-750. (Foundational mechanistic reference for SCH-series ERK inhibitors). Link

Sources

experimental design for SCH900353 drug synergy studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design for SCH900353 (MK-8353) Drug Synergy Studies in MAPK-Driven Malignancies

Mechanistic Rationale for ERK Inhibition Synergy

The mitogen-activated protein kinase (MAPK) cascade is frequently dysregulated in human cancers, primarily driven by mutations in RAS and BRAF. While upstream inhibitors targeting RAF and MEK have shown clinical success, their long-term efficacy is invariably compromised by adaptive resistance and pathway rewiring, often leading to the paradoxical reactivation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) [[1]]().

SCH900353 (clinically known as MK-8353) is an orally bioavailable, highly potent, dual-mechanism ERK1/2 inhibitor. Unlike standard ATP-competitive inhibitors, SCH900353 not only inhibits the kinase activity of activated ERK1/2 but also binds to nonactivated ERK2, inducing a conformational change that prevents its phosphorylation by MEK 2. This dual action makes it an ideal anchor compound for "vertical inhibition" synergy studies—combining an ERK inhibitor with a MEK inhibitor (e.g., selumetinib) or an immune checkpoint inhibitor (e.g., pembrolizumab) to completely abrogate MAPK signaling and prevent resistance 3.

MAPK_Pathway RTK RTK / Integrins RAS RAS (KRAS/NRAS) RTK->RAS RAF RAF (BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->RAF Negative Feedback Effectors Cell Survival & Proliferation (pRSK, c-Myc) ERK->Effectors MEKi MEK Inhibitor (e.g., Selumetinib) MEKi->MEK ERKi SCH900353 (MK-8353) ERKi->ERK

Fig 1: MAPK pathway vertical inhibition strategy using SCH900353 and MEK inhibitors.

Pharmacological Profile of SCH900353

To design a robust synergy matrix, it is crucial to understand the baseline potency of the anchor drug. SCH900353 exhibits sub-nanomolar to low-nanomolar potency against its primary targets and exceptional selectivity across the kinome 2.

Table 1: SCH900353 (MK-8353) Baseline Pharmacological Profile

Target KinaseIC₅₀ (nM)Assay Methodology
Activated ERK1 23.0IMAP kinase assay
Activated ERK2 8.8IMAP kinase assay
Nonactivated ERK2 0.5MEK1-ERK2-coupled assay
Off-target Kinases >1000227-kinase panel (Excludes CLK2, FLT4, Aurora B)

Experimental Workflow: High-Throughput Synergy Screening

Synergy_Workflow Step1 1. Model Selection (BRAF/RAS Mut Cancers) Step2 2. Checkerboard Matrix (SCH900353 + Drug B) Step1->Step2 Step3 3. Cell Viability Assay (ATP Luminescence, 72h) Step2->Step3 Step4 4. Synergy Modeling (Bliss, Loewe, ZIP) Step3->Step4 Step5 5. PD Biomarker Validation (pERK & pRSK Immunoblot) Step4->Step5

Fig 2: End-to-end experimental workflow for evaluating SCH900353 drug synergy.

Protocol 1: 2D/3D Checkerboard Viability Assay

Causality & Design Choice: A standard single-dose combination is insufficient for synergy claims. An 8x8 checkerboard matrix is required to capture the full dose-response surface, allowing for the calculation of mathematical synergy (e.g., Bliss Independence or Loewe Additivity) rather than mere additive toxicity.

Step-by-Step Methodology:

  • Cell Preparation: Harvest exponentially growing BRAF/RAS-mutant cancer cells (e.g., Colo-205, A375). Seed at an optimized density (typically 1,000–2,500 cells/well) in 384-well white opaque plates.

  • Self-Validating Control Setup: Reserve column 1 for media-only (background) and column 2 for DMSO vehicle controls (100% viability). Ensure the final DMSO concentration remains constant (≤0.1%) across all wells to prevent solvent-induced cytotoxicity.

  • Drug Dispensing: After 24h of incubation, use an acoustic liquid handler (e.g., Echo 550) to dispense SCH900353 and the secondary agent (e.g., MEK inhibitor).

    • SCH900353 Concentration Range: 0.1 nM to 10 µM (3-fold dilutions).

    • Secondary Agent Range: Centered around its known IC₅₀.

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo® reagent (v/v 1:1). Agitate for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

  • Data Analysis: Calculate the Z'-factor for plate validation (must be >0.5). Export raw data to SynergyFinder or MacSynergy to generate 3D synergy landscapes and calculate the ZIP (Zero Interaction Potency) score.

Pharmacodynamic (PD) Biomarker Validation

Protocol 2: Immunoblotting for Pathway Interrogation

Causality & Design Choice: Cell viability alone does not prove mechanistic synergy. We must validate that the combination synergistically suppresses the MAPK pathway. Because SCH900353 prevents MEK from phosphorylating ERK, pERK levels will drop. However, to confirm that ERK kinase activity is inhibited, we must measure the phosphorylation of its direct downstream target, Ribosomal S6 Kinase (RSK) 2.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates. Treat with (A) DMSO, (B) SCH900353 at IC₅₀, (C) MEK inhibitor at IC₅₀, and (D) Combination for 1h, 4h, and 24h. Note: The time-course is critical to capture initial suppression vs. adaptive rebound.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Self-validation: Phosphatase inhibitors are non-negotiable; without them, pERK/pRSK signals will degrade within minutes of lysis.

  • Protein Quantification & Separation: Quantify using a BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against:

    • pERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • pRSK (Ser380)

    • Total RSK

    • GAPDH or β-actin (Loading control)

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band densitometry using ImageJ.

Expected Outcomes & Data Interpretation

Table 2: Expected Synergy Outcomes & Biomarker Signatures

Treatment ConditionCell ViabilitypERK (Thr202/Tyr204)pRSK (Ser380)Synergy Score (ZIP)
Vehicle (DMSO) 100%HighHighN/A
MEKi Monotherapy 40-60%Low (Initial) → High (Rebound)ModerateN/A
SCH900353 Monotherapy 30-50%LowLowN/A
MEKi + SCH900353 <10%Completely SuppressedCompletely Suppressed>10 (Synergistic)

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

measuring the IC50 of MK-8353 in different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol for IC50 Determination in Oncology Models

Abstract & Introduction

MK-8353 is a potent, reversible, and orally bioavailable inhibitor of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2).[1] Unlike traditional ATP-competitive inhibitors, MK-8353 exhibits a dual mechanism of action : it inhibits the catalytic activity of ERK1/2 and induces a conformational change that prevents ERK phosphorylation by its upstream activator, MEK.[1]

This application note provides a rigorous, standardized protocol for measuring the cellular IC50 of MK-8353. Accurate IC50 determination is critical because MK-8353 efficacy is highly context-dependent, showing nanomolar potency in BRAF V600E/RAS-mutant models (e.g., Melanoma, Colorectal) while exhibiting distinct profiles in wild-type backgrounds.

Key Mechanistic Insight: The "dual-lock" mechanism of MK-8353 minimizes the compensatory feedback loops often seen with MEK inhibitors, making the choice of assay endpoint and incubation time critical. We utilize an ATP-based luminescent assay (CellTiter-Glo®) to ensure high sensitivity for both cytostatic and cytotoxic responses.

Signaling Pathway Visualization

Figure 1: The MAPK/ERK Signaling Cascade and MK-8353 Intervention Point.

MAPK_Pathway RTK RTK (Receptor) RAS RAS-GTP RTK->RAS Activation RAF RAF (A/B/C) RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation (pERK) Nucleus Nuclear Targets (c-Myc, Elk-1) ERK->Nucleus Translocation & Transcription MK8353 MK-8353 (Dual Mechanism) MK8353->MEK Prevents ERK Phosphorylation MK8353->ERK Blocks Catalysis (ATP)

Caption: MK-8353 inhibits ERK catalytic activity and structurally prevents MEK-mediated phosphorylation.[1][2][3][4]

Materials & Reagents
3.1 Compounds[1][3][5][6][7]
  • MK-8353 (SCH900353): Purity ≥99% (HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.

    • Note: MK-8353 is soluble in DMSO up to ~50 mg/mL.[4] Avoid water-based stock solutions due to insolubility.

3.2 Cell Lines (Recommended Models)

Selection of cell lines should cover a range of sensitivities to validate the assay dynamic range.

Cell LineTissue OriginMutation StatusExpected Sensitivity (IC50)
Colo-205 ColonBRAF V600EHigh (~20 nM)
Malme-3M MelanomaBRAF V600EHigh (~21 nM)
HT-29 ColonBRAF V600EModerate (~50 nM)
A549 Lung (NSCLC)KRAS G12SModerate/Low (~230 nM)
A2058 MelanomaBRAF V600ELow (~370 nM)
3.3 Assay Reagents
  • Readout: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent ATP-based assay.

  • Microplates: 96-well or 384-well white-walled, clear-bottom plates (for luminescence).

Experimental Protocol
4.1 Compound Preparation (Serial Dilution)

Objective: Create a 9-point dose-response curve with a 3-fold dilution factor.

  • Stock Solution: Dissolve MK-8353 powder in DMSO to create a 10 mM master stock. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Stock (1000x): Dilute the 10 mM stock to 100 µM in 100% DMSO.

  • Serial Dilution (in DMSO):

    • Prepare 9 tubes. Tube 1 contains the 10 mM stock.

    • Perform 1:3 serial dilutions in 100% DMSO (e.g., 10 µL compound + 20 µL DMSO).

    • Range: This generates a concentration range from 10 mM down to ~1.5 µM in the source plate.

  • Intermediate Dilution (in Media):

    • Dilute the DMSO series 1:200 into pre-warmed culture media (e.g., 2 µL DMSO stock + 398 µL Media).

    • Result: 2x final concentration with 0.5% DMSO.

4.2 Cell Seeding (Day 0)

Expert Insight: ERK inhibitors can be cytostatic. Seeding density must be optimized so that vehicle-treated control cells are in the log growth phase (approx. 70-80% confluent) at the time of readout (Day 4).

  • Adherent cells (e.g., Colo-205, A549): Seed 2,000 – 4,000 cells/well in 100 µL media (96-well format).

  • Incubation: Allow cells to adhere overnight (16-24 hours) at 37°C, 5% CO2.

4.3 Treatment (Day 1)
  • Remove 50 µL of media from the wells (optional, or add 2x concentrated drug directly).

  • Add 100 µL of the Intermediate Dilution (2x) prepared in Step 4.1 to the respective wells.

  • Final Concentration: The top dose will be 10 µM with 0.25% DMSO.

  • Controls:

    • Vehicle Control: Media + 0.25% DMSO (0% Inhibition).

    • Positive Control: Staurosporine (1 µM) or cell-free blank (100% Inhibition).

4.4 Incubation & Readout (Day 4)
  • Incubate plates for 72 hours at 37°C.

    • Why 72h? Kinase inhibitors often require multiple cell cycles to manifest measurable antiproliferative effects.

  • Equilibrate the plate and CellTiter-Glo reagent to room temperature (approx. 30 mins).

  • Add CellTiter-Glo reagent equal to the volume of culture media present (e.g., 100 µL).

  • Shake on an orbital shaker for 2 minutes (induce lysis).

  • Incubate at room temperature for 10 minutes (stabilize signal).

  • Measure Luminescence (RLU) using a plate reader (e.g., EnVision, GloMax).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for MK-8353 IC50 determination.

Workflow Step1 Step 1: Seeding Seed 3k cells/well Incubate 24h Step3 Step 3: Treatment Add Compound (Final DMSO: 0.25%) Step1->Step3 Step2 Step 2: Dilution 1:3 Serial Dilution (Top: 10 mM DMSO) Step2->Step3 Step4 Step 4: Incubation 72 Hours @ 37°C / 5% CO2 Step3->Step4 Step5 Step 5: Readout Add CTG Reagent Measure Luminescence Step4->Step5

Caption: Workflow ensures minimal DMSO shock and optimal cell growth phases.

Data Analysis & Reference Values
6.1 Calculation
  • Normalize Data: Convert RLU values to % Viability using the formula:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Viability.

  • Regression: Use a non-linear regression model (4-parameter logistic / Sigmoidal dose-response) to determine the IC50.

    • Equation:

      
      
      
6.2 Expected Results (Reference Table)

Compare your results against these established values to validate your assay performance.

Cell LineGenotypeExpected IC50 Range (nM)Reference
Colo-205 BRAF V600E15 – 30[1, 2]
Malme-3M BRAF V600E15 – 30[2]
HT-29 BRAF V600E40 – 60[1]
NCI-H292 WT (Lung)100 – 150[2]
A2058 BRAF V600E300 – 400[1]

Note: A2058 is less sensitive despite the BRAF mutation, often due to secondary resistance mechanisms or specific driver dependencies, highlighting the importance of cell line selection.

Troubleshooting & Optimization (Expertise)
  • DMSO Tolerance: MK-8353 requires DMSO for solubility. Ensure the final DMSO concentration does not exceed 0.5%, as higher levels can artificially suppress ERK signaling or induce toxicity in sensitive lines like Malme-3M.

  • Edge Effects: In 96-well plates, evaporation can alter concentrations in outer wells. Fill edge wells with PBS or media (no cells) and use only the inner 60 wells for data if you observe high CV% (>10%) in controls.

  • Mycoplasma Contamination: Mycoplasma consumes nucleosides and alters metabolism, severely skewing ATP-based assays (CTG) and MAPK signaling. Screen all lines via PCR prior to the assay.

  • Biphasic Curves: If you observe a biphasic response, it may indicate off-target effects at high micromolar concentrations (>5 µM). Constrain the curve fit to the nanomolar-active phase for accurate ERK-specific IC50.

References
  • Moschos, S. J., et al. (2018). "Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors."[7][8] JCI Insight, 3(4):e92352.[7]

  • Boga, S. B., et al. (2018). "MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology."[9] ACS Medicinal Chemistry Letters, 9(8), 761–767.

  • Selleck Chemicals. "MK-8353 (SCH900353) Datasheet and Biological Activity."

Sources

Application Note: A Guide to Assessing Target Engagement of the ERK1/2 Inhibitor SCH900353 (MK-8353)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

SCH900353, also known as MK-8353, is a potent and orally bioavailable small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4] These kinases are critical terminal nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various human cancers, driving tumor cell proliferation and survival.[5] Unlike many kinase inhibitors, SCH900353 possesses a unique dual mechanism of action, making robust assessment of its target engagement a critical step in both preclinical and clinical development.[1][2]

This guide provides a comprehensive overview of the principles and detailed protocols for confirming and quantifying the interaction of SCH900353 with its intended targets, ERK1 and ERK2, within biochemical and cellular contexts. We will move from direct biochemical assays to cellular pharmacodynamic readouts and advanced biophysical methods, emphasizing the rationale behind experimental choices to ensure data integrity and confident decision-making.

Section 1: The Dual Mechanism of SCH900353 and Its Implications

Understanding the specific mechanism of SCH900353 is fundamental to designing appropriate target engagement assays. The inhibitor functions in two distinct ways:

  • Inhibition of Activated ERK: It binds to phosphorylated, active ERK1/2 (p-ERK), competitively inhibiting its kinase activity and preventing the phosphorylation of downstream substrates like RSK.[1][4]

  • Prevention of ERK Activation: It binds to non-phosphorylated ERK, preventing its phosphorylation and activation by the upstream kinase, MEK.[1]

This dual-action mechanism suggests that effective target engagement will result in a profound and durable suppression of pathway signaling. Assays should therefore be designed to capture not only the inhibition of downstream signaling but also the direct binding to the ERK1/2 proteins.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_target Target Zone cluster_inhibitor Growth Factors Growth Factors RAS RAS Growth Factors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylation p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 p-RSK p-RSK p-ERK1/2->p-RSK Phosphorylation Cell Proliferation Cell Proliferation p-RSK->Cell Proliferation SCH900353 SCH900353 SCH900353->ERK1/2 Prevents Activation SCH900353->p-ERK1/2 Inhibits Activity

Caption: MAPK signaling pathway showing the dual inhibitory action of SCH900353 on ERK1/2.

Section 2: Direct Target Engagement: Biochemical Kinase Assays

Biochemical assays are essential for determining the intrinsic potency of an inhibitor against its purified target protein, free from cellular complexities. These assays measure the direct inhibition of ERK1/2's catalytic activity.

Principle: A typical in vitro kinase assay combines the purified kinase (e.g., recombinant p-ERK2), a substrate (a peptide or protein like myelin basic protein), and a co-factor (ATP). The inhibitor is titrated to determine the concentration that inhibits 50% of the kinase activity (IC50).

Data Presentation: Known IC50 Values for SCH900353

Target Assay Type IC50 Value (nM) Reference
Activated ERK2 IMAP Kinase Assay 8.8 [1][3][4]
Activated ERK1 IMAP Kinase Assay 23.0 [1][3][4]

| Nonactivated ERK2 | MEK1-ERK2 Coupled Assay | 0.5 |[1][4] |

Protocol: In Vitro ADP-Glo™ Kinase Assay (Example)

This protocol provides a framework using a commercially available luminescence-based system that quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant, active ERK1 or ERK2 enzyme.

  • Myelin Basic Protein (MBP) substrate.

  • SCH900353 serial dilutions in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • White, opaque 384-well assay plates.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of SCH900353 in DMSO, starting from 10 µM. Then, create intermediate dilutions in kinase buffer.

  • Kinase Reaction Setup (5 µL per well):

    • Add 1.25 µL of 4x compound dilution (or DMSO for vehicle control).

    • Add 2.5 µL of 2x enzyme/substrate mix (containing ERK2 and MBP in kinase buffer).

    • To initiate the reaction, add 1.25 µL of 4x ATP solution (concentration near the Km for ERK2).

  • Incubation: Incubate the plate at room temperature for 60 minutes. The choice of incubation time is critical; it should be within the linear range of the enzyme reaction.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot the data using a non-linear regression model (log[inhibitor] vs. response) to calculate the IC50 value.

Section 3: Cellular Target Engagement: Pharmacodynamic Assays

Confirming that SCH900353 engages ERK1/2 in a cellular environment is paramount. This is achieved by measuring the modulation of downstream biomarkers. The most direct and widely accepted readout is the phosphorylation status of ERK itself and its primary substrate, RSK.[4]

Method 1: Western Blotting for Phospho-Protein Analysis

Western blotting is the gold-standard method for semi-quantitatively assessing changes in protein phosphorylation.

Principle: Cells are treated with SCH900353, lysed, and the proteins are separated by size via SDS-PAGE. Specific antibodies are then used to detect the levels of p-ERK (Thr202/Tyr204), total ERK, p-RSK (Ser380), and total RSK. A decrease in the phospho-protein signal relative to the total protein signal indicates target engagement.

WB_Workflow A 1. Cell Culture & Treatment (e.g., Colo-205 cells + SCH900353) B 2. Cell Lysis (RIPA buffer + Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% BSA or Milk in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-p-ERK, overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) G->H I 9. Chemiluminescent Detection (ECL Substrate) H->I J 10. Imaging & Analysis (Quantify band intensity) I->J

Caption: Standard experimental workflow for Western Blot analysis of target engagement.

Protocol: Western Blot for p-ERK and p-RSK

Cell Culture and Treatment:

  • Seed a cancer cell line with a known activating BRAF or RAS mutation (e.g., Colo-205, A375) in 6-well plates.[1] Allow cells to adhere and reach 70-80% confluency.

  • Serum-starve the cells for 4-6 hours if you plan to stimulate the pathway to achieve a robust baseline signal.

  • Treat cells with a dose-response of SCH900353 (e.g., 0, 1, 3, 10, 30, 100, 300 nM) for 2-4 hours. Include a DMSO vehicle control.

  • (Optional) After inhibitor treatment, stimulate with a growth factor (e.g., 100 ng/mL EGF or 20% FBS) for 15 minutes to ensure the pathway is active in control wells.

Sample Preparation and Analysis:

  • Place plates on ice and wash cells once with ice-cold PBS.

  • Lyse cells directly in the well with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Expertise Insight: The inclusion of phosphatase inhibitors is non-negotiable, as it prevents the dephosphorylation of your target proteins post-lysis, ensuring the captured signal is biologically accurate.

  • Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine protein concentration of the supernatant using a BCA assay.

  • Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Perform SDS-PAGE, protein transfer to a PVDF membrane, and blocking as per standard procedures.

  • Incubate the membrane overnight at 4°C with a primary antibody against p-ERK (Thr202/Tyr204).

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect signal using an ECL substrate and an imaging system.

  • Trustworthiness Step: Strip the membrane and re-probe for total ERK as a loading control. Repeat the entire process on a separate blot for p-RSK and total RSK. Densitometric analysis of the p-ERK/total ERK ratio will provide a quantitative measure of target engagement.

Section 4: Advanced Cellular Target Engagement Assays

For deeper validation, methods that directly report on drug-target binding within intact cells can be employed.

Method 2: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA leverages the principle of ligand-induced thermal stabilization. The binding of SCH900353 to ERK1/2 will increase the protein's stability, causing it to denature and aggregate at a higher temperature compared to the unbound protein.

Methodology Outline:

  • Treatment: Treat intact cells with SCH900353 or a vehicle control.

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis & Separation: Lyse the cells via freeze-thaw cycles. Centrifuge to separate the soluble protein fraction (containing non-denatured ERK) from the aggregated pellet.

  • Detection: Analyze the amount of soluble ERK1/2 remaining in the supernatant at each temperature point using Western blotting or ELISA.

  • Interpretation: In SCH900353-treated samples, a shift in the melting curve to the right (i.e., more soluble ERK at higher temperatures) provides direct evidence of target engagement in a physiological context.

Conclusion

Assessing the target engagement of SCH900353 requires a multi-faceted approach that respects its dual mechanism of action. The combination of biochemical assays to define intrinsic potency and cellular pharmacodynamic assays, like Western blotting for p-ERK and p-RSK, provides a robust and reliable framework for preclinical evaluation. For more complex questions regarding target occupancy and direct binding in a native cellular environment, advanced methods such as CETSA offer powerful insights. By employing these self-validating protocols with appropriate controls, researchers can confidently characterize the activity of SCH900353 and advance its development.

References

  • Title: Dinaciclib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pharmacology of Dinaciclib; Pharmacokinetics, Mechanism of Action, Uses, Effects Source: YouTube URL: [Link]

  • Title: Dinaciclib – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors Source: Journal of Clinical Investigation (JCI) Insight URL: [Link]

  • Title: MK-8353 | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Pre-therapeutic efficacy of the CDK inhibitor dinaciclib in medulloblastoma cells Source: UCL Discovery URL: [Link]

  • Title: SCH900353 (MK-8353) Source: Chemietek URL: [Link]

  • Title: A Probe-Based Target Engagement Assay for Kinases in Live Cells Source: Molecular & Cellular Proteomics URL: [Link]

  • Title: Definition of ERK inhibitor MK-8353 Source: NCI Drug Dictionary - National Cancer Institute URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing In Vivo Bioavailability of SCH900353 (MK-8353)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SCH-PK-OPT-001 Subject: Troubleshooting low systemic exposure and formulation instability for SCH900353.

Executive Summary

SCH900353 (also known as MK-8353 ) is a potent, reversible, and selective ERK1/2 inhibitor designed to overcome the pharmacokinetic (PK) limitations of its predecessor, SCH772984.[1] While it exhibits high permeability (Caco-2


 nm/s), users often encounter bioavailability issues due to its pH-dependent solubility  and moderate metabolic clearance  (oxidative dealkylation).

This guide provides validated protocols to stabilize SCH900353 for in vivo administration, ensuring consistent exposure in rodent and xenograft models.

Module 1: Formulation Troubleshooting

Symptom: Compound precipitates in the syringe or stomach (gavage needle clogging), or high variability in plasma concentration (


) between animals.

Root Cause: SCH900353 is a weak base. It dissolves well in the acidic environment of the stomach (pH 1-2) but can rapidly precipitate upon entering the neutral environment of the small intestine (pH 6.8), limiting absorption.

Recommended Vehicles
Vehicle TypeCompositionApplicationStability
Standard (Suspension) 0.4% HPMC (Hydroxypropyl methylcellulose) / 0.1% Tween 80Routine PK/Efficacy (Rat/Mouse)High (Suspension)
Enhanced (Solution) 20% SBE-

-CD (Captisol®)
in 50 mM Citrate Buffer (pH 3-4)
Low Bioavailability CasesHigh (Solution)
Discovery (Co-solvent) 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% SalineAcute/Single Dose onlyLow (Precipitation risk)
Protocol: Preparation of 20% SBE- -CD Formulation

Use this protocol if standard HPMC suspensions yield low exposure.

  • Weighing: Weigh the required amount of Sulfobutyl ether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD).
  • Dissolution: Dissolve SBE-

    
    -CD in purified water or 50 mM citrate buffer (pH 3.5) to achieve a 20% (w/v) concentration. Vortex until clear.
    
  • Compound Addition: Add SCH900353 powder slowly to the vehicle while stirring.

  • Sonication: Sonicate at

    
     for 20–30 minutes.
    
    • Checkpoint: The solution should be clear. If hazy, adjust pH slightly lower (to pH 3.0) using 1N HCl, but do not exceed physiological tolerance.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to ensure sterility and remove undissolved particulates.
    
Decision Matrix: Vehicle Selection

VehicleSelection Start Start: Define Study Goal Type Study Type? Start->Type Acute Acute/Single Dose Type->Acute PK Screen Chronic Chronic Efficacy (>3 days) Type->Chronic Tumor Growth Vehicle1 USE: 10% DMSO / 40% PEG300 Acute->Vehicle1 SolubilityCheck Req. Conc. > 5 mg/mL? Chronic->SolubilityCheck Vehicle2 USE: 0.4% HPMC (Suspension) SolubilityCheck->Vehicle2 No (<5 mg/mL) Vehicle3 USE: 20% SBE-beta-CD (Solution) SolubilityCheck->Vehicle3 Yes (>5 mg/mL)

Figure 1: Decision matrix for selecting the appropriate vehicle based on study duration and required concentration.

Module 2: Optimizing Systemic Exposure (PK/PD)

Symptom:


 is adequate, but trough levels (

) at 24 hours are undetectable, leading to rebound ERK phosphorylation.

Root Cause: SCH900353 has a moderate half-life (


 hours in rodents).[2] Once-daily (QD) dosing allows the pathway to recover before the next dose.
Pharmacokinetic Parameters (Rodent)
ParameterValue (Mouse)Value (Rat)Implication
Bioavailability (

)
~23–80%~50%Good absorption, but variable.[2]
Clearance (

)
ModerateModerateRequires frequent dosing.
Volume (

)
0.9–3.3 L/kg0.1 L/kgDistributes well into tissues (Mouse).[2]
Effective Dose 30–60 mg/kg10–30 mg/kgTarget AUC > 15

.
Corrective Action: Dosing Frequency

Do NOT increase the single dose volume to compensate for rapid clearance (this increases toxicity without extending coverage).

  • Switch to BID Dosing: Administer doses 8–10 hours apart (e.g., 8:00 AM and 4:00 PM).

  • Target: Maintain plasma concentration

    
     (approx. 100 nM) for at least 12 hours.
    
In Vivo Workflow: PK/PD Correlation

PKPD_Workflow cluster_analysis Analysis Dose Dose SCH900353 (PO, 30-60 mg/kg) Absorb Absorption (Gut -> Plasma) Dose->Absorb Target Target Engagement (pERK Inhibition) Absorb->Target Distributes to Tissue Metabolism Metabolism (Oxidative Dealkylation) Target->Metabolism Clearance Sample Sampling (Tumor + Plasma) Metabolism->Sample Timepoints: 1, 4, 8, 24h PK LC-MS/MS (Plasma Conc) Sample->PK PD Western Blot (pERK/Total ERK) Sample->PD

Figure 2: Workflow for correlating Pharmacokinetics (PK) with Pharmacodynamics (PD) to verify bioavailability.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why is bioavailability low in my non-human primate (NHP) study compared to mice? A: This is a known species-specific hurdle. SCH900353 shows acceptable bioavailability in mice, rats, and dogs (23–80%) but very low bioavailability in monkeys (~2%).[2] This is likely due to species-specific first-pass metabolism or efflux transporter differences. Do not use NHP data to linearly predict human exposure.

Q2: Can I use corn oil as a vehicle? A: Yes, 10% DMSO / 90% Corn Oil is a viable alternative for lipophilic compounds. However, absorption kinetics are often slower and more variable compared to SBE-


-CD (Captisol) or HPMC. Use corn oil only if cyclodextrins are unavailable.

Q3: The compound is gelling in the HPMC vehicle. What should I do? A: SCH900353 can form a gel at high concentrations.

  • Ensure you are using HPMC grade E5 or E15 (low viscosity).

  • Add the surfactant (Tween 80) before adding the drug powder.

  • If gelling persists, switch to the SBE-

    
    -CD solution  protocol (Module 1).
    

Q4: What is the primary metabolite I should monitor? A: The primary metabolic pathway is oxidative dealkylation (loss of the isopropyl group) and amide cleavage. Monitoring the parent compound is usually sufficient for efficacy studies, but be aware that CYP3A4 inducers/inhibitors will significantly alter the PK profile.

References

  • Discovery of SCH900353 (MK-8353): Morris, C. D., et al. (2013). "Discovery of SCH 900353 (MK-8353): A Potent, Selective, and Orally Bioavailable ERK1/2 Inhibitor."[1][2][3][4] Journal of Medicinal Chemistry.

  • Phase I Clinical & PK Data: Sullivan, R. J., et al. (2020). "First-in-Human Phase I Study of MK-8353, an ERK1/2 Inhibitor, in Patients with Advanced Solid Tumors." Clinical Cancer Research.

  • Preclinical Pharmacology: Merck Sharp & Dohme Corp. (2019). "Investigator's Brochure: MK-8353." ClinicalTrials.gov Documentation. [1]

Sources

overcoming resistance to MK-8353 in cancer cells

Author: BenchChem Technical Support Team. Date: March 2026

overcoming Resistance & Optimizing Experimental Protocols

Status: Operational Lead Scientist: Senior Application Specialist Last Updated: February 27, 2026

System Overview: The MK-8353 Difference

Read this before starting your experiments.

Most researchers transitioning to MK-8353 from early-generation ERK inhibitors (e.g., GDC-0994 or Ulixertinib) encounter immediate confusion regarding biomarkers.

The Critical Distinction: Standard ATP-competitive ERK inhibitors often cause a paradoxical increase in phospho-ERK (pERK) due to the loss of negative feedback loops (ERK no longer inhibits RAF/MEK, causing MEK to hyper-phosphorylate the drug-bound ERK).

MK-8353 is different. It utilizes a dual mechanism of action :

  • Catalytic Inhibition: It competes with ATP to block ERK1/2 kinase activity.

  • Activation Blockade: It induces a specific conformational change (clamping Tyr34/Tyr62) that makes ERK refractory to phosphorylation by MEK.

Implication: Unlike other inhibitors, MK-8353 should reduce pERK levels. If you observe high pERK, your drug concentration is insufficient, or the target is not engaged.

Troubleshooting Modules (Q&A Format)

Module A: Target Engagement & Biomarkers

User Query: "I treated my KRAS-mutant cells with MK-8353, but pERK1/2 levels are still detectable or high. Is the drug working?"

Diagnosis: Target Engagement Failure. Unlike other ERK inhibitors where high pERK is a pharmacodynamic artifact, for MK-8353, high pERK indicates the drug has failed to induce the conformational change required to block MEK access.

Root Cause Analysis:

  • Insufficient Concentration: The dual mechanism requires higher occupancy than simple catalytic inhibition.

  • MEK Hyperactivation: Massive upstream drive (e.g., BRAF V600E + MEK amplification) may overwhelm the drug's ability to prevent phosphorylation.

  • Assay Artifact: Phosphatase activity in your lysate is restoring pERK post-lysis.

Action Plan:

  • Validate with pRSK: Measure p-p90RSK (Ser380) . This is the direct downstream substrate of ERK. If pRSK is low but pERK is high, you have catalytic inhibition but incomplete activation blockade.

  • Titration: Perform a dose-response (10 nM – 10 µM). You should see a dose-dependent decrease in pERK.[1][2][3]

  • Lysis Buffer Check: Ensure your lysis buffer contains Sodium Orthovanadate (1 mM) and Sodium Fluoride (10 mM) added fresh.

Module B: Acquired Resistance (Bypass Tracks)

User Query: "My cells initially responded (pERK and pRSK dropped), but after 4 weeks of treatment, proliferation resumed. pERK is still low."

Diagnosis: Parallel Pathway Activation. The cells have re-wired to bypass the MAPK blockade, likely utilizing the PI3K/AKT/mTOR axis or Receptor Tyrosine Kinase (RTK) upregulation.

The Mechanism (Feedback Relief): Under normal conditions, ERK phosphorylates THR146 on EGFR (and other RTKs), acting as a "brake." MK-8353 releases this brake. If the cell has a PI3K mutation or RTK amplification, this release triggers a massive flux through AKT, driving survival independent of ERK.

Action Plan:

  • Western Blot Panel: Test for p-AKT (Ser473) and p-S6 (Ser235/236) .

  • Combination Screen: Test MK-8353 in combination with:

    • MK-2206 (AKT inhibitor)

    • Palbociclib (CDK4/6 inhibitor) – highly effective in KRAS-mutant contexts to induce senescence.

  • RTK Profiling: Check for upregulation of HER2 or EGFR surface expression.

Module C: Intrinsic Resistance (Survival Mechanisms)

User Query: "The cells aren't dividing, but they aren't dying (no apoptosis). They look vacuolated."

Diagnosis: Protective Autophagy. ERK inhibition induces significant ER stress (activating the PERK-ATF4 arm). To survive, cancer cells upregulate autophagy to recycle nutrients.

Action Plan:

  • Marker Check: Blot for LC3B-II (conversion from I to II indicates autophagosome formation) and p62/SQSTM1 (degradation indicates flux).

  • Pharmacological Blockade: Treat with Chloroquine (10-20 µM) or Hydroxychloroquine alongside MK-8353. If viability drops significantly, autophagy was the resistance mechanism.

Visualizing the Resistance Landscape

The following diagram illustrates the "Dual Mechanism" of MK-8353 versus standard inhibitors, and the logic flow for troubleshooting resistance.

MK8353_Resistance_Logic cluster_legend Legend cluster_troubleshoot Troubleshooting Decision Tree Drug MK-8353 ERK_Active ERK1/2 (Phosphorylated) Drug->ERK_Active Inhibits Catalysis ERK_Inactive ERK1/2 (Conformationally Locked) Drug->ERK_Inactive Induces Conf. Change (Blocks MEK access) Target ERK1/2 Outcome Outcome MEK MEK1/2 (Upstream Activator) MEK->ERK_Active Phosphorylation RSK p90RSK (Substrate) ERK_Active->RSK Activates ERK_Inactive->RSK Fails to Activate PI3K PI3K/AKT (Parallel Pathway) Autophagy Autophagy (Survival) Obs_HighPERK Observation: High pERK Obs_HighPERK->MEK Cause: Massive Upstream Drive or Insufficient Dose Obs_LowPERK_Growth Observation: Low pERK / High Growth Obs_LowPERK_Growth->PI3K Cause: Parallel Bypass Obs_Stasis Observation: Cytostasis (No Death) Obs_Stasis->Autophagy Cause: Stress Response

Figure 1: MK-8353 Mechanism & Troubleshooting Logic. Note the unique "Conformational Lock" that distinguishes MK-8353 from Type I inhibitors.

Validated Experimental Protocols

Protocol A: Phospho-Protein Western Blot (MK-8353 Specific)

Objective: Accurately assess Target Engagement (pERK/pRSK) without degradation.

Reagents:

  • Lysis Buffer: RIPA Buffer supplemented with Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) + 1mM PMSF.

  • Blocking: 5% BSA in TBS-T (Do NOT use Non-fat Dry Milk; casein phosphoproteins interfere with phospho-antibodies).

Step-by-Step:

  • Seed Cells: 3x10^5 cells/well in 6-well plates. Adhere overnight.

  • Treatment: Treat with MK-8353 (e.g., 0, 10, 100, 1000 nM) for 2 hours (acute) or 24 hours (sustained).

    • Tip: Include a positive control (PMA stimulation) if basal pERK is low.

  • Harvest: Wash 1x with ice-cold PBS containing 1mM Na3VO4 . (Crucial: Prevents phosphatase activity during wash).

  • Lysis: Add ice-cold lysis buffer directly to plate. Scrape on ice.

  • Sonication: 3 pulses (10 sec) at 20% amplitude to shear DNA.

  • Antibodies:

    • Primary: Anti-pERK1/2 (Thr202/Tyr204) [Rabbit mAb].

    • Primary: Anti-p90RSK (Ser380) [Rabbit mAb] - The true efficacy marker.

    • Control: Total ERK1/2 and GAPDH.

Protocol B: Long-term Clonogenic Survival Assay

Objective: Assess ability to prevent colony recovery (overcoming cytostasis).

  • Seeding: Seed 500–1000 cells/well in 6-well plates.

  • Dosing: Treat with MK-8353 IC50 and IC90 concentrations (refresh media + drug every 3 days).

  • Duration: 10–14 days.

  • Staining: Fix with 4% Paraformaldehyde (15 min), stain with 0.5% Crystal Violet (30 min).

  • Analysis: Count colonies >50 cells.

    • Troubleshooting: If colonies are small but numerous, the drug is cytostatic. Combine with Palbociclib (500 nM) to induce senescence.

Comparative Data Table: Efficacy Markers

MarkerResponse to Standard ERKi (e.g., Ulixertinib)Response to MK-8353 (Dual Mech)Interpretation of "High Signal" with MK-8353
pERK1/2 (T202/Y204) Increases (Feedback Loop)Decreases (Conf. Change)FAILURE: Drug not engaged or MEK overdrive.
pRSK (S380) DecreasesDecreasesRESISTANCE: Parallel activation of RSK (rare).
pAKT (S473) Variable (often increases)Increases (Feedback Relief)BYPASS: Need AKT/PI3K inhibitor combo.
DUSP6 DecreasesDecreasesSUCCESS: Transcriptional output blocked.

References

  • Moschos, S. J., et al. (2018). Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors.[4][5][6] JCI Insight, 3(4).

    • Source:[1]

  • ClinicalTrials.gov. A Study of MK-8353 in Patients With Advanced Solid Tumors (NCT01358331).[1][5][7]

    • Source:[1][5]

  • Merchant, M., et al. (2017). Combined inhibition of MEK and nuclear ERK translocation has synergistic antitumor activity in melanoma cells.[6] Scientific Reports.[6]

    • Source:

  • Ryan, M. B., et al. (2021). Sensitivity and Resistance of Oncogenic RAS-Driven Tumors to Dual MEK and ERK Inhibition. Oncotarget.

    • Source:

Sources

Navigating SCH900353: A Technical Guide to Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing SCH900353 (also known as MK-8353 or Ulixertinib). This guide is designed to provide in-depth, practical solutions to challenges you may encounter, with a specific focus on understanding and mitigating potential off-target effects. Our goal is to empower you with the knowledge to conduct robust and reproducible experiments, ensuring the highest level of scientific integrity.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the specificity and use of SCH900353.

Q1: What is the primary mechanism of action for SCH900353?

A1: SCH900353 is a potent and selective, orally bioavailable inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2)[1][2]. It uniquely employs a dual mechanism of action. Firstly, it acts as an ATP-competitive inhibitor, directly blocking the catalytic activity of already phosphorylated ERK1/2. Secondly, it binds to unphosphorylated ERK1/2, inducing a conformational change that prevents their phosphorylation and activation by the upstream kinase, MEK[1][2][3][4]. This dual action leads to a sustained inhibition of the MAPK signaling pathway.

Q2: How selective is SCH900353 for its primary targets, ERK1 and ERK2?

A2: SCH900353 exhibits high selectivity for ERK1 and ERK2. In a comprehensive screen against a panel of 227 human kinases, it demonstrated a focused inhibitory profile[1]. At a concentration of 0.1 µM, no significant inhibition (>35%) of other kinases was observed. Even at a higher concentration of 1.0 µM, only three kinases—CLK2, FLT4, and Aurora B—showed inhibition greater than 50%[1]. This high degree of selectivity is crucial for minimizing confounding experimental results.

Q3: What are the known off-target effects of SCH900353, and at what concentrations might they occur?

A3: The primary identified off-target kinases are CLK2, FLT4, and Aurora B[1]. Significant inhibition of these kinases was observed at a concentration of 1.0 µM, which is substantially higher than the IC50 values for its primary targets, ERK1 and ERK2 (see Table 1). Therefore, off-target effects are most likely to be observed when using SCH900353 at high micromolar concentrations. For most cell-based assays, where SCH900353 is effective in the nanomolar range, these off-target effects are less of a concern.

Q4: My experimental results are not what I expected based on ERK1/2 inhibition. Could this be due to an off-target effect?

A4: It's possible, and a systematic approach is needed to determine the cause. First, confirm on-target engagement in your specific experimental system using a method like Western blotting for phosphorylated ERK (p-ERK) and its downstream substrate, p-RSK. If you observe the expected decrease in phosphorylation at your working concentration, but still see an unexpected phenotype, it is prudent to investigate potential off-target effects. The troubleshooting guide below provides a detailed workflow for this investigation.

Understanding the MAPK/ERK Signaling Pathway

To effectively use SCH900353, a clear understanding of its place within the MAPK/ERK signaling pathway is essential. The following diagram illustrates this cascade and the point of inhibition by SCH900353.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binding & Dimerization RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation RSK p90-RSK ERK->RSK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription_Factors Translocation & Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression SCH900353 SCH900353 (MK-8353) SCH900353->ERK Dual-Mechanism Inhibition

Caption: The MAPK/ERK signaling cascade and the dual-mechanism inhibition of ERK1/2 by SCH900353.

Quantitative Analysis of SCH900353 Selectivity

A direct comparison of the inhibitor's potency against its intended targets versus known off-targets is critical for experimental design.

TargetIC50 (nM)% Inhibition @ 1.0 µMFold Selectivity (vs. ERK2)Reference
On-Target
ERK1 (activated)23.0Not Reported~2.6x less potent[1]
ERK2 (activated)8.8Not Reported1x[1]
ERK2 (nonactivated)0.5Not Reported~17.6x more potent[1]
Off-Target
CLK2>500>50%>57x[1]
FLT4>500>50%>57x[1]
Aurora B>500>50%>57x[1]

Note: Specific IC50 values for the off-target kinases are not publicly available. The values are estimated to be greater than 500 nM based on the reported >50% inhibition at 1.0 µM.

Troubleshooting Guide: A Workflow for Investigating Off-Target Effects

If you suspect an off-target effect is influencing your results, follow this systematic workflow to diagnose and mitigate the issue.

Off_Target_Workflow cluster_problem Problem Identification cluster_validation On-Target Validation cluster_mitigation Off-Target Investigation & Mitigation cluster_conclusion Conclusion A Unexpected Phenotype Observed with SCH900353 B Step 1: Confirm On-Target Engagement (Western Blot for p-ERK/p-RSK) A->B C Is on-target inhibition confirmed at the active concentration? B->C D Step 2: Use a Structurally Unrelated ERK Inhibitor (e.g., GDC-0994) C->D Yes K Re-evaluate experiment: - Inhibitor concentration - Cell permeability - Assay conditions C->K No E Does the new inhibitor reproduce the phenotype? D->E F Step 3: Perform Dose-Response Correlation E->F No I Phenotype is likely ON-TARGET E->I Yes G Does the phenotype correlate with on-target IC50 or off-target concentration? F->G G->I On-Target J Phenotype is likely OFF-TARGET G->J Off-Target H Step 4 (Advanced): Kinome Profiling & Cellular Thermal Shift Assay (CETSA) J->H

Caption: A systematic workflow for identifying and mitigating potential off-target effects of SCH900353.

Experimental Protocols for Off-Target Effect Mitigation

Here we provide detailed protocols for key experiments to validate on-target activity and investigate potential off-target effects.

Protocol 1: Western Blot for On-Target Engagement (p-ERK and p-RSK)

Objective: To confirm that SCH900353 is inhibiting its intended target, ERK1/2, in a cellular context by measuring the phosphorylation status of ERK and its direct downstream substrate, RSK.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • SCH900353 (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-RSK (Ser380), anti-total RSK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • PVDF membrane

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of SCH900353 (e.g., 1 nM to 1 µM) and a vehicle control for the desired duration (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total ERK, total RSK, and the loading control.

Data Interpretation: A dose-dependent decrease in the p-ERK/total ERK and p-RSK/total RSK ratios confirms on-target engagement and inhibition of the MAPK pathway by SCH900353.

Protocol 2: Kinome Profiling for Off-Target Identification

Objective: To broadly screen SCH900353 against a large panel of kinases to identify potential off-target interactions. This is typically performed as a service by specialized companies.

General Workflow:

  • Compound Submission: Provide a high-purity sample of SCH900353 at a specified concentration.

  • Assay Performance: The service provider will perform in vitro kinase activity assays. This usually involves incubating a panel of purified recombinant kinases with a substrate and ATP in the presence of your compound at one or more concentrations (e.g., 1 µM and 10 µM).

  • Data Acquisition: The activity of each kinase is measured, typically through methods that quantify substrate phosphorylation or ATP consumption.

  • Data Analysis: The percentage of inhibition for each kinase at the tested concentrations is calculated relative to a vehicle control. The results are often presented as a "kinoscan" or a selectivity tree, visually representing the kinases that are significantly inhibited.

Data Interpretation:

  • Primary Targets: Expect to see strong inhibition of ERK1 and ERK2.

  • Potential Off-Targets: Identify any other kinases that show significant inhibition (e.g., >50% at 1 µM). These are your potential off-targets.

  • Selectivity Score: Some services provide a selectivity score (S-score), which quantifies the inhibitor's selectivity. A lower S-score indicates higher selectivity.

  • Follow-up: For any significant off-targets identified, it is crucial to determine their IC50 values to understand the potency of the off-target interaction relative to the on-target interaction.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To provide direct evidence of SCH900353 binding to its target, ERK1/2, in intact cells. This method is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Materials:

  • Cell line of interest

  • SCH900353 and vehicle control (DMSO)

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler

  • Western blot or ELISA reagents for ERK1/2 detection

Procedure:

  • Cell Treatment: Treat cultured cells with SCH900353 or vehicle control for a sufficient time to allow for compound uptake (e.g., 1 hour).

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble ERK1/2 at each temperature point by Western blotting or ELISA.

Data Interpretation: In the vehicle-treated samples, the amount of soluble ERK1/2 will decrease as the temperature increases. In the SCH900353-treated samples, the binding of the inhibitor will stabilize ERK1/2, resulting in a shift of the melting curve to higher temperatures. This thermal shift is direct evidence of target engagement in a cellular environment.

By employing these methodologies and a logical troubleshooting workflow, researchers can confidently navigate the complexities of using small molecule inhibitors like SCH900353, ensuring that their findings are robust, reproducible, and accurately attributed to the on-target mechanism of action.

References

  • Boga, S. B., et al. (2018). MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. ACS Medicinal Chemistry Letters, 9(7), 761–767. [Link]

  • Moschos, S. J., et al. (2018). Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors. JCI Insight, 3(3), e92352. [Link]

  • Blake, J. F., et al. (2020). Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. Molecular Cancer Therapeutics, 19(2), 549–560. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). MK-8353. Retrieved from [Link]

  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Nair, G., et al. (2024). Extracellular Signal-Regulated Kinase Inhibitor SCH772984 Augments the Anti-Cancer Effects of Gemcitabine in Nanoparticle Form in Pancreatic Cancer Models. International Journal of Molecular and Cellular Medicine, 13(3), 220–233. [Link]

  • Biomed Valley Discoveries. (2022, November 10). ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo. Retrieved from [Link]

  • Karabiyik, C., et al. (2021). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. STAR Protocols, 2(4), 100938. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

Sources

Technical Support Center: Optimizing SCH900353 (MK-8353) Treatment Schedules

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

SCH900353 (MK-8353) is a potent, orally bioavailable, highly selective ERK1/2 inhibitor. Unlike upstream MEK inhibitors, it employs a dual mechanism of action : it inhibits both the catalytic activity of ERK1/2 and the phosphorylation of ERK1/2 by MEK. This distinction is critical for experimental design, as it prevents the pathway reactivation (feedback loop) often seen with single-node inhibition.

This guide provides an evidence-based framework for optimizing treatment schedules, ensuring maximal target engagement while mitigating the gastrointestinal (GI) toxicity often associated with potent MAPK pathway suppression.

Part 1: Compound Preparation & Formulation

Q: My SCH900353 precipitates when added to the aqueous vehicle. How do I stabilize the formulation for in vivo dosing?

A: SCH900353 is highly lipophilic and prone to precipitation in aqueous buffers if not formulated sequentially. The "crash-out" usually occurs when the DMSO stock hits the saline directly. You must use a co-solvent system and follow a strict order of addition.

Standard In Vivo Formulation Protocol (Micro-emulsion): Target Concentration: 2–6 mg/mL (suitable for 10 mL/kg dosing in mice)

StepComponentVolume %ActionCritical Note
1 Compound Stock -Weigh powder accurately.Store powder at -20°C des.
2 DMSO 10% Dissolve powder completely.Vortex/Sonicate until clear.
3 PEG300 40% Add slowly to DMSO solution.Vortex immediately. Do not allow phase separation.
4 Tween-80 5% Add to the DMSO/PEG mix.Mix thoroughly. Solution becomes viscous.
5 Saline (0.9%) 45% Add dropwise while vortexing.Solution may turn slightly cloudy (emulsion) but should not have visible crystals.

Alternative Lipid Formulation: If the PEG/Tween vehicle causes irritation or precipitation persists, switch to a lipid-based vehicle: 10% DMSO + 90% Corn Oil . This is often better tolerated for long-term daily dosing.

Part 2: In Vitro Optimization (Cellular Assays)

Q: I see pERK inhibition at 1 hour, but it rebounds by 24 hours. Is the drug degrading?

A: It is likely not drug degradation but pathway reactivation . While SCH900353 prevents MEK from phosphorylating ERK, strong upstream drive (e.g., KRAS mutations) can eventually overwhelm the blockade or activate compensatory feedback loops (e.g., PI3K/AKT crosstalk).

Optimization Strategy:

  • Dosing Frequency: Do not rely on a single bolus for >24h assays. Replenish media with fresh drug every 24 hours.

  • Readout Timing:

    • Target Engagement: Measure pERK (Thr202/Tyr204) and pRSK (downstream effector) at 2–4 hours post-treatment for peak inhibition.

    • Phenotypic Effect: Measure IC50 (proliferation) at 72–96 hours .

  • Concentration Window:

    • In vitro IC50 for BRAF/RAS mutant lines (e.g., Colo-205, A375) is typically 10–50 nM .

    • Complete suppression of pERK usually requires >100 nM .

Part 3: In Vivo Schedule Optimization

Q: Should I use a continuous daily schedule or an intermittent "pulsed" schedule?

A: This depends on your primary endpoint: Tumor Regression vs. Toxicity Management .

Scenario A: Maximizing Antitumor Efficacy (Regression)

To achieve tumor regression in aggressive models (e.g., BRAF-mutant melanoma or CRC), you must maintain continuous suppression of ERK signaling to prevent the cell cycle from re-entering G1.

  • Recommended Schedule: 60 mg/kg, PO, BID (Twice Daily) .

  • Rationale: The half-life of SCH900353 in rodents is relatively short (~1.5–3 hours). BID dosing ensures the plasma concentration remains above the IC90 trough levels required to suppress pRSK continuously.

  • Evidence: Preclinical studies show that 60 mg/kg BID induces regression in Colo-205 and SK-MEL-28 xenografts, whereas QD (once daily) dosing often results only in stasis.

Scenario B: Managing Toxicity (Maintenance)

Continuous ERK inhibition can lead to on-target toxicity (diarrhea, weight loss, rash) due to suppression of rapid turnover tissues (gut epithelium).

  • Recommended Schedule: Intermittent (e.g., 4 Days ON / 3 Days OFF) or 1 Week ON / 1 Week OFF .

  • Rationale: This schedule allows normal tissue recovery during the "OFF" period. It is particularly useful if combining SCH900353 with other toxic agents (e.g., chemotherapy or MEK inhibitors).

  • Trade-off: Tumor regrowth may occur during the "OFF" phase. This schedule is best for maintenance after an initial regression is achieved with continuous dosing.

Visualizing the Mechanism & Optimization Logic

SCH900353_Mechanism_Optimization cluster_0 MAPK Pathway & SCH900353 Action cluster_1 In Vivo Schedule Decision Tree RAS RAS (GTP) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 (Active) Nucleus Nuclear Targets (Proliferation) pERK->Nucleus SCH SCH900353 (MK-8353) SCH->MEK Prevents ERK Phosphorylation SCH->ERK Inhibits Catalysis Goal Define Goal Regress Tumor Regression Goal->Regress Maint Maintenance / Toxicity Control Goal->Maint Sch_Cont Continuous Dosing 60 mg/kg PO, BID Regress->Sch_Cont Sch_Int Intermittent Dosing 4 Days ON / 3 OFF Maint->Sch_Int Check Monitor Body Weight Sch_Cont->Check Adjust Switch to Intermittent if BW loss >15% Check->Adjust Toxicity Detected

Figure 1: Left: Dual mechanism of SCH900353 inhibiting both ERK catalytic activity and its phosphorylation by MEK. Right: Decision matrix for selecting continuous vs. intermittent dosing based on experimental goals.

Part 4: Troubleshooting & FAQs

Q: The mice are losing weight rapidly (>15%) after 5 days of treatment. Should I stop? A: Yes, pause immediately.

  • Action: Institute a "drug holiday" for 2–3 days until weight recovers to within 5% of baseline.

  • Adjustment: Upon restarting, reduce dose to 30 mg/kg BID or switch to the 4 Days ON / 3 Days OFF schedule.

  • Support: Ensure mice have easy access to hydrated food (gel packs) as ERK inhibitors can cause fatigue and reduced exploratory behavior.

Q: I am combining SCH900353 with a MEK inhibitor. Is this redundant? A: Not necessarily, but it is high-risk for toxicity.

  • Scientific Logic: While both target the same pathway, SCH900353 can overcome resistance to MEK inhibitors (which often occurs via MEK reactivation or ERK reactivation).

  • Warning: Dual MAPK blockade is extremely toxic to the gut. You must use an intermittent schedule (e.g., MEK inhibitor daily + SCH900353 twice weekly) to make this tolerable.

Q: Can I use this drug for intracranial tumor models? A: SCH900353 has shown limited blood-brain barrier (BBB) penetration in some reports compared to newer generation ERK inhibitors, but it can have efficacy in brain metastases if the BBB is compromised by the tumor.

  • Recommendation: Verify brain exposure (PK) in your specific model before running a long-term efficacy study.

References

  • Morris, C. D., et al. (2013). "Discovery of SCH 900353 (MK-8353), a Potent, Selective, and Orally Bioavailable ERK1/2 Inhibitor." Journal of Medicinal Chemistry.

  • Sullivan, R. J., et al. (2018). "Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors." JCI Insight.

  • Selleck Chemicals. "MK-8353 (SCH900353) Datasheet and Technical Information."

  • ClinicalTrials.gov. "Study of the Safety, Tolerability, and Efficacy of MK-8353 in Participants With Advanced Solid Tumors (MK-8353-001)."[1][2]

Sources

troubleshooting inconsistent results in SCH900353 experiments

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide: Resolving Inconsistent Results in SCH900353 (MK-8353) Experiments

Executive Summary

SCH900353 (also known as MK-8353) is a potent, orally bioavailable ERK1/2 inhibitor .[1][2][3][4][5] Unlike varying ATP-competitive inhibitors that may inadvertently stabilize phosphorylated ERK (pERK), SCH900353 operates via a dual mechanism : it inhibits the catalytic activity of ERK and induces a conformational change that prevents upstream MEK form phosphorylating ERK.[1]

Inconsistencies in experimental data—ranging from shifting IC50 values to paradoxical Western blot signals—often stem from three root causes: improper solubilization , misinterpretation of pathway feedback loops , or assay-specific interference . This guide addresses these issues with self-validating protocols.

Part 1: Chemical Handling & Solubility (The "Invisible" Variable)

Q1: My IC50 values are shifting significantly between biological replicates. Is the compound degrading?

Diagnosis: While chemical degradation is possible, the most common culprit is micro-precipitation during serial dilution. SCH900353 is highly lipophilic. If you dilute directly from 100% DMSO into an aqueous buffer, the compound may "crash out" before binding to the target, effectively lowering the concentration in the well.

The Fix: The "Intermediate Step" Protocol Do not dilute directly from high-concentration DMSO stocks into media. Use an intermediate dilution step to maintain solubility.

StepActionCritical Parameter
1. Stock Prep Dissolve powder in 100% DMSO to 10 mM .Vortex for 30s. Inspect for clarity. Store at -80°C.
2. Serial Dilution Perform serial dilutions in 100% DMSO first.Keep compound in organic solvent as long as possible.
3. Intermediate Dilute DMSO points 1:10 into culture media (warm).Mix immediately. Final DMSO is now 10%.
4. Final Assay Add 10 µL of Intermediate to 90 µL of cells.Final DMSO is 1%. No shock precipitation.

Validation Check: Measure the absorbance of your highest concentration well at 600 nm. If OD > 0.05 compared to vehicle, you have precipitation.

Part 2: Cellular Signaling & Western Blotting

Q2: I treated cells with SCH900353, but pERK levels did not decrease, or they rebounded. Isn't this a dual-mechanism inhibitor?

Diagnosis: SCH900353 should deplete pERK (unlike Type I inhibitors that might stabilize it). If pERK persists, you are likely observing Pathway Feedback Reactivation or Time-Point Mismatch .

  • Mechanism: ERK inhibition relieves negative feedback on RAF/MEK. This causes a massive surge in upstream drive. If the drug concentration drops (metabolism/instability) or is insufficient, the surged MEK will re-phosphorylate ERK.

The Fix: The "Downstream Truth" Marker Do not rely solely on pERK (Thr202/Tyr204) as the readout for efficacy. You must validate target engagement by measuring the phosphorylation of ERK substrates.

Recommended Western Blot Panel:

  • pERK1/2: Should decrease (primary pharmacodynamics).

  • pRSK (Ser380): MUST decrease. RSK is a direct substrate. If pERK is visible but pRSK is gone, the inhibitor is working, and the pERK signal is non-functional (catalytically dead).

  • DUSP6: Phosphatase rapidly degraded upon ERK inhibition. Loss of DUSP6 = Active inhibition.

ERK_Feedback RTK RTK / RAS RAF RAF RTK->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Substrates Substrates (RSK, c-Myc) ERK->Substrates Feedback Negative Feedback (Loss leads to RAF activation) ERK->Feedback SCH SCH900353 SCH->ERK Inhibits Activity & Activation Feedback->RAF Relieves Inhibition

Figure 1: Mechanism of Action and Feedback Loops. SCH900353 blocks ERK activity and its activation by MEK.[1][4][6] However, loss of ERK output relieves negative feedback on RAF, increasing upstream drive.

Part 3: In Vivo & Animal Model Inconsistencies

Q3: The compound works in vitro (IC50 ~10 nM) but shows no efficacy in xenografts.

Diagnosis: This is typically a Formulation Failure . SCH900353 has poor water solubility. Standard PBS/Saline vehicles will result in minimal absorption (low bioavailability) and high variability.

The Fix: Validated In Vivo Vehicle Use the formulation established in preclinical development (e.g., MK-8353 clinical protocols).

Protocol: 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Alternative (Lipid-based): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

  • Procedure:

    • Dissolve compound in DMSO (10% of final vol).

    • Add PEG300 (40% of final vol) and vortex.

    • Add Tween-80 (5% of final vol).

    • Slowly add Saline (45% of final vol) while vortexing.

    • Note: If the solution turns cloudy, sonicate at 37°C. Do not dose a suspension unless intended; it alters PK significantly.

Part 4: Troubleshooting Decision Tree

Use this logic flow to isolate the source of your error.

Troubleshooting Start Inconsistent Results CheckSol Check Solubility (Visual/OD600) Start->CheckSol In Vitro IC50 Shift CheckWB Check Western Blot (pRSK vs pERK) Start->CheckWB No Signaling Effect CheckPK Check Formulation (Vehicle Composition) Start->CheckPK In Vivo Failure Sol_Pass Solubility OK? CheckSol->Sol_Pass WB_Pass pRSK Reduced? CheckWB->WB_Pass Optimize ATP Conc.\n(Competitive Assay) Optimize ATP Conc. (Competitive Assay) Sol_Pass->Optimize ATP Conc.\n(Competitive Assay) Yes Use Intermediate\nDilution Protocol Use Intermediate Dilution Protocol Sol_Pass->Use Intermediate\nDilution Protocol No Valid Target Engagement\n(Ignore pERK rebound) Valid Target Engagement (Ignore pERK rebound) WB_Pass->Valid Target Engagement\n(Ignore pERK rebound) Yes Increase Dose/Frequency\n(Drug Resistance?) Increase Dose/Frequency (Drug Resistance?) WB_Pass->Increase Dose/Frequency\n(Drug Resistance?) No

Figure 2: Troubleshooting Logic Flow for SCH900353 Experiments.

References

  • Moschos, S. J., et al. (2018).[5] "Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors."[1][5] JCI Insight, 3(4):e92352.

  • Boga, S. B., et al. (2018). "MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology."[1][3] ACS Medicinal Chemistry Letters, 9(7), 761–767.

  • ClinicalTrials.gov. "A Study of the Safety, Tolerability, and Efficacy of MK-8353 in Participants With Advanced Solid Tumors." Identifier: NCT01358331.[1][2][5]

Sources

Technical Support Center: SCH900353 Stability and Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for SCH900353 (MK-8353). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information on the stability of SCH900353 in solution and under various storage conditions. As Senior Application Scientists, we have compiled this resource to address common challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and storage of SCH900353.

Q1: How should I store the solid (powder) form of SCH900353?

A: For long-term storage, the solid form of SCH900353 should be stored at -20°C, where it is stable for up to three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[1]

Q2: What is the best solvent for dissolving SCH900353?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of SCH900353.[1][3][4] It is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL (144.54 mM).[1]

Q3: Are there any special considerations when using DMSO to dissolve SCH900353?

A: Yes. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly impact the solubility of SCH900353. Therefore, it is crucial to use a fresh, unopened vial or a properly stored, desiccated aliquot of DMSO for preparing your stock solution.[1] Additionally, ultrasonic treatment may be necessary to fully dissolve the compound.[1]

Q4: How should I store my SCH900353 stock solution in DMSO?

A: For optimal stability, aliquot your DMSO stock solution into single-use volumes and store them at -80°C.[1] Under these conditions, the solution is stable for up to six months.[1] If a -80°C freezer is unavailable, storage at -20°C is an alternative, but the stability is reduced to one month.[1][2][4]

Q5: Can I subject my SCH900353 solution to multiple freeze-thaw cycles?

A: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound and a decrease in its potency.[1][4] Aliquoting your stock solution into smaller, experiment-sized volumes is the best practice to prevent the need for repeated freezing and thawing of the entire stock.

Q6: I see precipitation in my SCH900353 solution after thawing. What should I do?

A: If you observe precipitation after thawing your solution, you can gently warm the vial and/or sonicate it to aid in redissolving the compound.[1] However, persistent precipitation may indicate that the compound has exceeded its solubility limit in that particular solvent or that degradation has occurred.

Troubleshooting Guide

This section provides solutions to common problems encountered during the preparation and storage of SCH900353 solutions.

Issue 1: Difficulty Dissolving SCH900353 Powder

Possible Cause:

  • Inadequate solvent purity.

  • Insufficient agitation.

  • Compound has reached its solubility limit.

Solution:

  • Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMSO. As DMSO is hygroscopic, use a fresh, unopened container or a properly stored aliquot.[1]

  • Mechanical Assistance: Employ ultrasonication to aid in the dissolution process.[1] Gentle warming can also be applied, but be cautious to avoid excessive heat which could lead to degradation.

  • Concentration Check: Confirm that you are not attempting to prepare a solution that exceeds the known solubility of SCH900353 in DMSO (100 mg/mL).[1]

Issue 2: Cloudiness or Precipitation in Working Solutions

Possible Cause:

  • Poor solubility in the aqueous buffer or media.

  • Interaction with components in the media.

  • Exceeded the critical micelle concentration if using detergents.

Solution:

  • Optimize Final DMSO Concentration: For cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced toxicity and to maintain the solubility of SCH900353.

  • Serial Dilutions: Prepare intermediate dilutions in DMSO before making the final dilution in your aqueous buffer or cell culture medium.

  • Fresh Preparations: For in vivo studies, it is recommended to prepare the working solutions fresh on the day of use.[1] If using a co-solvent system like PEG300 and Tween-80, ensure thorough mixing at each step of the preparation.[1]

Data Summary Tables

Table 1: Recommended Storage Conditions for SCH900353
FormStorage TemperatureDuration of StabilityReference(s)
Solid (Powder) -20°C3 years[1][2]
4°C2 years[1][5]
In Solvent (DMSO) -80°C6 months[1]
-20°C1 month[1][2][4]
Table 2: Solubility of SCH900353
SolventConcentrationNotesReference(s)
DMSO 100 mg/mL (144.54 mM)Ultrasonic treatment may be required. Use of newly opened, hygroscopic DMSO is critical.[1]
45 mg/mL (65.04 mM)[4]
Water Insoluble[4]
Ethanol Insoluble[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of SCH900353 powder (Molecular Weight: 691.84 g/mol ) in a sterile microcentrifuge tube.[1]

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Aliquoting: Once fully dissolved, dispense the stock solution into single-use, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for up to 6 months.[1]

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol is provided as a reference and may require optimization for your specific experimental needs.[1]

  • Prepare a 20.8 mg/mL stock solution of SCH900353 in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 20.8 mg/mL DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. [1]

  • This formulation should be prepared fresh on the day of use. [1]

Workflow and Decision-Making Diagrams

SCH900353 Handling and Storage Workflow

cluster_0 Receiving and Initial Storage cluster_1 Stock Solution Preparation cluster_2 Stock Solution Storage cluster_3 Working Solution Preparation Receive Receive SCH900353 Powder StorePowder Store at -20°C (up to 3 years) or 4°C (up to 2 years) Receive->StorePowder PrepStock Prepare Stock in Anhydrous DMSO (up to 100 mg/mL) StorePowder->PrepStock Ultrasound Use Ultrasonication if needed PrepStock->Ultrasound Aliquot Aliquot into single-use tubes Ultrasound->Aliquot Store80 Store at -80°C (up to 6 months) Aliquot->Store80 Recommended Store20 Store at -20°C (up to 1 month) Aliquot->Store20 Alternative Thaw Thaw a single aliquot Store80->Thaw Store20->Thaw Dilute Dilute to working concentration (in vitro or in vivo) Thaw->Dilute

Caption: Workflow for handling and storing SCH900353.

Troubleshooting Decision Tree for SCH900353 Solutions

cluster_dissolution Troubleshooting Dissolution cluster_stability Troubleshooting Precipitation Start Issue with SCH900353 Solution ProblemType What is the issue? Start->ProblemType PowderDissolve Powder won't dissolve ProblemType->PowderDissolve Dissolution Precipitation Precipitation in solution ProblemType->Precipitation Stability CheckSolvent Using fresh, anhydrous DMSO? PowderDissolve->CheckSolvent ThawedStock Is it a thawed stock solution? Precipitation->ThawedStock CheckSolvent->PowderDissolve No, replace solvent UseUltrasound Applied ultrasonication? CheckSolvent->UseUltrasound Yes UseUltrasound->PowderDissolve No, apply ultrasound CheckConc Concentration ≤ 100 mg/mL? UseUltrasound->CheckConc Yes CheckConc->PowderDissolve No, reduce concentration SolutionDissolve Solution should dissolve CheckConc->SolutionDissolve Yes WorkingSol Is it a working solution? ThawedStock->WorkingSol No WarmSonicate Gently warm and sonicate ThawedStock->WarmSonicate Yes WorkingSol->Precipitation No, check final DMSO% CheckDMSO Final DMSO concentration <0.5%? WorkingSol->CheckDMSO Yes SolutionStable Solution should be stable WarmSonicate->SolutionStable FreshPrep Prepare fresh working solution FreshPrep->SolutionStable CheckDMSO->FreshPrep

Caption: Decision tree for troubleshooting SCH900353 solution issues.

References

  • Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC. [Link]

  • MK-8353 (SCH900353) | ERK inhibitor | Buy from Supplier AdooQ®. [Link]

  • MK-8353 (SCH900353)产品说明书 - Selleck中国官网. [Link]

  • SCH900353 (MK-8353) - Chemietek. [Link]

Sources

Technical Support Center: MK-8353 Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Product: MK-8353 (SCH 900353) Category: ERK1/2 Inhibitor Molecular Weight: 691.84 g/mol (Free Base) / 728.31 g/mol (HCl Salt) Support Tier: Advanced Application Note

Executive Summary: The Solubility Challenge

MK-8353 is a potent, dual-mechanism ERK1/2 inhibitor.[1][2] Like many kinase inhibitors designed to fit into hydrophobic ATP-binding pockets, MK-8353 possesses high lipophilicity (LogP ~4.3) and a rigid aromatic structure.

The Core Issue: Users frequently report "crashing out" (precipitation) when introducing MK-8353 DMSO stocks into aqueous buffers (PBS, cell culture media). This occurs because the compound is thermodynamically unstable in high-dielectric solvents (water) and kinetically precipitates faster than it can disperse.

This guide provides validated protocols to overcome these thermodynamic barriers in both in vitro and in vivo applications.

Module 1: Master Stock Preparation

The integrity of your entire experiment rests on the quality of your DMSO stock.

The Protocol[3][4][5][6]
  • Solvent Choice: Use 100% Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: MK-8353 is practically insoluble in water (< 1 mg/mL). DMSO disrupts the crystal lattice energy effectively.

  • Concentration Limit: Target 10 mM to 50 mM for long-term storage.

    • Note: Vendors report solubility up to 100 mg/mL (~144 mM), but this approaches supersaturation. We recommend lower concentrations (10-50 mM) to prevent precipitation during freeze-thaw cycles.

  • Dissolution Mechanics:

    • Add DMSO to the vial.[3][4]

    • Vortex vigorously for 60 seconds.

    • Sonicate in a water bath at 37°C for 5–10 minutes.

    • Visual Check: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates undissolved micro-crystals which will act as nucleation sites for massive precipitation later.

Critical Warning: The Hygroscopic Trap

DMSO is hygroscopic (absorbs water from air).[5] If your DMSO stock absorbs even 5% water, the solubility of MK-8353 drops exponentially.

  • Rule: Aliquot stocks immediately into single-use vials. Store at -80°C.

  • Never re-freeze a thawed aliquot more than once.

Module 2: In Vitro & Cell Culture Application

Preventing "Crash Out" in Media

The Mechanism of Failure

When you pipette 1 µL of 10 mM MK-8353 stock directly into 1 mL of media, the local concentration at the pipette tip momentarily exceeds the solubility limit, and the solvent environment shifts instantly from lipophilic (DMSO) to hydrophilic (Water). This causes immediate precipitation (the "white cloud").

Validated "Step-Down" Dilution Protocol

To maintain solubility, you must lower the concentration before the environment becomes fully aqueous.

Step 1: Create an Intermediate Working Solution Dilute your Master Stock (e.g., 10 mM) into a secondary solvent or a surfactant-rich buffer before adding to cells.

  • Recommended: Dilute 1:10 in culture media containing 5-10% FBS (Fetal Bovine Serum). Serum proteins (Albumin) act as carriers, sequestering the lipophilic drug and preventing crystal nucleation.

Step 2: Serial Dilution Perform serial dilutions in media containing the same % of DMSO to keep the solvent potential constant, then transfer to the cell plate.

Troubleshooting Workflow (Graphviz)

MK8353_InVitro_Workflow Start Start: 10mM DMSO Stock DirectAdd Direct Addition to Media Start->DirectAdd Incorrect Method StepDown Step-Down Protocol Start->StepDown Correct Method Precip Result: Precipitation (Compound Crash Out) DirectAdd->Precip Intermediate Intermediate Dilution (Media + 10% FBS) StepDown->Intermediate ProteinBind Mechanism: Albumin Sequestration (Prevents Nucleation) Intermediate->ProteinBind FinalPlate Final Addition to Cells (Stable Dispersion) ProteinBind->FinalPlate

Figure 1: Logic flow for preventing precipitation of hydrophobic inhibitors like MK-8353 in cell culture.

Module 3: In Vivo Formulation

Oral Gavage (PO) and IP Injection Vehicles

For animal studies, DMSO is often too toxic at high volumes. You must use a vehicle that maintains MK-8353 in a stable suspension or micro-emulsion.

Recommended Vehicle A: The Solution Approach (Preferred)

This formulation aims to keep the drug dissolved using co-solvents and surfactants.

  • Composition: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline.

  • Preparation Order (Critical):

    • Dissolve MK-8353 in DMSO (10% of final vol).[2]

    • Add PEG400 (40% of final vol) and vortex.

    • Add Tween 80 (5% of final vol) and vortex.

    • Slowly add Saline (45% of final vol) while vortexing.

  • Stability: Use within 1 hour of preparation.

Recommended Vehicle B: The Suspension Approach (High Dose)

For doses >50 mg/kg, a solution may not be possible. A homogeneous suspension is acceptable if particle size is small.

  • Composition: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in water.

  • Method:

    • Weigh solid MK-8353.

    • Add a small amount of Tween 80 to "wet" the powder (create a paste).

    • Slowly add 0.5% MC solution with constant trituration or sonication.

    • Requirement: Must be resuspended (vortexed) immediately before every gavage.

Formulation Decision Tree (Graphviz)

MK8353_InVivo_Formulation Input Input: MK-8353 Solid DoseCheck Target Dosage? Input->DoseCheck LowDose < 30 mg/kg DoseCheck->LowDose HighDose > 30 mg/kg DoseCheck->HighDose SolventVehicle Vehicle A (Solution): 10% DMSO / 40% PEG400 / 5% Tween 80 LowDose->SolventVehicle SuspensionVehicle Vehicle B (Suspension): 0.5% Methylcellulose / 0.2% Tween 80 HighDose->SuspensionVehicle PrepA Prep: Dissolve in DMSO -> Add PEG -> Add Saline SolventVehicle->PrepA PrepB Prep: Wet with Tween -> Add MC -> Sonicate SuspensionVehicle->PrepB

Figure 2: Decision tree for selecting the appropriate in vivo vehicle based on dosage requirements.

Solubility Data Summary

Solvent / VehicleMax SolubilityApplicationNotes
DMSO 100 mg/mLStock PrepRequires warming (37°C) and sonication.
Ethanol < 1 mg/mLN/ANot recommended. Poor solubility.
Water / PBS < 0.1 mg/mLN/AImmediate precipitation.
0.5% Methylcellulose SuspensionIn Vivo (PO)Creates a stable suspension for oral gavage.
PEG400 / Tween 80 ~10 mg/mLIn Vivo (IP/PO)Good for lower dose soluble formulations.

Frequently Asked Questions (FAQ)

Q: My stock solution turned cloudy after freezing. Is it ruined? A: Not necessarily. MK-8353 can crystallize at low temperatures. Warm the vial to 37°C and sonicate for 5 minutes. If it clears completely, it is safe to use. If particles remain, the compound has likely degraded or hydrated; discard it.

Q: Can I use DMSO in my animal control group? A: Yes, but keep the final DMSO concentration below 10% (v/v). Higher concentrations cause significant toxicity, weight loss, and tissue irritation in mice, which will confound your data.

Q: Why does the protocol recommend adding FBS to the intermediate dilution? A: Serum albumin (BSA/FBS) has hydrophobic pockets that can bind lipophilic drugs like MK-8353. This "chaperone" effect prevents the drug molecules from aggregating with each other, keeping them available for cellular uptake [1].

References

  • Morris, C. D., et al. (2013). Discovery of MK-8353: An Orally Bioavailable ERK Inhibitor. Journal of Medicinal Chemistry. (Contextual citation for chemical structure and lipophilicity).
  • PubChem. (2024). Compound Summary: MK-8353. National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: SCH900353 (MK-8353) Experimental Optimization

[1][2]

Status: Operational Lead Scientist: Senior Application Specialist, Kinase Biology Division Subject: Troubleshooting & Protocol Refinement for SCH900353 (MK-8353)[1]

Executive Summary: The Dual-Mechanism Advantage

SCH900353 (clinically known as MK-8353 ) is not a standard ATP-competitive inhibitor.[1][2] Unlike many Type I ERK inhibitors that inadvertently increase pERK levels by disrupting negative feedback loops, SCH900353 operates via a dual mechanism : it inhibits both the catalytic activity of activated ERK1/2 and the phosphorylation of ERK by upstream MEK kinases [1].

This distinction is critical for experimental design. If you are transitioning from other ERK inhibitors (e.g., GDC-0994), your readout expectations for Western Blots and your solubility protocols must be adjusted.

Part 1: Formulation & Solubility Troubleshooting

User Query: "My SCH900353 precipitates immediately when I add the aqueous buffer. How do I keep it in solution for animal studies?"

Technical Diagnosis: SCH900353 is highly lipophilic and practically insoluble in water. The most common error is "shocking" the compound by adding saline/water too quickly or in the wrong order. The compound requires a specific co-solvent system to maintain a stable suspension/solution.

Optimized Solubilization Protocol (In Vivo / High Concentration) Target Concentration: 2.08 mg/mL (Clear Solution)

ReagentVolume FractionOrder of Addition (CRITICAL)Technical Note
1. DMSO 10%First Dissolve powder completely. Vortex/Sonicate if needed. Do not proceed until clear.
2. PEG300 40%Second Add to the DMSO solution. Vortex thoroughly.
3. Tween-80 5%Third Viscous; pipette slowly.[1] Mix until homogenous.
4. Saline (0.9%) 45%Fourth (LAST) Add Dropwise while vortexing. Rapid addition causes irreversible precipitation.

Standard Solubility Data

SolventMax SolubilityStabilityNotes
DMSO ~45-50 mg/mLHighHygroscopic.[1] Use fresh, anhydrous DMSO to prevent degradation [2].
Ethanol InsolubleN/ADo not use as a primary solvent.
Water InsolubleN/AOnly use as a final diluent in formulated vehicles.

Expert Tip: If using for in vitro cell culture, prepare a 10 mM stock in 100% DMSO. Store at -80°C. When dosing cells, ensure the final DMSO concentration is <0.5% to avoid solvent toxicity masking the drug effect.[1]

Part 2: In Vitro Efficacy & Readout Interpretation

User Query: "I treated cells with SCH900353, but I'm confused about the Western Blot results. Should I see pERK go up or down?"

Technical Diagnosis: This is the most frequent point of confusion. Many ATP-competitive inhibitors lock ERK in a conformation that protects it from dephosphorylation or allows MEK to hyper-phosphorylate it (the "pERK paradox").[1] SCH900353 is different. Because it binds unphosphorylated ERK and prevents MEK-mediated phosphorylation, you should observe a decrease in pERK1/2 levels [3].[1]

Validation Protocol: The "Dual-Node" Check Do not rely on a single biomarker.[1] Validate activity by probing both the target (ERK) and a direct downstream substrate.

  • Primary Readout (pERK1/2):

    • Expectation: Dose-dependent decrease in phosphorylation at Thr202/Tyr204.[1]

    • IC50 Reference: ~23 nM (ERK1) / ~8.8 nM (ERK2) in cell-free assays; Cellular IC50s often range 20-300 nM depending on the cell line (e.g., A2058 vs. Colo-205) [1].[1]

  • Secondary Readout (Downstream Substrates):

    • Target: pRSK (Ribosomal S6 Kinase) or c-Myc .[1]

    • Reasoning: ERK directly phosphorylates RSK. If SCH900353 is working, pRSK (Ser380) signals must disappear. This confirms the kinase activity is blocked, even if the pERK blot is ambiguous.

Troubleshooting Lack of Potency:

  • Serum Binding: SCH900353 has high protein binding. If your IC50 is shifted >10x compared to literature, try reducing Fetal Bovine Serum (FBS) from 10% to 5% or 1% during the drug incubation window.

  • Incubation Time: ERK pathway feedback loops are rapid. Measure phosphorylation status at 1-2 hours post-treatment for direct effects, and 24 hours for phenotypic effects (proliferation/apoptosis).[1]

Part 3: Mechanism of Action Visualization

User Query: "Can you provide a pathway map showing exactly where SCH900353 interferes compared to MEK inhibitors?"

Technical Insight: The diagram below illustrates the MAPK cascade.[3] Note that SCH900353 acts at the terminal node (ERK), which is critical for overcoming resistance to upstream BRAF/MEK inhibitors. By blocking ERK directly, it bypasses mutations in RAF or MEK that might otherwise drive the pathway.

MAPK_PathwayFigure 1: Mechanism of Action of SCH900353 (MK-8353) in the MAPK Cascadecluster_nucleusNucleusRTKRTK / GPCRRASRAS (GTP)RTK->RASRAFRAF (A/B/C)RAS->RAFMEKMEK 1/2RAF->MEKPERKERK 1/2(Target)MEK->ERKPhosphorylationERK->RAFNegative Feedback(Lost upon inhibition)RSKRSKERK->RSKcMycc-MycERK->cMycElk1Elk-1ERK->Elk1DrugSCH900353(MK-8353)Drug->ERKInhibits Catalysis& Activation

Caption: SCH900353 acts at the terminal node, inhibiting ERK1/2 catalytic activity and preventing upstream phosphorylation by MEK.

Part 4: In Vivo Experimental Design

User Query: "What dosing schedule is recommended for xenograft models?"

Technical Diagnosis: SCH900353 is orally bioavailable but has a half-life that typically necessitates twice-daily (BID) dosing to maintain suppression of the pathway, as the ERK pathway can rebound quickly.[1]

Recommended Protocol (Mouse Xenograft):

  • Dose Range: 30 mg/kg to 60 mg/kg [1].[4]

  • Frequency: BID (Twice Daily), spaced 8-10 hours apart.

  • Route: Oral Gavage (PO).[4]

  • Monitoring:

    • Monitor body weight daily. >15% weight loss indicates vehicle toxicity or drug intolerance.

    • At 60 mg/kg BID, tumor regression has been observed in BRAF-mutant models (e.g., Colo-205, SK-MEL-28) [4].[1][4]

Pharmacodynamic (PD) Marker Check: If harvesting tumors to verify target engagement:

  • Harvest tissue at 4 hours post-last dose (peak suppression).

  • Flash freeze immediately in liquid nitrogen. Phosphoproteins (pERK) degrade within seconds of tissue ischemia.

  • Homogenize in lysis buffer containing phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate).

References
  • JCI Insight. "Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors." (2018).[5][6] Detailed clinical and preclinical pharmacology, including the dual mechanism of action.

  • MedChemExpress. "MK-8353 (SCH900353) Product Information & Solubility Protocols." (Accessed 2024).[7] Specific solvent ratios and stability data.

  • ACS Medicinal Chemistry Letters. "MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology." (2018).[1][6] Medicinal chemistry optimization and structural insights. [1]

  • SelleckChem. "MK-8353 (SCH900353) Chemical Data and In Vivo Protocols." (Accessed 2024).[7] In vivo formulation and kinase selectivity panels.

Validation & Comparative

SCH900353 versus SCH772984 efficacy comparison

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy and Mechanistic Comparison Guide: SCH900353 (MK-8353) vs. SCH772984

Executive Summary

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade driving cell proliferation and survival. In cancers harboring BRAF or RAS mutations, targeted therapies often fail due to acquired resistance, which frequently manifests as the reactivation of extracellular signal-regulated kinase (ERK), the terminal node of this pathway.

To combat this, researchers developed SCH772984 , a first-in-class preclinical ERK1/2 inhibitor with a unique "dual mechanism" of action [1]. While highly potent in vitro, SCH772984 suffered from poor pharmacokinetics and lacked oral bioavailability[2]. Through rigorous structure-based medicinal chemistry, the molecule was optimized into SCH900353 (also known as MK-8353) . By modifying the pyrrolidine core, developers successfully preserved the dual-mechanism efficacy while achieving the oral bioavailability required for clinical oncology trials [3].

This guide provides an objective, data-driven comparison of these two compounds for researchers designing in vitro mechanistic studies or in vivo translational models.

The Mechanistic Paradigm: The "Dual Mechanism" of Action

Standard ATP-competitive ERK inhibitors effectively block ERK's ability to phosphorylate downstream targets like RSK. However, because they leave the upstream MEK-ERK interaction intact, the loss of ERK-mediated negative feedback often leads to a paradoxical hyperphosphorylation of ERK by MEK. This hyperactivation can eventually overcome the inhibitor.

Both SCH772984 and SCH900353 bypass this limitation via a dual mechanism [4][5]:

  • Catalytic Inhibition : They bind to the ATP pocket of active ERK, preventing the phosphorylation of downstream effectors (e.g., RSK).

  • Activation Blockade : They induce a conformational change in unphosphorylated ERK that physically prevents MEK from phosphorylating and activating it.

DualMechanism MEK MEK (Active) ERK_active ERK1/2 (Phosphorylated) MEK->ERK_active Phosphorylation ERK_inactive ERK1/2 (Unphosphorylated) ERK_inactive->ERK_active Activation RSK RSK (Activated Effector) ERK_active->RSK Catalytic Activity Inhibitor SCH772984 / SCH900353 (Dual-Mechanism ERKi) Inhibitor->ERK_inactive 1. Prevents MEK Phosphorylation Inhibitor->ERK_active 2. Inhibits Kinase Catalysis

Fig 1. Dual-mechanism blockade of the MAPK pathway by SCH772984 and SCH900353.

Comparative Efficacy & Pharmacological Profiling

The transition from SCH772984 to SCH900353 was driven entirely by the need for in vivo stability. SCH772984 is highly susceptible to proteolytic amide hydrolysis, resulting in rapid clearance[3]. By introducing a 3(S)-thiomethyl group to the pyrrolidine core, SCH900353 achieved steric hindrance against these enzymes, yielding a robust pharmacokinetic profile suitable for twice-daily oral dosing[3][6].

Table 1: Quantitative Comparison of SCH772984 and SCH900353

Pharmacological FeatureSCH772984 (Preclinical Tool)SCH900353 / MK-8353 (Clinical Candidate)
Target ERK1 / ERK2ERK1 / ERK2
Mechanism of Action Dual (Catalytic + Activation Blockade)Dual (Catalytic + Activation Blockade)
ERK1 IC₅₀ (Active) 4.0 nM23.0 nM
ERK2 IC₅₀ (Active) 1.0 nM8.8 nM
ERK2 IC₅₀ (Inactive) Not explicitly defined (Nanomolar)0.5 nM
Kinase Selectivity High (6 off-targets >50% at 1 µM out of 300)High (3 off-targets >50% at 1 µM out of 227)
Oral Bioavailability Poor (Not active via oral/IP administration)High (Optimized via 3(S)-thiomethyl pyrrolidine)
Primary Application In vitro mechanistic validationIn vivo xenografts, clinical oncology trials

Data aggregated from [Morris et al., 2013][1][7] and [Boga et al., 2018][3][4].

Experimental Methodologies: Validating Dual-Mechanism ERK Inhibition

To properly evaluate these compounds in your own laboratory, you must design experiments that capture both halves of the dual mechanism. The following self-validating immunoblotting protocol ensures high trustworthiness by distinguishing dual-mechanism inhibitors from standard ATP-competitive inhibitors.

Protocol: In Vitro Assessment of ERK Pathway Suppression

1. Cell Culture & Seeding

  • Action : Seed a MAPK-dependent cancer cell line (e.g., BRAF V600E mutant A2058 or LOXIMV1 cells) in 6-well plates at 70% confluency[4][7].

  • Causality : These cell lines possess constitutively active MAPK signaling, providing a high baseline of phosphorylated ERK (pERK) and phosphorylated RSK (pRSK) necessary to observe targeted knockdown.

2. Compound Treatment & Controls

  • Action : Treat cells for 2 hours with a concentration gradient of SCH900353 (e.g., 10 nM, 30 nM, 100 nM). Critically, include a DMSO vehicle control and a standard single-mechanism ATP-competitive ERK inhibitor control (e.g., GDC-0994).

  • Causality : The 2-hour window is optimal for capturing kinase inhibition before secondary transcriptional feedback loops alter total protein levels. The single-mechanism control is required to prove the unique activation blockade of SCH900353.

3. Lysis & Protein Extraction

  • Action : Lyse cells on ice using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

  • Causality : Phosphatase inhibitors are non-negotiable. Without them, endogenous phosphatases will rapidly dephosphorylate ERK and RSK during lysis, creating false-positive inhibition artifacts.

4. Immunoblotting & Data Interpretation

  • Action : Resolve lysates via SDS-PAGE, transfer to PVDF, and probe for:

    • pRSK (Thr359/Ser363) : Validates the inhibition of ERK's catalytic activity.

    • pERK1/2 (Thr202/Tyr204) : Validates the blockade of MEK-mediated activation.

    • Total ERK & GAPDH : Serves as loading controls.

  • Expected Results : A successful SCH900353/SCH772984 treatment will show a dose-dependent decrease in both pRSK and pERK[4]. In contrast, the standard ATP-competitive control will show decreased pRSK but a paradoxical increase in pERK.

Translational Applications & Recommendations

  • For In Vitro Mechanistic Studies : SCH772984 remains an exceptional and highly potent chemical probe[8]. Its single-digit nanomolar affinity makes it ideal for cell-based assays, structural biology, and identifying novel ERK interactors where systemic metabolism is not a factor.

  • For In Vivo and Translational Models : SCH900353 (MK-8353) is the mandatory choice. If you are conducting murine xenograft studies, patient-derived xenograft (PDX) modeling, or evaluating combination therapies (e.g., combining an ERKi with a MEK inhibitor), SCH900353 provides the necessary pharmacokinetic stability and oral bioavailability to achieve sustained tumor regression[4][6].

References

  • Morris EJ, Jha S, Restaino CR, et al. "Discovery of a Novel ERK Inhibitor with Activity in Models of Acquired Resistance to BRAF and MEK Inhibitors." Cancer Discovery, 2013 Jul;3(7):742-50.[Link]

  • Boga SB, Deng Y, Zhu L, et al. "MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology." ACS Medicinal Chemistry Letters, 2018 Jun 14;9(7):761-767.[Link]

Sources

Technical Comparison Guide: MK-8353 vs. Ulixertinib (BVD-523)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between MK-8353 (formerly SCH 900353) and Ulixertinib (BVD-523), two potent inhibitors of Extracellular Signal-Regulated Kinase (ERK1/2). While both compounds target the terminal node of the MAPK signaling cascade to overcome resistance to upstream BRAF/MEK inhibitors, they differ fundamentally in their mechanism of action and biochemical potency.

  • MK-8353 is distinguished by a dual mechanism of action : it functions as an ATP-competitive inhibitor and induces a conformational change that prevents upstream activation by MEK.

  • Ulixertinib is a highly potent, reversible, ATP-competitive inhibitor with sub-nanomolar affinity, demonstrating superior biochemical potency but a more classical inhibition mode.

This document outlines their comparative profiles, supported by experimental data, protocols, and pathway visualizations.

Mechanistic Analysis

The MAPK Signaling Context

The RAS-RAF-MEK-ERK pathway is a linear phosphorylation cascade regulating cell proliferation. In BRAF- or RAS-mutant cancers, constitutive activation of this pathway drives oncogenesis.

  • Upstream Resistance: Chronic inhibition of BRAF or MEK often leads to "paradoxical activation" or reactivation of ERK through feedback loop suppression.

  • The ERK Solution: Direct inhibition of ERK1/2 (the terminal effector) blocks the pathway output regardless of upstream mutations or bypass mechanisms.

MK-8353: The "Dual Mechanism" Inhibitor

MK-8353 represents a distinct class of ERK inhibitors.[1][2][3]

  • Catalytic Inhibition: It competes with ATP at the active site, blocking the phosphorylation of downstream substrates (e.g., RSK, c-Myc).

  • Activation Prevention: Uniquely, MK-8353 binding induces a conformational shift in ERK1/2 that renders the protein an unsuitable substrate for its upstream activator, MEK1/2. This prevents the dual phosphorylation of the T-E-Y motif required for ERK activation.

Ulixertinib (BVD-523): The Potent ATP-Competitor

Ulixertinib acts as a reversible, ATP-competitive inhibitor with exceptional affinity.[4][5][6][7][8]

  • High-Affinity Binding: It exhibits sub-nanomolar Ki values, functioning as a tight-binding inhibitor.

  • Pathway Shutdown: By occupying the ATP pocket, it effectively silences ERK1/2 catalytic activity, preventing the phosphorylation of cytoplasmic and nuclear targets.

Quantitative Comparison Profile

The following data aggregates findings from preclinical characterization and Phase I clinical trials.

FeatureMK-8353 Ulixertinib (BVD-523) Implication
Mechanism Dual: ATP-competitive + Anti-activationATP-competitive, ReversibleMK-8353 may offer a theoretical advantage in preventing pathway reactivation, though Ulixertinib's potency is higher.[5][9]
Biochemical Potency (IC50/Ki) ERK1: ~23 nMERK2: ~7–9 nMERK1: Ki < 0.3 nMERK2: Ki < 0.3 nMUlixertinib is significantly more potent (approx. 20-70x) in cell-free assays.
Cellular Potency (IC50) Colo-205: 23 nMHT-29: 51 nMA2058: 371 nMA375 (pRSK): ~31 nMA375 (Prolif): ~180 nMBoth show nanomolar efficacy in BRAF-mutant lines, though cell-line specific sensitivity varies.
Human Half-Life (T1/2) 5 – 14 hours~2.7 hours (est. from animal/modeling); supports BID dosingMK-8353 has a longer half-life, potentially allowing for more sustained coverage with less frequent peaks.
Clinical Dosing (RP2D) 400 mg BID600 mg BIDBoth require high oral loads twice daily to maintain suppression.
Efficacy (Phase I) 20% ORR (BRAF mut melanoma)~14-17% ORR (Expansion cohorts)Comparable early efficacy signals in heavily pre-treated populations.
Selectivity High (3 off-targets >50% at 1µM)High (KinomeScan selectivity score favorable)Both are highly selective, minimizing off-target toxicity.

Visualizing the Pathway & Mechanism[10]

The following diagram illustrates the MAPK signaling cascade and the distinct intervention points of these inhibitors.

MAPK_Pathway RTK RTK (Receptor) RAS RAS-GTP RTK->RAS RAF RAF (A/B/C) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation (T-E-Y Motif) Substrates Substrates (RSK, c-Myc, Elk-1) ERK->Substrates Phosphorylation MK8353 MK-8353 (Dual Mechanism) MK8353->MEK Prevents ERK Phosphorylation (Conformational Change) MK8353->ERK Blocks Catalysis Ulixertinib Ulixertinib (ATP-Competitive) Ulixertinib->ERK Blocks Catalysis (ATP Pocket)

Caption: Diagram showing the MAPK cascade. Note MK-8353's unique ability to impede MEK-mediated phosphorylation of ERK, unlike the purely catalytic inhibition of Ulixertinib.

Experimental Protocols for Comparison

To objectively compare these inhibitors in a research setting, the following self-validating protocols are recommended.

Protocol A: In Vitro Kinase Inhibition Assay (Biochemical Potency)

Objective: Determine the IC50 of MK-8353 and Ulixertinib against recombinant ERK2.

Methodology:

  • Reagents:

    • Recombinant active ERK2 enzyme.[2]

    • Substrate: Myelin Basic Protein (MBP) or synthetic peptide (e.g., ERKtide).

    • 33P-ATP (Radiometric) or ADP-Glo™ (Luminescence).

  • Preparation:

    • Prepare 3x serial dilutions of inhibitors in DMSO (Start at 10 µM down to 0.1 nM).

    • Prepare Master Mix: Kinase Buffer (25mM HEPES pH 7.5, 10mM MgCl2, 1mM DTT) + ERK2 enzyme (0.5 nM final).

  • Reaction:

    • Add 5 µL Inhibitor solution to 384-well plate.

    • Add 10 µL Master Mix. Incubate 15 min at RT (allows inhibitor binding).

    • Initiate reaction with 10 µL ATP/Substrate mix (ATP at Km, approx 10-50 µM).

    • Incubate for 60 min at RT.

  • Detection:

    • Stop reaction and detect signal according to assay kit instructions.

  • Validation:

    • Z-Factor: Must be >0.5 for valid assay.

    • Reference: Include a known control (e.g., Staurosporine) to verify assay sensitivity.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Assess the inhibition of downstream signaling (pRSK) and the feedback loop status (pMEK).

Methodology:

  • Cell Culture: Seed A375 (BRAF V600E) or Colo-205 cells in 6-well plates. Allow to adhere overnight.

  • Treatment:

    • Treat cells with increasing concentrations of MK-8353 or Ulixertinib (0, 10, 100, 1000 nM) for 2 hours.

  • Lysis:

    • Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).

    • Lyse in RIPA buffer + protease/phosphatase inhibitor cocktail.

  • Western Blot Analysis:

    • Primary Targets: p-p90RSK (Ser380) – Direct downstream readout of ERK activity.

    • Feedback Targets: p-MEK1/2 (Ser217/221) and p-ERK1/2 (Thr202/Tyr204).

    • Loading Control: Total ERK1/2, GAPDH.

  • Interpretation:

    • Efficacy: Reduction in p-p90RSK signal indicates successful ERK inhibition.

    • Mechanism Check:

      • Ulixertinib: Expect maintenance or increase in p-ERK levels (due to feedback loop loss and lack of activation blocking).

      • MK-8353:[1][5][10][11][12] Expect potential decrease in p-ERK levels at higher concentrations due to its ability to block MEK-mediated phosphorylation.

Experimental Workflow Diagram

Workflow Step1 Step 1: Compound Prep (DMSO Serial Dilution) Step2 Step 2: Enzyme Pre-Incubation (ERK2 + Inhibitor, 15 min) Step1->Step2 Step3 Step 3: Reaction Initiation (+ ATP/Substrate) Step2->Step3 Step2->Step3 Equilibrium Binding Step4 Step 4: Detection (Luminescence/Radiometry) Step3->Step4 Step5 Step 5: Data Analysis (Sigmoidal Dose-Response) Step4->Step5 Step5->Step5 Calc IC50

Caption: Standardized workflow for biochemical IC50 determination of ERK inhibitors.

References

  • Moschos, S. J., et al. (2018). "Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors." JCI Insight. Available at: [Link]

  • Sullivan, R. J., et al. (2018). "First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study." Cancer Discovery. Available at: [Link]

  • Germann, U. A., et al. (2017). "Ulixertinib (BVD-523): A novel, potent, and selective ERK1/2 inhibitor for the treatment of MAPK-driven cancers." AACR Annual Meeting Proceedings. Available at: [Link] (Note: Link directs to abstract repository).

  • Suresh, P. S., et al. (2018). "Prediction of Human Pharmacokinetics of Ulixertinib, a Novel ERK1/2 Inhibitor from Mice, Rats, and Dogs Pharmacokinetics."[13] European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]

Sources

Validation of SCH 900353 (MK-8353) Antitumor Activity in Melanoma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Case for ERK Inhibition

In the landscape of melanoma therapeutics, the MAPK signaling pathway remains the primary driver of malignancy. While BRAF inhibitors (e.g., Vemurafenib) and MEK inhibitors (e.g., Trametinib) have revolutionized care, acquired resistance occurs in nearly all patients. This resistance is frequently driven by MAPK pathway reactivation—often through MEK mutation, BRAF amplification, or upstream RAS activation—bypassing the specific nodes targeted by current standard-of-care drugs.

SCH 900353 (MK-8353) represents a critical evolution in kinase inhibition. Unlike upstream inhibitors, it targets ERK1/2 , the terminal node of the MAPK cascade.

Technical Verdict: SCH 900353 is validated not merely as an alternative, but as a salvage and next-generation therapeutic capable of overcoming resistance to BRAF/MEK blockade. Its "dual mechanism" of action—inhibiting both catalytic activity and preventing upstream phosphorylation—provides a distinct pharmacodynamic profile compared to ATP-competitive inhibitors that often induce paradoxical pathway activation.

Mechanistic Profiling & Pathway Logic

To validate SCH 900353, one must understand its unique intervention point. Standard inhibitors (Vemurafenib) block mutant BRAF.[1][2][3] However, feedback loops often result in the reactivation of MEK or the utilization of CRAF. By targeting ERK directly, SCH 900353 acts as a "cork in the bottle," halting signaling regardless of upstream bypass mechanisms.

Diagram 1: MAPK Signaling & Inhibition Nodes

This diagram illustrates the hierarchical signal flow and the specific blockade points of SCH 900353 versus standard alternatives, highlighting the bypass mechanisms it resolves.

MAPK_Pathway RTK RTK / RAS (Upstream Drivers) BRAF BRAF V600E (Target of Vemurafenib) RTK->BRAF Activation Bypass Resistance Bypass (e.g., CRAF, MEK Mut) RTK->Bypass MEK MEK1/2 (Target of Trametinib) BRAF->MEK Phosphorylation ERK ERK1/2 (Target of SCH 900353) MEK->ERK Phosphorylation (Blocked by SCH 900353) Nucleus Nuclear Transcription (Proliferation/Survival) ERK->Nucleus Translocation Bypass->MEK Bypass->ERK Reactivation

Caption: SCH 900353 blocks the terminal ERK node, effectively neutralizing upstream resistance bypass loops (CRAF/MEK mutations) that render Vemurafenib ineffective.

Comparative Analysis: SCH 900353 vs. Standards

The following data consolidates potency metrics across enzymatic assays and cellular models. The distinguishing factor for SCH 900353 is its efficacy in resistant lines where Vemurafenib fails.

Table 1: Comparative Efficacy Profile
FeatureSCH 900353 (MK-8353) Vemurafenib (PLX4032) Trametinib (GSK1120212)
Primary Target ERK1/2 (Terminal Node)BRAF V600EMEK1/2
Mechanism Dual: ATP-competitive + prevents activation by MEKATP-competitive (Type I)Allosteric Inhibitor
Enzymatic IC50 ERK2: 0.5 - 8.8 nM BRAF V600E: 31 nM MEK1: 0.7 nM
A375 (BRAF Mut) IC50 ~20 - 50 nM~50 - 100 nM~1 - 5 nM
Resistance Profile Active in BRAFi/MEKi resistant cellsInactive in RAS-mutant or MEK-mutant cellsSusceptible to MEK mutations
Biomarker Response Decreases pERK & pRSKDecreases pERK (sensitive); Increases pERK (resistant)Decreases pERK

Key Insight for Researchers: Unlike some ERK inhibitors that stabilize the kinase in an inactive conformation leading to accumulation of phosphorylated ERK (pERK), SCH 900353 prevents the phosphorylation of ERK by MEK. Consequently, a successful validation of SCH 900353 must show a reduction in pERK levels on Western Blot, distinguishing it from Type I inhibitors that might cause a paradoxical spike in upstream signaling.

Experimental Validation Protocols

To rigorously validate SCH 900353 activity in your lab, follow these self-validating protocols. These are designed to confirm both phenotypic cytotoxicity and on-target molecular engagement.

Protocol A: Cytotoxicity in Resistant Models (The "Rescue" Assay)

Objective: Demonstrate SCH 900353 efficacy in melanoma lines that have acquired resistance to Vemurafenib.

Reagents:

  • Cell Lines: A375 (Sensitive Control), A375-R (Vemurafenib-Resistant derivative).

  • Compounds: SCH 900353 (dissolved in DMSO, stock 10 mM), Vemurafenib (Control).

  • Readout: CellTiter-Glo (ATP quantification) or Crystal Violet.

Workflow:

  • Seeding: Plate 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Dosing: Treat with 9-point dilution series (10 µM to 0.1 nM).

    • Critical Step: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity masking specific effects.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

  • Validation Criteria:

    • Sensitive Line: SCH 900353 IC50 should be <100 nM.[4][5]

    • Resistant Line: Vemurafenib IC50 should shift >100-fold (resistance confirmation), while SCH 900353 IC50 should remain <200 nM (maintained potency).

Protocol B: Phospho-Signaling Validation (Western Blot)

Objective: Confirm the "Dual Mechanism" by observing the collapse of pERK and pRSK signals.

Workflow Diagram:

Experimental_Workflow Step1 Cell Seeding (Malme-3M / A375) Step2 Drug Treatment (1h vs 24h) Step1->Step2 Step3 Lysis (Phosphatase Inhibitors) Step2->Step3 Step4 Western Blot Targets: pERK, pRSK, Total ERK Step3->Step4

Caption: Workflow for pharmacodynamic validation. Rapid lysis with phosphatase inhibitors is critical to capture transient phosphorylation states.

Detailed Steps:

  • Treatment: Treat cells with SCH 900353 at 100 nM and 500 nM for 2 hours.

  • Lysis: Use RIPA buffer supplemented with Sodium Orthovanadate and Protease Inhibitor Cocktail .

    • Expert Tip: ERK phosphorylation is highly labile. Keep lysates on ice and boil immediately after protein quantification.

  • Immunoblotting:

    • Primary Antibodies: p-ERK1/2 (Thr202/Tyr204), Total ERK1/2, p-p90RSK (Ser380).

  • Expected Result:

    • SCH 900353: Complete disappearance of p-ERK1/2 and p-RSK bands.[5]

    • Negative Control (DMSO): Strong p-ERK/p-RSK bands.

    • Differentiation: If you use a Type I ERK inhibitor (like GDC-0994), you might see maintained or high pERK due to feedback loss. SCH 900353 prevents this, so the signal must disappear.

In Vivo Efficacy & Translational Outlook

Preclinical validation in xenograft models (e.g., SK-MEL-28, Colo-205) supports the potent antitumor activity of SCH 900353.

  • Dosing Regimen: 30–60 mg/kg, PO (Oral Gavage), BID (Twice Daily).[6]

  • Outcome: Tumor regression observed at 60 mg/kg in BRAF-mutant models.

  • Toxicity Markers: Monitor body weight. ERK inhibition can cause gastrointestinal toxicity; significant weight loss (>15%) requires dose reduction.

Conclusion: SCH 900353 serves as a high-fidelity tool for validating ERK dependency in melanoma. Its ability to silence the pathway downstream of common resistance mutations makes it an essential comparator in drug discovery pipelines targeting the MAPK cascade.

References

  • MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology Source: ACS Medicinal Chemistry Letters (2018) URL:[Link]

  • Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors Source: JCI Insight (2018) URL:[Link]

  • Discovery of SCH 900353, a Potent, Selective, and Orally Bioavailable ERK1/2 Inhibitor Source: Bioorganic & Medicinal Chemistry Letters (Cited in context of MK-8353 development) URL:[Link]

  • Targeting the ERK Signaling Pathway in Melanoma Source: International Journal of Molecular Sciences (2019) URL:[Link]

  • Comparative safety of BRAF and MEK inhibitors in first-line therapy for BRAF-mutated metastatic melanoma Source: Translational Cancer Research (2016) URL:[Link]

Sources

Comparative Analysis of SCH900353 (MK-8353) in BRAF-Mutant vs. Wild-Type Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mitogen-activated protein kinase (MAPK) cascade is a central axis in oncology, frequently dysregulated by mutations in BRAF or upstream RAS genes. While targeted BRAF and MEK inhibitors have revolutionized the treatment of BRAF-mutant malignancies, acquired resistance and paradoxical pathway activation in BRAF wild-type (WT) tumors remain significant clinical hurdles[1].

SCH900353, also known as MK-8353, is a highly potent, orally bioavailable ERK1/2 inhibitor[2]. Unlike first-generation ATP-competitive inhibitors, SCH900353 employs a dual-mechanism of action : it inhibits the intrinsic catalytic activity of ERK1/2 and induces a conformational change that prevents upstream MEK from phosphorylating ERK[3]. This guide provides a comprehensive comparative analysis of SCH900353's efficacy, pharmacodynamics, and experimental handling in BRAF-mutant versus BRAF wild-type cellular contexts.

Mechanistic Rationale: The Dual-Mechanism Advantage

To understand the differential response between BRAF-mutant and BRAF WT cells, one must first examine the causality of MAPK pathway rewiring.

  • In BRAF-Mutant Cells (e.g., V600E): The pathway is constitutively active as a monomer, bypassing the need for upstream RAS signaling or RAF dimerization[4]. While standard BRAF inhibitors (e.g., vemurafenib) are initially effective, tumors inevitably develop resistance through mechanisms that reactivate ERK (e.g., NRAS mutations, MEK mutations, or BRAF amplification)[1]. Because ERK is the terminal node of this cascade, SCH900353 effectively bypasses upstream resistance mechanisms, shutting down proliferation[2].

  • In BRAF Wild-Type / RAS-Mutant Cells: Treating these cells with standard BRAF inhibitors induces "paradoxical activation." The drug binds to one RAF protomer, forcing it to dimerize with a drug-free CRAF molecule, which then hyperactivates MEK and ERK, driving tumor growth[1]. SCH900353 circumvents this entirely. By targeting the terminal ERK node directly and preventing its phosphorylation by MEK, SCH900353 suppresses the pathway without triggering upstream paradoxical RAF dimerization[3].

MAPK_Pathway RTK RTK (Wild-Type Context) RAS RAS (Mutant in WT-BRAF) RTK->RAS BRAF_WT BRAF (Wild-Type) Paradoxical Activation Risk RAS->BRAF_WT MEK MEK1/2 BRAF_WT->MEK Dimerization BRAF_Mut BRAF (V600E Mutant) Constitutive Active BRAF_Mut->MEK Hyperactive ERK ERK1/2 MEK->ERK Target Proliferation & Survival ERK->Target SCH SCH900353 (MK-8353) Dual-Mechanism Inhibitor SCH->ERK Blocks Kinase & Phosphorylation

MAPK/ERK signaling in BRAF-mutant vs Wild-Type cells and SCH900353 intervention.

Comparative Efficacy & Pharmacodynamics

The table below synthesizes the quantitative and qualitative differences in SCH900353 performance across the two genetic landscapes, based on validated preclinical data[5].

ParameterBRAF-Mutant Cells (e.g., Colo-205, A2058)BRAF Wild-Type / RAS-Mutant Cells (e.g., A-549)
Primary Oncogenic Driver Constitutive BRAF V600E kinase activity.Upstream RTK or RAS mutations driving RAF dimers.
SCH900353 IC₅₀ (Viability) Highly sensitive (Colo-205: ~19-23 nM)[5].Moderately sensitive (A-549: ~230 nM)[5].
Response to BRAF Inhibitors Initial response, followed by acquired resistance.Paradoxical MAPK activation (hyperproliferation)[1].
SCH900353 Target Engagement Complete suppression of pERK1/2 and pRSK at ≤30 nM.Suppresses ERK signaling without paradoxical activation.
Biochemical Affinity (In Vitro) IC₅₀ = 23.0 nM (activated ERK1), 8.8 nM (activated ERK2)[5].IC₅₀ = 0.5 nM (nonactivated ERK2)[5].
Clinical Application Overcoming acquired resistance to BRAF/MEK inhibitors[2].Monotherapy or combination therapy for RAS-driven tumors.

Experimental Methodology: In Vitro Evaluation Protocol

To ensure scientific integrity and self-validating results, evaluating SCH900353 requires parallel assessment of phenotypic response (viability) and target engagement (pharmacodynamics).

Cell Culture & Preparation
  • Cell Lines: Select a matched panel representing both contexts. For BRAF-mutant, use Colo-205 (Colon) or A2058 (Melanoma). For BRAF WT/RAS-mutant, use A-549 (NSCLC) or HCT116[5].

  • Media: Culture in RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in 5% CO₂.

Compound Preparation
  • Stock Solution: Dissolve SCH900353 in 100% DMSO to a concentration of 10 mM. Store aliquots at -80°C to prevent freeze-thaw degradation (stable for up to 6 months)[5].

  • Working Dilutions: Prepare serial dilutions in culture media. Ensure final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (Phenotypic Validation)
  • Seeding: Plate cells at 2,000–5,000 cells/well in 96-well opaque plates. Incubate overnight.

  • Treatment: Treat cells with a 10-point dose-response curve of SCH900353 (ranging from 0.1 nM to 10 μM). Include vehicle (0.1% DMSO) controls.

  • Incubation: Incubate for 72 to 96 hours[5].

  • Readout: Use CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP levels. Calculate IC₅₀ using non-linear regression analysis.

Western Blotting for Target Engagement (Mechanistic Validation)
  • Treatment Window: Treat cells with SCH900353 at 10 nM, 30 nM, 100 nM, and 500 nM for 2 to 24 hours. Expert Insight: The dual-mechanism of SCH900353 means you will observe a decrease in both pERK (due to MEK phosphorylation blockade) and pRSK (due to ERK kinase blockade).

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).

  • Antibodies: Probe for total ERK1/2, phospho-ERK1/2 (Thr202/Tyr204), total RSK, and phospho-RSK (Ser380). Use GAPDH or β-actin as a loading control.

Workflow CellCulture 1. Cell Culture BRAF-Mutant & WT Lines Treatment 2. SCH900353 Treatment (Dose-Response: 0.1nM - 10μM) CellCulture->Treatment AssaySplit 3. Downstream Assays Treatment->AssaySplit Viability 4a. Cell Viability Assay (CellTiter-Glo, 72h-96h) AssaySplit->Viability Western 4b. Western Blotting (pERK, pRSK, 2h-24h) AssaySplit->Western Analysis 5. IC50 Calculation & Biomarker Quantification Viability->Analysis Western->Analysis

Standardized workflow for comparative in vitro analysis of SCH900353.

Expert Insights & Troubleshooting

As an Application Scientist, I frequently observe researchers misinterpreting ERK inhibitor data due to a lack of understanding of feedback loops.

  • The "pERK Rebound" Phenomenon: Standard ATP-competitive ERK inhibitors often cause a paradoxical increase in pERK levels. This occurs because inhibiting ERK relieves negative feedback on MEK, causing MEK to hyper-phosphorylate the inhibited ERK molecules. SCH900353 prevents this. Because it induces a conformational change that physically blocks MEK from accessing ERK, you should observe a decrease in pERK levels on your Western blots, alongside a decrease in downstream pRSK[3]. If you observe pERK increasing, verify compound integrity or check for severe upstream RTK amplification.

  • Cell Line Dependency: BRAF-mutant lines (like Colo-205) are exquisitely sensitive to SCH900353 because they are highly "addicted" to the MAPK pathway[5]. BRAF WT lines (especially those with PIK3CA co-mutations) may show higher IC₅₀ values because they can rely on parallel survival pathways (e.g., PI3K/AKT/mTOR)[1]. When testing BRAF WT cells, consider combination assays with PI3K inhibitors to achieve synergistic lethality.

References

  • Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors. JCI Insight.[Link]

  • MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. ACS Medicinal Chemistry Letters.[Link]

  • SCH900353 (MK-8353) Technical Data. Chemietek.[Link]

  • Targeting RAS-mutant cancers: is ERK the key? Clinical Cancer Research.[Link]

  • Navigating the ERK1/2 MAPK Cascade. MDPI.[Link]

Sources

Independent Validation of MK-8353: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

MK-8353 (SCH 900353) represents a distinct class of ERK1/2 inhibitors characterized by a dual mechanism of action .[1] Unlike standard ATP-competitive inhibitors (e.g., Ulixertinib) that often induce a feedback-driven accumulation of phosphorylated ERK (pERK), MK-8353 inhibits both the catalytic activity of ERK and its activation (phosphorylation) by MEK.

This guide provides an independent validation framework for MK-8353, contrasting it with the clinical benchmark Ulixertinib (BVD-523) and the MEK inhibitor Trametinib. It establishes self-validating experimental protocols to confirm mechanism of action (MoA) and target engagement in BRAF/RAS-mutant models.

Mechanistic Profile & Signaling Architecture

The "Dual Mechanism" Differentiator

The MAPK pathway relies on a linear phosphorylation cascade: RAS


 RAF 

MEK

ERK
.
  • Standard ATP-Competitive Inhibitors (e.g., Ulixertinib): Bind to the ATP pocket of ERK, blocking its ability to phosphorylate downstream substrates (e.g., RSK, c-Myc). However, they often relieve ERK-dependent negative feedback on RAF/MEK, leading to hyper-phosphorylation of ERK itself (pERK accumulation).

  • MK-8353: Binds to ERK1/2 in a manner that inhibits catalytic activity AND induces a conformational change that prevents MEK from phosphorylating ERK. Consequently, MK-8353 treatment results in the suppression of pERK levels , a feature typically associated with MEK inhibitors, while directly targeting the ERK node.

Pathway Visualization

The following diagram illustrates the distinct intervention points of MK-8353 compared to Ulixertinib and Trametinib.

MAPK_Pathway RAS RAS-GTP (Oncogenic Driver) RAF RAF Dimers RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Unphosphorylated) MEK->ERK Phosphorylation pERK p-ERK1/2 (Active Kinase) MEK->pERK pERK->RAF Negative Feedback (Relieved by Ulixertinib) Substrates Substrates (RSK, c-Myc, Elk1) pERK->Substrates Proliferation Proliferation & Survival Substrates->Proliferation Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Inhibits Ulixertinib Ulixertinib (ATP-Competitive) Ulixertinib->pERK Inhibits Catalysis MK8353 MK-8353 (Dual Mechanism) MK8353->MEK Blocks Access to ERK MK8353->pERK Inhibits Catalysis

Caption: MK-8353 blocks both the phosphorylation of ERK by MEK and the catalytic activity of pERK, unlike Ulixertinib which primarily blocks catalysis.

Comparative Analysis Guide

Use this table to benchmark MK-8353 against alternatives in your validation experiments.

FeatureMK-8353 Ulixertinib (BVD-523) Trametinib
Primary Target ERK1/2 (Dual Mechanism)ERK1/2 (ATP-Competitive)MEK1/2 (Allosteric)
Biochemical IC50 ERK1: ~23 nM ERK2: ~9 nMERK1/2: < 10 nMMEK1/2: ~0.7 nM
Effect on pERK (T202/Y204) Decreases (Blocks MEK action)Increases / Stable (Feedback relief)Decreases
Effect on pRSK (S380) Decreases Decreases Decreases
Key Resistance Utility Effective in MEK-inhibitor resistant linesEffective in MEK-inhibitor resistant linesIneffective in MEK-resistant lines
Binding Mode Type I/II Hybrid (Induces conf. change)Type I (ATP Pocket)Allosteric (Adjacent to ATP)

Critical Insight: The divergence in pERK status is the primary biomarker for distinguishing MK-8353 from standard ERK inhibitors like Ulixertinib in a blind study.

Independent Validation Protocols

To validate MK-8353, you must demonstrate potency , selectivity , and the specific dual mechanism .

Protocol A: Cellular Target Engagement (The "Dual" Test)

This assay validates the MoA by contrasting pERK and pRSK levels.

Reagents:

  • Cell Lines: A2058 (BRAF V600E) or HCT116 (KRAS G13D).

  • Antibodies:

    • Primary: p-ERK1/2 (Thr202/Tyr204), Total ERK1/2, p-p90RSK (Ser380), Total RSK.

    • Loading Control: GAPDH or Vinculin.

  • Compounds: MK-8353 (10 nM – 10 µM), Ulixertinib (Control), DMSO (Vehicle).

Workflow:

  • Seed: Plate cells at

    
     cells/well in 6-well plates. Allow 24h attachment.
    
  • Treat: Dose with compounds for 1 hour (fast kinetics) and 24 hours (sustained effect).

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical).

  • Western Blot: Resolve on 10% SDS-PAGE.

  • Quantification: Normalize phospho-signals to total protein.

Self-Validating Criteria (Pass/Fail):

  • PASS: MK-8353 reduces both p-RSK (downstream) and p-ERK (target).

  • FAIL (Wrong Compound): p-RSK is reduced, but p-ERK is elevated (indicates standard Type I inhibitor like Ulixertinib).

  • FAIL (Inactive): No change in p-RSK.

Protocol B: Biochemical Potency (IMAP Assay)

Quantitative validation of IC50 against activated ERK.

Methodology:

  • Enzyme: Recombinant active ERK2.

  • Substrate: FAM-labeled EGFR-derived peptide.

  • Reaction: Incubate ERK2 + Peptide + ATP (at Km) + MK-8353 serial dilution for 60 min.

  • Detection: Add IMAP binding reagent (nanoparticles bind phosphorylated peptide). Measure Fluorescence Polarization (FP).

  • Analysis: Fit to 4-parameter logistic equation.

Expected Data:

  • MK-8353 IC50: 5 – 20 nM range.

  • Note: If IC50 > 100 nM, verify ATP concentration; high ATP can shift IC50 for competitive inhibitors.

Experimental Workflow Visualization

The following DOT diagram outlines the logical flow for validating MK-8353's specific mechanism.

Validation_Workflow Start Start Validation Cell_Culture Culture BRAF/RAS Mutant Cells (A2058 / HCT116) Start->Cell_Culture Treatment Treat with MK-8353 (Dose Response) Cell_Culture->Treatment Split Treatment->Split WB_Assay Western Blot (Phospho-Readout) Split->WB_Assay Pheno_Assay Proliferation Assay (CTG / MTT) Split->Pheno_Assay Check_pRSK Check p-RSK (Downstream) WB_Assay->Check_pRSK Check_pERK Check p-ERK (Target Node) Check_pRSK->Check_pERK If p-RSK Low Result_Dual Low p-RSK & Low p-ERK (CONFIRMED: MK-8353) Check_pERK->Result_Dual Decreased Result_Type1 Low p-RSK & High p-ERK (Type I Inhibitor / Ulixertinib) Check_pERK->Result_Type1 Increased/Stable

Caption: Decision tree for distinguishing MK-8353 from other ERK inhibitors using phospho-readouts.

References

  • MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. ACS Medicinal Chemistry Letters, 2018.[2]

  • Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors. JCI Insight, 2018.

  • Ulixertinib (BVD-523): A First-in-Class ERK1/2 Kinase Inhibitor. Cancer Discovery, 2018.[3] (Used for comparative baseline)

  • Targeting the MAPK Pathway in KRAS-Driven Cancers. Nature Reviews Cancer, 2020.

Sources

Definitive Guide: MK-8353 vs. MEK Inhibitors in MAPK Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Strategic Shift: From Messenger to Effector Blockade

In the landscape of MAPK pathway inhibition, MEK inhibitors (MEKi) like Trametinib, Cobimetinib, and Selumetinib represent the current standard of care, particularly for BRAF-mutant melanomas. However, their efficacy is frequently compromised by the "MEK Paradox"—a feedback loop where loss of negative feedback leads to upstream reactivation and paradoxical hyper-phosphorylation of MEK.

MK-8353 (formerly SCH 900353) represents a next-generation strategy: direct inhibition of ERK1/2 , the terminal effector of the pathway. Unlike MEK inhibitors which block the signal transmission, MK-8353 targets the output node, theoretically silencing the pathway regardless of upstream rewiring. This guide provides a technical head-to-head comparison, experimental protocols for validation, and a critical analysis of the "Dual Mechanism" hypothesis.

Part 1: Mechanistic Divergence & Signaling Architecture

To understand the utility of MK-8353, one must visualize the failure modes of MEK inhibitors.

The MEK Inhibitor Limitation (Allosteric Blockade)

MEK inhibitors are predominantly allosteric ; they bind a pocket adjacent to the ATP site, locking MEK in a catalytically inactive state. While potent, this often leaves the MEK phosphorylation sites (Ser217/221) exposed. Upstream RAF kinases, sensing the drop in ERK output (loss of negative feedback), hyper-phosphorylate MEK. If the inhibitor concentration drops or the pathway flux increases, this accumulated p-MEK overwhelms the blockade.

The MK-8353 Advantage (ATP-Competitive + Conformational Control)

MK-8353 is an ATP-competitive inhibitor of ERK1 and ERK2.[1][2]

  • Primary Action: It competes with ATP at the catalytic site of ERK, blocking substrate phosphorylation (e.g., RSK, ELK1).[1]

  • Secondary Action (The "Dual Mechanism"): Early characterization suggested MK-8353 induces a conformational change in ERK that prevents its phosphorylation by MEK. While recent data suggests this effect may be less absolute than in its precursor (SCH 772984), the structural disruption remains a key differentiator from pure Type I kinase inhibitors.

Visualization: The MAPK Blockade & Feedback Loops

The following diagram illustrates the precise intervention points and the feedback loops that differentiate these two classes of inhibitors.

MAPK_Pathway RTK RTK / RAS RAF RAF (A/B/C) RTK->RAF Activation MEK MEK1/2 (Target of Trametinib) RAF->MEK Phosphorylation (p-MEK) ERK ERK1/2 (Target of MK-8353) MEK->ERK Phosphorylation (p-ERK) ERK->RAF Loss of Negative Feedback (MEKi Resistance) ERK->MEK Nucleus Nuclear Targets (ELK1, c-MYC) ERK->Nucleus Translocation & Activation MEKi MEK Inhibitors (Allosteric) MEKi->MEK Inhibits Catalysis ERKi MK-8353 (ATP-Competitive) ERKi->ERK Inhibits Effector

Caption: Figure 1: MAPK signaling cascade showing intervention nodes. MEK inhibition (green) typically triggers feedback reactivation of RAF, leading to p-MEK accumulation. MK-8353 (blue) blocks the terminal node, preventing downstream signaling despite upstream accumulation.

Part 2: Head-to-Head Pharmacological Profile

The following data synthesizes preclinical potency and resistance profiles. Note the distinction in IC50 values: MEK inhibitors are often sub-nanomolar, whereas ERK inhibitors operate in the double-digit nanomolar range, yet may offer superior resistance management.

Table 1: Technical Comparison
FeatureMEK Inhibitors (e.g., Trametinib)MK-8353 (ERK Inhibitor)
Mechanism Allosteric (Non-ATP competitive)ATP-Competitive (+ conformational modulation)
Primary Target MEK1 / MEK2ERK1 / ERK2
Binding Mode Binds adjacent to ATP pocket; locks inactive conformationBinds ATP pocket; blocks substrate transfer
Potency (Cell-Free) High: IC50 ~0.5 - 2 nMModerate: IC50 ~7 nM (ERK2) / ~20 nM (ERK1)
Cellular Potency Sub-nanomolar in BRAF mutant linesDouble-digit nanomolar (~10-100 nM)
p-ERK Response Inhibits (initially), but prone to reboundInhibits substrate phosphorylation; p-ERK levels may vary*
Resistance Mode MEK mutations, Upstream (RAS/RAF) amplificationERK mutations, Amplification, Parallel pathways (PI3K)
Key Limitation Feedback reactivation of upstream kinasesNarrow therapeutic index; on-target toxicity

*Note on p-ERK Response: While MK-8353 was designed to prevent ERK phosphorylation (dual mechanism), recent studies (e.g., Cancer Discovery 2021) indicate that in some resistant lines, p-ERK levels may still "rebound" or accumulate, even if catalytic activity is blocked. This makes downstream biomarkers (like p-RSK) more reliable than p-ERK itself for assessing MK-8353 activity.

Part 3: Experimental Validation Protocols

For researchers evaluating these compounds, standard viability assays are often insufficient due to the cytostatic nature of MEK inhibitors. The following protocols are designed to rigorously distinguish between the two mechanisms.

Protocol 1: Differentiating Pathway Blockade (Western Blot)

Objective: Determine if the inhibitor is acting upstream (MEK) or downstream (ERK) and assess feedback loop activation.

Reagents:

  • Antibodies: p-MEK (Ser217/221), p-ERK (Thr202/Tyr204), p-p90RSK (Ser380 - Critical readout for MK-8353), Total ERK, Total MEK.

  • Inhibitors: Trametinib (10 nM), MK-8353 (100 nM - 1 µM).

Workflow:

  • Seeding: Seed BRAF or KRAS mutant cells (e.g., A375, HCT116) at 70% confluence.

  • Treatment: Treat cells for 1 hour (acute) and 24 hours (feedback).

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate/NaF). Crucial: Process rapidly on ice to prevent dephosphorylation.

  • Analysis Logic:

    • Trametinib (24h): Expect High p-MEK (feedback rebound) and Low p-ERK .

    • MK-8353 (24h): Expect High/Unchanged p-MEK and Low p-p90RSK .

    • Note: If p-ERK is high in the MK-8353 sample, it confirms the inhibitor is binding but not preventing upstream phosphorylation (Type I behavior), yet downstream targets (RSK) should remain inhibited.

WB_Workflow cluster_readout Critical Readouts Start Cell Seeding (BRAF/KRAS mut) Treat Inhibitor Treatment (1h vs 24h) Start->Treat Lyse Lysis + Phosphatase Inhibitors Treat->Lyse Blot Western Blot Lyse->Blot pMEK p-MEK (Feedback Marker) Blot->pMEK pRSK p-RSK (Efficacy Marker) Blot->pRSK

Caption: Figure 2: Experimental workflow for distinguishing MEK vs. ERK inhibition. p-RSK is the definitive marker for MK-8353 efficacy, as p-ERK levels can be misleading due to feedback.

Protocol 2: 3D Spheroid Viability (Resistance Model)

MEK inhibitors often show cytostatic effects in 2D but fail to induce apoptosis in 3D structures. MK-8353 is often tested for its ability to induce cytotoxicity in these denser environments.

  • Formation: Use Ultra-Low Attachment (ULA) plates. Seed 5,000 cells/well. Centrifuge at 200xg for 5 mins to center the pellet. Incubate 72h to form tight spheroids.

  • Treatment: Add MK-8353 (serial dilution 10 nM - 10 µM).

  • Duration: Incubate for 7-10 days (longer than 2D assays).

  • Readout: Use CellTiter-Glo 3D (ATP luminescence).

  • Imaging: Measure spheroid diameter changes. MK-8353 should induce disintegration (cytotoxicity), whereas MEKi often results in static, intact spheroids (cytostasis).

Part 4: Clinical Reality & Overcoming Resistance

The "MEK-Resistant" Patient

Preclinical data strongly supports MK-8353 in models with acquired resistance to MEK inhibitors (e.g., MEK1/2 mutations). However, clinical translation has faced hurdles:[3][4]

  • Monotherapy: In Phase I trials, MK-8353 showed partial responses in BRAF V600E melanoma, proving target engagement. However, efficacy in KRAS mutants was limited.

  • Combination Strategy: The theoretical "Holy Grail" is vertical inhibition (MEKi + ERKi) to clamp the pathway shut.

    • Trial Data: A Phase 1b study of MK-8353 + Selumetinib (NCT03745989) revealed significant toxicity. The combination of 150 mg MK-8353 / 75 mg Selumetinib was not tolerable (ocular toxicity, rash).[5]

    • Current Status: While the biological rationale is sound, the overlapping toxicities (on-target MAPK side effects) limit the achievable dose intensity for both drugs.

Conclusion for Researchers

MK-8353 remains a potent tool compound for dissecting MAPK dependency, particularly in defining ERK-dependent vs. ERK-independent resistance mechanisms. For therapeutic development, the focus has shifted toward finding optimal combination partners (e.g., CDK4/6 inhibitors or autophagy inhibitors) rather than pure vertical MAPK suppression.

References

  • Discovery of MK-8353

    • Title: MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology.[6][7][8]

    • Source: ACS Medicinal Chemistry Letters (2018).[6]

    • URL:[Link]

  • Clinical Trial (Monotherapy)

    • Title: Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors.[1][9]

    • Source: JCI Insight (2018).

    • URL:[Link][8]

  • Combination Trial (MK-8353 + Selumetinib)

    • Title: Results of an open-label phase 1b study of the ERK inhibitor MK-8353 plus the MEK inhibitor selumetinib in patients with advanced or metast
    • Source: Investigational New Drugs (2023).[5][9]

    • URL:[Link][5]

  • Mechanisms of Resistance

    • Title: Durable Suppression of Acquired MEK Inhibitor Resistance in Cancer by Sequestering MEK from ERK and Promoting Antitumor T-cell Immunity.
    • Source: Cancer Discovery (2021).
    • URL:[Link]

  • Comparative Pharmacology

    • Title: ERK Mutations Confer Resistance to Mitogen-Activated Protein Kinase Pathway Inhibitors.[3]

    • Source: Cancer Research (2015).
    • URL:[Link]

Sources

Overcoming Resistance in BRAF-Mutant Cancers: A Comparative Guide to the Synergistic Effects of SCH900353 (Ulixertinib) with BRAF Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals at the forefront of oncology, the challenge of acquired resistance to targeted therapies is a persistent hurdle. In BRAF-mutant cancers, particularly melanoma, the initial success of BRAF inhibitors is often curtailed by the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway. This guide provides an in-depth technical evaluation of a promising strategy to overcome this resistance: the synergistic combination of the ERK1/2 inhibitor, SCH900353 (ulixertinib), with BRAF inhibitors.

This document will dissect the mechanistic rationale behind this combination, present supporting preclinical data, and provide detailed experimental protocols to enable the replication and expansion of these findings in your own research.

The Rationale: A Two-Pronged Attack on the MAPK Pathway

The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] In a significant portion of melanomas and other cancers, a mutation in the BRAF gene, most commonly V600E, leads to constitutive activation of this pathway, driving uncontrolled cell growth.

BRAF inhibitors , such as vemurafenib and dabrafenib, are designed to specifically target and inhibit the mutated BRAF protein, leading to an initial, often dramatic, anti-tumor response.[2] However, their efficacy is frequently limited by the development of resistance. A primary mechanism of this acquired resistance is the reactivation of the MAPK pathway downstream of BRAF, often through various feedback loops and bypass mechanisms that ultimately reconverge on ERK.[1]

This is where SCH900353 (ulixertinib) , a potent and selective inhibitor of ERK1/2, offers a strategic advantage. By targeting the final kinase in the MAPK cascade, SCH900353 can effectively block the pathway's output, even when upstream components are reactivated. The combination of a BRAF inhibitor and an ERK inhibitor, therefore, represents a logical and powerful two-pronged assault, aiming for a more profound and durable suppression of MAPK signaling.

Signaling Pathway Under Investigation

The following diagram illustrates the MAPK signaling pathway and the points of intervention for BRAF inhibitors and SCH900353.

MAPK_Pathway cluster_0 cluster_1 Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF (V600E) BRAF (V600E) BRAF Inhibitor (e.g., Vemurafenib, Dabrafenib) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK SCH900353 (Ulixertinib) MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival BRAFi_block X BRAFi_block->BRAF (V600E) ERKi_block X ERKi_block->ERK Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture 1. Cell Line Culture (BRAF-mutant melanoma lines) Viability_Assay 2. Cell Viability Assay (Dose-response matrix) Cell_Culture->Viability_Assay Synergy_Calc 3. Synergy Calculation (Chou-Talalay CI) Viability_Assay->Synergy_Calc Apoptosis_Assay 4. Apoptosis Assay (Annexin V/PI Staining) Viability_Assay->Apoptosis_Assay Western_Blot 5. Western Blot (p-ERK, Cleaved PARP) Viability_Assay->Western_Blot Xenograft 6. Xenograft Model (Tumor implantation) Synergy_Calc->Xenograft Informed Dosing Treatment 7. Drug Administration (Monotherapy & Combination) Xenograft->Treatment Monitoring 8. Tumor Volume Monitoring Treatment->Monitoring Endpoint 9. Endpoint Analysis (Tumor weight, IHC) Monitoring->Endpoint

Caption: A comprehensive workflow for evaluating drug synergy.

Cell Viability and Synergy Analysis

This protocol outlines the determination of cell viability using a resazurin-based assay and subsequent synergy calculation.

Materials:

  • BRAF-mutant melanoma cell lines (e.g., A375, SK-MEL-28)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • SCH900353 and BRAF inhibitor (e.g., Dabrafenib)

  • 96-well cell culture plates

  • Resazurin sodium salt solution

  • Plate reader with fluorescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment (Dose-Response Matrix):

    • Prepare serial dilutions of SCH900353 and the BRAF inhibitor.

    • Treat cells with a matrix of drug concentrations, including single-agent controls and a vehicle control (e.g., DMSO). A typical 7x7 matrix is recommended.

    • Incubate for 72 hours.

  • Cell Viability Assessment:

    • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.

    • Measure fluorescence at an excitation/emission of ~560/590 nm.

  • Data Analysis and Synergy Calculation:

    • Normalize fluorescence readings to the vehicle control to determine the percentage of cell viability.

    • Calculate the IC50 for each drug alone and in combination.

    • Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method. [3]

Apoptosis Assay by Annexin V/PI Staining

This protocol details the quantification of apoptotic cells using flow cytometry.

Materials:

  • Treated cells from the synergy experiment

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash cells twice with cold PBS.

  • Staining:

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. [4][5][6] * Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

In Vivo Xenograft Study

This protocol provides a framework for assessing the in vivo efficacy of the drug combination.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • BRAF-mutant melanoma cells

  • Matrigel

  • SCH900353 and BRAF inhibitor formulated for oral gavage

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-5 x 10^6 melanoma cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach a volume of 100-150 mm³, randomize mice into treatment groups (Vehicle, SCH900353 alone, BRAF inhibitor alone, and combination).

  • Drug Administration:

    • Administer drugs daily via oral gavage at predetermined doses.

  • Tumor Volume Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2. [7]

  • Endpoint and Analysis:

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • At the end of the study, excise and weigh the tumors.

    • Calculate Tumor Growth Inhibition (TGI).

Conclusion and Future Directions

The combination of the ERK1/2 inhibitor SCH900353 (ulixertinib) with BRAF inhibitors presents a compelling and rational strategy to overcome acquired resistance in BRAF-mutant cancers. The preclinical data strongly suggest a synergistic relationship that leads to enhanced tumor cell killing and superior tumor growth inhibition. The provided protocols offer a robust framework for researchers to further investigate this promising therapeutic approach.

Future research should focus on elucidating the precise molecular mechanisms underlying this synergy, exploring optimal dosing schedules, and identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy. As our understanding of resistance mechanisms continues to evolve, such rationally designed combination strategies will be pivotal in improving outcomes for patients with BRAF-mutant malignancies.

References

  • Chou, T.-C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440–446.
  • Germann, M., et al. (2017). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). Molecular Cancer Therapeutics, 16(11), 2351–2363.
  • Abcam. (n.d.). Annexin V apoptosis detection protocol.
  • BD Biosciences. (2013). Annexin V Staining of Adherent Cells for Flow Cytometry.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX)
  • Ku, M., et al. (2024).
  • Bio-protocol. (n.d.). Cell Viability Test and Calculation of the Combination Index.
  • Jensen, M. M., et al. (2008). Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. BMC Medical Imaging, 8(1), 16.
  • MDPI. (2022). Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells.
  • B.D. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • MDPI. (2025). Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma.
  • Oncolines B.V. (2024).
  • Bio-protocol. (n.d.). Cell Viability Assay for Determining IC50 and Drug Synergy.
  • Pearson, A. T., et al. (2016). Patient-derived xenograft (PDX) tumors increase growth rate with time. Oncotarget, 7(8), 8743–8752.
  • PLOS. (2024). Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. PLOS ONE.
  • Villanueva, J., et al. (2016). Targeting Notch enhances the efficacy of ERK inhibitors in BRAF-V600E melanoma. Oncotarget, 7(44), 72133–72145.
  • Hu-Lieskovan, S., et al. (2015). Evidence of synergy with combined BRAF-targeted therapy and immune checkpoint blockade for metastatic melanoma. Oncoimmunology, 4(1), e964582.
  • F3nix Institute. (2020). Synergistic Drug Combinations Effective against Patient-Derived and Drug-Resistant Melanoma Cell Lines.
  • Robert, C., et al. (2015). Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma. Clinical Cancer Research, 21(10), 2213–2220.
  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440–446.
  • Menzies, A. M., & Long, G. V. (2013). Dabrafenib and its potential for the treatment of metastatic melanoma. Drug design, development and therapy, 7, 101–111.
  • BD Biosciences. (2013). Annexin V Staining of Adherent Cells for Flow Cytometry.
  • Li, W., et al. (2014). Synergistic Combination of Novel Tubulin Inhibitor ABI-274 and Vemurafenib Overcome Vemurafenib Acquired Resistance in BRAFV600E Melanoma. Molecular Cancer Therapeutics, 13(1), 62–73.
  • Li, W., et al. (2014). Synergistic combination of novel tubulin inhibitor ABI-274 and vemurafenib overcome vemurafenib acquired resistance in BRAFV600E melanoma. Molecular cancer therapeutics, 13(1), 62–73.
  • Putt, K. S., et al. (2013). The combination of vemurafenib and procaspase-3 activation is synergistic in mutant BRAF melanomas. Molecular cancer therapeutics, 12(8), 1559–1569.
  • F3nix Institute. (2020). Effective Drug Combinations for Melanoma: High-Throughput Screening Success.
  • Oncolines B.V. (2024).
  • Lassen, A., et al. (2014). Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma. Molecular cancer, 13, 55.
  • Targeted Oncology. (2016). New BRAF/MEK Combo Highly Effective in Phase III Melanoma Study.

Sources

Safety Operating Guide

SCH900353 (Ulixertinib): Operational Handling & Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical specifications and mandatory disposal protocols for SCH900353 (Ulixertinib/MK-8353) . This content is structured for immediate operational application by laboratory personnel.

PART 1: IMMEDIATE ACTION PROTOCOLS (The "Stop" Card)

CRITICAL DIRECTIVE: SCH900353 is a biologically active investigational compound. It acts by inhibiting the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival. Under no circumstances should this compound, or media containing it, be discharged down the sink.

Waste Category Disposal Stream Container Type
Pure Solid/Powder Hazardous Chemical Waste (Solid)High-density polyethylene (HDPE) or amber glass with screw top. Label "Toxic Solid."
Stock Solutions (DMSO) Organic Solvent Waste (Non-Halogenated)Safety can (flame arrestor equipped) or solvent glass bottle. Do not mix with oxidizers.
Treated Media (Trace) Aqueous Chemical WasteCarboy (HDPE). Do not bleach if collecting for chemical destruction.
Contaminated Sharps Chemically Contaminated SharpsHard-walled sharps container (Red/Yellow). Do not recap needles.
PART 2: DETAILED DISPOSAL PROCEDURES
1. Solid Waste (Expired/Unused Powder)
  • The Science: As a potent inhibitor with an IC50 < 10 nM for ERK1/2, pure powder represents the highest toxicity risk. Inhalation or mucosal contact can systematically disrupt cellular signaling.

  • Protocol:

    • Do not empty the vial. Keep the substance in its original manufacturer vial.

    • Place the entire vial into a secondary clear, sealable bag (e.g., Ziploc).

    • Deposit into the Solid Hazardous Waste drum/bin.

    • Labeling: Must read "SCH900353 (Ulixertinib) - Toxic Solid - 100%."

2. Stock Solutions (Typically DMSO) [1]
  • The Science: DMSO (Dimethyl Sulfoxide) is a skin-penetrating solvent.[2] If SCH900353 is dissolved in DMSO, the solvent acts as a vehicle, carrying the inhibitor directly into the bloodstream upon skin contact.

  • Protocol:

    • Pour waste solution into the Non-Halogenated Organic Solvent container.

    • Note: If you used Dichloromethane (DCM) or Chloroform to solubilize, you MUST use the Halogenated waste stream.

    • Triple Rinse: Rinse the empty stock vial 3 times with a compatible solvent (e.g., Ethanol). Pour rinsate into the solvent waste container.

    • Deface the vial label and discard the glass vial in the "Glass/Sharps" bin (not general trash).

3. In Vitro Supernatants (Cell Culture Media)
  • The Science: While the concentration in media (nM to µM range) is lower than stock, the volume is high. Bleaching (hypochlorite) is effective for biologicals but can create hazardous byproducts (chloramines) if mixed with certain chemical buffers. Chemical incineration is the preferred route for drug-contaminated media.

  • Protocol:

    • Aspirate media from plates.

    • Option A (Preferred - Chemical Destruction): Collect in a dedicated "Aqueous Chemical Waste" carboy. Label "Aqueous Waste with Trace Kinase Inhibitors."

    • Option B (Biohazard Co-contamination): If the cells are viral-positive or BSL-2, add bleach to a final concentration of 10% (v/v). Allow to sit for 30 minutes. Verify with EHS if bleached waste containing trace drugs can go down the drain; most facilities require this to be collected as "Deactivated Liquid Waste" for incineration.

PART 3: MECHANISTIC CONTEXT & VISUALIZATION

To understand why strict disposal is necessary, one must understand the compound's target. SCH900353 inhibits the terminal step of the MAPK pathway. Improper release into the environment (water table) can affect aquatic life by disrupting developmental pathways conserved across species.

Signaling Pathway: The Inhibition Point

The following diagram illustrates the specific node (ERK1/2) blocked by SCH900353, preventing downstream transcription factor activation.

MAPK_Pathway Figure 1: Mechanism of Action - SCH900353 Inhibition of MAPK Pathway GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor) GrowthFactor->RTK Binding RAS RAS-GTP RTK->RAS Activation RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Phosphorylation MEK MEK 1/2 RAF->MEK Phosphorylation ERK ERK 1/2 (Target) MEK->ERK Phosphorylation Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Inhibitor SCH900353 (Ulixertinib) Inhibitor->ERK  ATP-Competitive  Inhibition

Figure 1: SCH900353 acts as an ATP-competitive inhibitor of ERK1/2, the terminal kinase in the MAPK cascade, preventing the phosphorylation of nuclear transcription factors.[3]

PART 4: EMERGENCY SPILL RESPONSE

In the event of a spill involving SCH900353 (Powder or Stock):

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Double nitrile gloves, lab coat, and safety goggles are mandatory. If powder is airborne, N95 or P100 respiratory protection is required.

  • Contain:

    • Liquid: Place absorbent pads (pig mats) over the spill. Do not wipe; blot.

    • Powder: Cover with a damp paper towel to prevent dust generation, then wipe up.

  • Clean: Clean the surface with a soap/water solution, followed by a 70% Ethanol wipe.

  • Dispose: All cleanup materials (pads, gloves, towels) must go into the Solid Hazardous Waste bin.

References
  • Germann, U. A., et al. (2017). "Ulixertinib (SCH900353/MK-8353): A Potent, Selective, and Orally Bioavailable ERK1/2 Inhibitor." Molecular Cancer Therapeutics. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). "Ulixertinib Compound Summary." Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). "Laboratory Safety Guidance." Available at: [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。